molecular formula C20H39NO3 B1199084 Dodemorph acetate CAS No. 31717-87-0

Dodemorph acetate

Cat. No.: B1199084
CAS No.: 31717-87-0
M. Wt: 341.5 g/mol
InChI Key: YLJLLELGHSWIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodemorph acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H39NO3 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;4-cyclododecyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLLELGHSWIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1593-77-7 (Parent)
Record name Dodemorph acetate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4034283
Record name Dodemorph acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31717-87-0
Record name Dodemorph acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31717-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodemorph acetate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodemorph acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodemorph acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dodemorph Acetate's Mechanism of Action on Sterol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodemorph acetate is a morpholine-based fungicide that effectively controls a range of phytopathogenic fungi. Its mode of action lies in the disruption of the ergosterol biosynthesis pathway, a critical component for the integrity and function of fungal cell membranes. This technical guide provides a detailed overview of the molecular mechanisms underlying this compound's fungicidal activity, focusing on its dual-inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase . The guide includes a summary of the biochemical consequences, detailed experimental protocols for studying its effects, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of two specific enzymes within the fungal ergosterol biosynthesis pathway.[1] This dual-target action enhances its efficacy as a fungicide. The inhibition of these enzymes leads to a depletion of ergosterol, the principal sterol in fungal cell membranes, and a simultaneous accumulation of toxic, aberrant sterol intermediates. Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane, as well as the function of membrane-bound enzymes. Its depletion and the buildup of abnormal sterols disrupt these functions, ultimately leading to fungal cell death.

The two key enzymatic targets of this compound are:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 position to the C-7 position in the sterol B-ring.

Inhibition at these two points in the pathway leads to a characteristic accumulation of Δ8,14- and Δ8-sterols, which are unable to fulfill the structural role of ergosterol in the fungal membrane.

Quantitative Data on Inhibitory Action

Table 1: Summary of Inhibitory Action of Morpholine Fungicides on Sterol Biosynthesis Enzymes

Fungicide ClassTarget EnzymesObserved InhibitionAccumulated SterolsReference
Morpholines (e.g., Dodemorph)Sterol Δ14-reductase (ERG24) and Sterol Δ8→Δ7-isomerase (ERG2)Potent inhibition, often in the nanomolar range for the class.Δ8,14-sterols and Δ8-sterols[1]

Note: Specific quantitative data (IC50, Ki) for this compound were not found in the publicly available scientific literature reviewed.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Points of Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the two points of inhibition by this compound.

G Ergosterol Biosynthesis Pathway and Inhibition by this compound cluster_pre Early Steps cluster_main Late Steps cluster_inhibitor Inhibitor Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Δ14-reduction Episterol Episterol Fecosterol->Episterol Δ8->Δ7 isomerization Ergosterol Ergosterol Episterol->Ergosterol Further steps Dodemorph_Acetate Dodemorph_Acetate Dodemorph_Acetate->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Sterol Δ14-reductase Dodemorph_Acetate->Fecosterol Inhibits Sterol Δ8->Δ7-isomerase G Workflow for Sterol Δ14-Reductase Inhibition Assay Fungal_Culture Fungal_Culture Cell_Harvesting Cell_Harvesting Fungal_Culture->Cell_Harvesting Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis Microsome_Isolation Microsome_Isolation Cell_Lysis->Microsome_Isolation Enzyme_Assay_Setup Enzyme_Assay_Setup Microsome_Isolation->Enzyme_Assay_Setup Incubation Incubation Enzyme_Assay_Setup->Incubation Lipid_Extraction Lipid_Extraction Incubation->Lipid_Extraction TLC_Separation TLC_Separation Lipid_Extraction->TLC_Separation Scintillation_Counting Scintillation_Counting TLC_Separation->Scintillation_Counting IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Dodemorph_Acetate Dodemorph_Acetate Dodemorph_Acetate->Enzyme_Assay_Setup NADPH NADPH NADPH->Enzyme_Assay_Setup Radiolabeled_Substrate Radiolabeled_Substrate Radiolabeled_Substrate->Enzyme_Assay_Setup G Workflow for Sterol Δ8->Δ7-Isomerase Inhibition Assay Fungal_Culture Fungal_Culture Cell_Harvesting Cell_Harvesting Fungal_Culture->Cell_Harvesting Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis Microsome_Isolation Microsome_Isolation Cell_Lysis->Microsome_Isolation Enzyme_Assay_Setup Enzyme_Assay_Setup Microsome_Isolation->Enzyme_Assay_Setup Incubation Incubation Enzyme_Assay_Setup->Incubation Lipid_Extraction Lipid_Extraction Incubation->Lipid_Extraction TLC_Separation TLC_Separation Lipid_Extraction->TLC_Separation Scintillation_Counting Scintillation_Counting TLC_Separation->Scintillation_Counting IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Dodemorph_Acetate Dodemorph_Acetate Dodemorph_Acetate->Enzyme_Assay_Setup Radiolabeled_Substrate Radiolabeled_Substrate Radiolabeled_Substrate->Enzyme_Assay_Setup G Workflow for GC-MS Analysis of Fungal Sterols Fungal_Culture_Treatment Fungal_Culture_Treatment Mycelia_Harvesting Mycelia_Harvesting Fungal_Culture_Treatment->Mycelia_Harvesting Saponification Saponification Mycelia_Harvesting->Saponification Hexane_Extraction Hexane_Extraction Saponification->Hexane_Extraction Derivatization Derivatization Hexane_Extraction->Derivatization GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Sterol_Profile_Determination Sterol_Profile_Determination GC_MS_Analysis->Sterol_Profile_Determination Dodemorph_Acetate Dodemorph_Acetate Dodemorph_Acetate->Fungal_Culture_Treatment Internal_Standard Internal_Standard Internal_Standard->Saponification

References

An In-depth Technical Guide to the Fungicidal Spectrum of Dodemorph Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic morpholine fungicide recognized for its protective and curative action against a range of phytopathogenic fungi.[1] As a sterol biosynthesis inhibitor (SBI), its mode of action targets critical enzymes within the fungal cell membrane's ergosterol production pathway, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, detailing its efficacy, mode of action, and the experimental protocols used for its evaluation.

Fungicidal Spectrum of this compound

This compound is primarily effective against powdery mildew fungi, with additional activity against various rust and leaf spot diseases. It is commonly used in agricultural and horticultural settings, particularly on ornamental plants like roses.[2][3]

Quantitative Efficacy Data
Fungal SpeciesDiseaseEfficacy (EC50/MIC/ED50)Reference
Sporothrix flocculosa(Biocontrol agent)ED50: 75 µg/ml (wild-type), 220 µg/ml (resistant strain)(Benyagoub & Bélanger, 1995)
Powdery Mildew Fungi (general)Powdery MildewHigh Efficacy (qualitative)[2]
Rust Fungi (general)RustEffective (qualitative)
Leaf Spot Fungi (general)Leaf SpotEffective (qualitative)

Note: EC50 (Effective Concentration 50), MIC (Minimum Inhibitory Concentration), and ED50 (Effective Dose 50) are measures of fungicide potency. Lower values indicate higher efficacy.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the morpholine class of fungicides, which disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] Ergosterol is crucial for maintaining the structural integrity and fluidity of the fungal plasma membrane.

The primary targets of this compound within the ergosterol biosynthesis pathway are two key enzymes:

  • Δ8 → Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position in the sterol backbone.

  • Δ14 reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors.

By inhibiting these enzymes, this compound leads to the accumulation of abnormal sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the points of inhibition by this compound.

G Ergosterol Biosynthesis Pathway Inhibition by this compound cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Multiple steps Squalene Squalene Isopentenyl pyrophosphate->Squalene Multiple steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Δ14-reductase (ERG24) Fecosterol Fecosterol Zymosterol->Fecosterol Multiple steps Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple steps Dodemorph_Acetate_1 This compound Dodemorph_Acetate_1->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits ERG24 Dodemorph_Acetate_2 This compound Dodemorph_Acetate_2->Fecosterol Inhibits ERG2

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the fungicidal spectrum and efficacy of a compound like this compound relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.

1. Preparation of Fungal Inoculum:

  • The fungal isolate of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
  • Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • The surface is gently scraped to dislodge the conidia.
  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.
  • The conidial concentration is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

2. Preparation of Fungicide Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the fungicide are prepared in a liquid growth medium (e.g., RPMI 1640 broth) in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC value.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the fungicide dilutions is inoculated with the standardized fungal suspension.
  • A growth control well (containing medium and inoculum but no fungicide) and a sterility control well (containing medium only) are included.
  • The plate is incubated at an optimal temperature for the specific fungus (typically 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro antifungal susceptibility of this compound.

G Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture on Agar B Harvest and Standardize Spore Suspension A->B E Inoculate Microtiter Plate with Spore Suspension B->E C Prepare Stock Solution of this compound D Perform Serial Dilutions in Microtiter Plate C->D D->E F Incubate under Optimal Conditions E->F G Visually or Spectrophotometrically Assess Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a valuable fungicidal agent with a specific mode of action targeting ergosterol biosynthesis in fungi. Its primary efficacy against powdery mildew, coupled with activity against rusts and leaf spots, makes it an important tool in disease management. The experimental protocols outlined in this guide provide a framework for the continued evaluation of its fungicidal spectrum and the investigation of potential resistance mechanisms. Further research to generate more extensive quantitative efficacy data against a broader range of economically important plant pathogens would be beneficial for optimizing its use in integrated pest management strategies.

References

Dodemorph Acetate: A Technical Guide to Cis-Trans Isomerism and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dodemorph Acetate

This compound is the salt of the N-cyclododecyl derivative of 2,6-dimethylmorpholine. It is a systemic fungicide with both protective and curative properties against a range of fungal pathogens, most notably powdery mildews.[1] Its mode of action lies in the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[2] The manufacturing process of dodemorph results in a mixture of cis and trans stereoisomers, arising from the spatial arrangement of the two methyl groups on the morpholine ring relative to each other.[1] This isomeric composition is a critical factor, as stereochemistry often dictates the biological efficacy of agrochemicals.

Cis-Trans Isomerism in this compound

The presence of two chiral centers at the C2 and C6 positions of the morpholine ring in dodemorph gives rise to cis and trans diastereomers. In the cis-isomer, the two methyl groups are on the same side of the morpholine ring plane, while in the trans-isomer, they are on opposite sides.

  • cis-Dodemorph: (2R,6S)-4-cyclododecyl-2,6-dimethylmorpholine (and its enantiomer)

  • trans-Dodemorph: (2R,6R)-4-cyclododecyl-2,6-dimethylmorpholine (and its enantiomer)

The commercial product is typically a mixture of these isomers.[1] The spatial arrangement of the methyl groups influences the overall shape of the molecule, which in turn can affect its binding affinity to the target enzymes in the fungus.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the morpholine class of fungicides, which are classified as Sterol Biosynthesis Inhibitors (SBIs).[2] Specifically, they disrupt the later stages of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. Dodemorph targets two key enzymes in this pathway:

  • Δ¹⁴-Reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14 position of sterol precursors.

  • Δ⁸→Δ⁷-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.[2]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic, non-functional sterol intermediates, such as Δ⁸-sterols and Δ⁸,¹⁴-sterols, within the fungal cell membrane.[2] This disruption of membrane structure and function ultimately leads to the cessation of fungal growth and cell death.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the points of inhibition by morpholine fungicides like dodemorph.

Ergosterol_Biosynthesis_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl-PP IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate1 Fecosterol Fecosterol (Δ⁸-sterol) Intermediate1->Fecosterol ...multiple steps... Episterol Episterol (Δ⁷-sterol) Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps... ERG24 Δ¹⁴-Reductase (ERG24) ERG2 Δ⁸→Δ⁷-Isomerase (ERG2) Dodemorph Dodemorph Acetate Dodemorph->ERG24 Dodemorph->ERG2

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition sites of this compound.

Differential Activity of Cis-Trans Isomers

While specific quantitative data comparing the fungicidal activity of the individual cis and trans isomers of this compound against key plant pathogens is not extensively reported in the available scientific literature, the principle of stereoisomer-differentiated biological activity is well-established in agrochemicals. For many chiral pesticides, one isomer exhibits significantly higher activity than the other(s). This is because the target enzymes are chiral and will interact differently with the different spatial arrangements of the isomers.

A study on the antibacterial side effects of dodemorph did find that the cis-isomer expressed higher antibacterial activity than the trans-isomer.[3] Although this finding relates to antibacterial and not fungicidal activity, it provides a strong indication that the stereochemistry of dodemorph is a critical determinant of its biological effects. It is highly probable that a similar difference exists for its primary fungicidal action, with one isomer being a more potent inhibitor of the target sterol biosynthesis enzymes.

For example, studies on other chiral fungicides, such as the triazole tebuconazole, have shown that the enantiomers can have significantly different fungicidal activities against pathogens like Fusarium graminearum.[4] This underscores the importance of understanding the activity of individual isomers for optimizing product efficacy and potentially reducing environmental load by using formulations enriched in the more active isomer.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of dodemorph involves the N-alkylation of 2,6-dimethylmorpholine with a cyclododecyl group. The stereochemistry of the final product is determined by the stereochemistry of the starting 2,6-dimethylmorpholine.

Synthesis of cis-2,6-Dimethylmorpholine:

A common method for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.

  • Reaction: Diisopropanolamine is simultaneously metered with excess 90-120% sulfuric acid into a reactor.

  • Temperature: The reaction is initiated without cooling, allowing the exothermic reaction to raise the temperature to 85-170°C. The mixture is then heated to 150-190°C for several hours.

  • Work-up: The reaction mixture is neutralized with sodium hydroxide solution, and the crude product is isolated by distillation.

  • Isomer Ratio: This process can yield a product with a high percentage of the cis-isomer (e.g., 84-88% cis).

N-Alkylation and Acetate Salt Formation:

The resulting cis- or trans-enriched 2,6-dimethylmorpholine is then reacted with a cyclododecyl halide (e.g., cyclododecyl bromide) in the presence of a base to yield the corresponding dodemorph isomer. The final step involves reacting the dodemorph base with acetic acid to form the acetate salt.

Separation of Cis and Trans Isomers

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analytical and preparative separation of this compound isomers.

Table 1: HPLC Method for this compound Separation

ParameterValue
Column Reverse Phase C18
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility)
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)
Flow Rate Typically 1.0 mL/min for analytical scale
Temperature Ambient or controlled (e.g., 30°C)

This method is scalable for preparative separation to isolate sufficient quantities of each isomer for biological testing.

In Vitro Fungicidal Activity Assay

The fungicidal activity of the separated cis and trans isomers can be determined using an in vitro assay against a target pathogen such as Podosphaera xanthii (cucumber powdery mildew).

  • Pathogen Culture: Maintain cultures of the target fungus on a suitable growth medium (e.g., potato dextrose agar) or on host plant leaves.

  • Spore Suspension: Prepare a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile distilled water containing a surfactant (e.g., Tween 80).

  • Treatment Preparation: Prepare stock solutions of the isolated cis and trans isomers in a suitable solvent (e.g., acetone or DMSO) and then prepare a dilution series in sterile water.

  • Assay: In a 96-well microtiter plate, add the spore suspension to each well containing the different concentrations of the isomers. Include a positive control (commercial this compound) and a negative control (solvent only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for spore germination and hyphal growth in the control wells (e.g., 24-48 hours).

  • Assessment: Observe the wells under a microscope to determine the inhibition of spore germination and mycelial growth. The data can be used to calculate the EC₅₀ (Effective Concentration for 50% inhibition) for each isomer.

Experimental Workflow Diagram

experimental_workflow start Start synthesis Synthesis of cis/trans 2,6-Dimethylmorpholine start->synthesis alkylation N-Alkylation with Cyclododecyl Halide synthesis->alkylation salt_formation Acetate Salt Formation alkylation->salt_formation separation HPLC Separation of cis and trans Isomers salt_formation->separation activity_assay In Vitro Fungicidal Activity Assay separation->activity_assay data_analysis Data Analysis (EC₅₀ Calculation) activity_assay->data_analysis end End data_analysis->end

Caption: Workflow for the synthesis, separation, and activity testing of this compound isomers.

Conclusion and Future Perspectives

This compound's efficacy as a fungicide is fundamentally linked to its action as a sterol biosynthesis inhibitor. The cis-trans isomerism inherent in its structure is a critical factor that likely influences its biological activity. While a clear quantitative differentiation of the fungicidal potency of the individual isomers is not available in the current body of literature, the established principles of stereochemistry in pesticide action and preliminary data on its antibacterial effects suggest that such a difference exists.

For researchers and professionals in drug and pesticide development, this underscores the importance of:

  • Stereoselective Synthesis: Developing synthetic routes that favor the more active isomer can lead to more effective and environmentally friendly products.

  • Isomer Separation and Testing: Routine separation and individual testing of stereoisomers should be a standard part of the development pipeline to fully characterize a new active ingredient.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Incorporating stereochemistry into QSAR models can lead to more accurate predictions of biological activity and guide the design of new, more potent fungicides.

Further research is warranted to isolate the cis and trans isomers of this compound and quantify their respective fungicidal activities against key agricultural pathogens. Such data would provide a more complete understanding of this important fungicide and could pave the way for the development of improved, isomer-pure formulations.

References

Dodemorph acetate as a sterol biosynthesis inhibitor (SBI)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dodemorph Acetate as a Sterol Biosynthesis Inhibitor (SBI)

Introduction

This compound is a systemic fungicide belonging to the morpholine chemical class, recognized for its efficacy against a range of phytopathogenic fungi, particularly powdery mildews.[1] As a Sterol Biosynthesis Inhibitor (SBI), it disrupts a fundamental pathway essential for the integrity and function of fungal cell membranes. This technical guide provides a detailed overview of this compound's mechanism of action, target enzymes, quantitative efficacy, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in fungicide research and drug development.

Chemical Structure:

  • IUPAC Name: 4-Cyclododecyl-2,6-dimethylmorpholine acetate

  • CAS Number: 31717-87-0 (this compound)

  • FRAC Group: 5[2]

Core Mechanism of Action

This compound's fungicidal activity stems from its potent inhibition of ergosterol biosynthesis.[2] Ergosterol is the primary sterol in most fungi, analogous to cholesterol in mammals, and is a critical component for maintaining the fluidity, permeability, and overall integrity of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the cell membrane, leading to abnormal fungal growth and eventual cell death.[2]

The inhibition results in two primary consequences:

  • Depletion of Ergosterol: The lack of functional ergosterol weakens the cell membrane structure.

  • Accumulation of Toxic Intermediates: The blockage of the biosynthetic pathway leads to the buildup of atypical sterol precursors, such as Δ8 and Δ8,14-sterols, which can integrate into the membrane and disrupt its function.[2]

This mode of action is distinct from that of other major SBI fungicides like the azoles (FRAC Group 3), which target an earlier step in the pathway, the lanosterol 14α-demethylase (CYP51).[2]

Target Enzymes in the Ergosterol Pathway

This compound is characterized by its dual-site inhibition within the later stages of the ergosterol biosynthesis pathway.[2] This multi-target mechanism is a key feature of morpholine fungicides. The primary enzymatic targets are:

  • C14-Reductase (ERG24): This enzyme is responsible for reducing the double bond at the C-14 position of sterol intermediates.

  • C8-C7 Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 position to the C-7 position.

Inhibition at these two points ensures a comprehensive shutdown of the pathway downstream of lanosterol, contributing to the compound's robust efficacy.[2]

Ergosterol_Pathway cluster_pre Early Pathway cluster_post Late Pathway (Post-Lanosterol) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates_1 Intermediates_1 Lanosterol->Intermediates_1 Multiple Steps Ignosterol Ignosterol Intermediates_1->Ignosterol ERG24 (Δ14-Reductase) Fecosterol Fecosterol Ignosterol->Fecosterol ERG2 (Δ8→Δ7 Isomerase) Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Dodemorph This compound Dodemorph->Ignosterol Inhibits Dodemorph->Fecosterol Inhibits

Figure 1: Fungal Ergosterol Biosynthesis Pathway with this compound Inhibition Sites.

Quantitative Efficacy Data

The efficacy of a fungicide is typically quantified by its EC₅₀ value (Effective Concentration, 50%), which represents the concentration of the compound required to inhibit 50% of fungal growth in vitro. While dodemorph is well-established as an effective fungicide, particularly against powdery mildew, specific EC₅₀ values are not widely available in publicly accessible literature.

For illustrative purposes, the following table presents representative EC₅₀ values for other SBI fungicides against various plant pathogens. This demonstrates the range of activities that would be determined through the experimental protocols outlined below.

Fungicide ClassFungusEC₅₀ (µg/mL)Reference
Triazole (SBI)Cercospora beticola> 1.0 (Resistant)[3]
Triazole (SBI)Leptosphaeria maculans0.40 - 1.33[3]
PhenylsulfamideCylindrocarpon destructans> 5.0[4]
BenzimidazoleCylindrocarpon destructans≤ 0.35[4]

Note: The data above are for different fungicides and are provided for context. Researchers would need to perform specific assays to determine the precise EC₅₀ values for this compound against their fungal species of interest.

Experimental Protocols

Detailed experimental procedures are crucial for evaluating the efficacy and mechanism of action of SBIs like this compound.

Protocol for In Vitro Antifungal Susceptibility Assay (EC₅₀ Determination)

This protocol outlines the determination of fungicide efficacy using a mycelial growth inhibition assay on solid media.

1. Materials:

  • Fungal isolate of interest (e.g., Erysiphe cichoracearum)

  • Potato Dextrose Agar (PDA) or appropriate growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Create a serial dilution of the this compound stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used in the test plates.

  • Pouring Plates: Gently swirl the amended media to ensure uniform distribution of the fungicide and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of an actively growing (e.g., 7-day-old) culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate (both fungicide-amended and control).

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily or when the colony on the control plate has reached approximately 70-80% of the plate diameter.

  • Calculation:

    • Calculate the Percent Growth Inhibition (%GI) for each concentration using the formula: %GI = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

    • Plot the %GI against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value.

Protocol for Fungal Sterol Profile Analysis via GC-MS

This protocol details the procedure for extracting and analyzing fungal sterols to confirm that this compound disrupts the ergosterol pathway by causing the accumulation of specific intermediates.

1. Materials:

  • Fungal culture (liquid or solid)

  • This compound

  • Internal standard (e.g., epicoprostanol or cholesterol)

  • Saponification solution (e.g., 10% w/v Potassium Hydroxide in 90% ethanol)

  • Extraction solvent (n-hexane)

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

2. Procedure:

  • Fungal Culture Treatment: Grow the fungus in liquid medium (e.g., Potato Dextrose Broth) until it reaches the mid-logarithmic growth phase. Treat the culture with this compound at a sub-lethal concentration (e.g., the EC₅₀ value) and continue incubation for a defined period (e.g., 24-48 hours). Harvest an untreated culture as a control.

  • Sample Preparation: Harvest the mycelia by filtration, wash with sterile water, and lyophilize. Record the dry weight.

  • Saponification: To the dried mycelia, add a known amount of the internal standard and the saponification solution. Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters and release free sterols.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) three times with n-hexane. Pool the hexane fractions.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

  • Derivatization: To the dried residue, add the derivatization agent (silylation reagent) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 1 hour.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • GC Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different sterol-TMS ethers based on their retention times.

    • MS Identification: Identify the individual sterols by comparing their mass spectra and retention times to those of authentic standards and library data. The accumulation of sterols like ignosterol (a Δ8,14-sterol) in the treated sample compared to the control (which should primarily contain ergosterol) confirms the inhibition of Δ14-reductase and Δ8→Δ7 isomerase.

GCMS_Workflow Start Fungal Mycelia (Treated & Control) Sapon 1. Saponification (KOH in Ethanol, 80°C) + Internal Standard Start->Sapon Extract 2. Liquid-Liquid Extraction (n-Hexane) Sapon->Extract Dry 3. Evaporation (Nitrogen Stream) Extract->Dry Deriv 4. Derivatization (Silylation) (BSTFA, 70°C) Dry->Deriv Inject 5. GC-MS Injection Deriv->Inject GC GC: Separation (Based on Retention Time) Inject->GC MS MS: Identification (Based on Mass Spectra) GC->MS Analysis Data Analysis: Compare Sterol Profiles (Treated vs. Control) MS->Analysis

Figure 2: Experimental Workflow for GC-MS Analysis of Fungal Sterols.

Conclusion

This compound is a highly effective SBI fungicide with a dual-site mechanism of action, targeting both Δ14-reductase and Δ8→Δ7 isomerase in the fungal ergosterol biosynthesis pathway. This action leads to a fungicidal effect through the depletion of essential ergosterol and the accumulation of toxic sterol intermediates. While specific quantitative efficacy data remains sparse in public literature, the established protocols for determining EC₅₀ values and analyzing sterol profiles provide a robust framework for researchers to evaluate its activity. The unique, dual-target mode of action makes this compound a valuable tool in crop protection and a subject of continued interest in the development of antifungal agents.

References

An In-Depth Technical Guide to the Primary Mode of Action of Dodemorph Acetate in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic fungicide belonging to the morpholine chemical class. It exhibits both protective and curative properties against a range of fungal pathogens, particularly powdery mildews.[1] As a member of the Fungicide Resistance Action Committee (FRAC) Group 5, its primary mode of action is the inhibition of sterol biosynthesis (SBI), a critical pathway for the viability of fungal cells.[1] This technical guide provides a detailed examination of the specific biochemical mechanisms, enzymatic targets, and experimental methodologies used to elucidate the action of this compound.

The Fungal Target: Ergosterol Biosynthesis

Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The integrity of the ergosterol biosynthesis pathway is therefore a crucial requirement for fungal growth and survival. The disruption of this pathway is a well-established target for a variety of antifungal agents. This compound specifically targets the later stages of this pathway, causing significant disruption to membrane structure and function.

The following diagram illustrates the late-stage ergosterol biosynthesis pathway, highlighting the specific enzymatic steps inhibited by this compound.

Ergosterol_Pathway Fecosterol Fecosterol (ergosta-8,24(28)-dienol) invis1 Fecosterol->invis1 Episterol Episterol (ergosta-7,24(28)-dienol) Ergosta_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_trienol Δ5-Desaturase Ignosterol Ignosterol (Accumulates) (ergosta-8,14-dienol) Ergosta_dienol Ergosta-8-enol (Accumulates) Ignosterol->Ergosta_dienol Δ24-Reductase Ergosta_dienol->Ergosta_trienol Δ8→Δ7 Isomerase (ERG2) Ergosterol Ergosterol Ergosta_trienol->Ergosterol Δ22-Desaturase invis1->Episterol Δ14-Reductase (ERG24) invis1->Ignosterol Δ14-Reductase (ERG24) invis2 Dodemorph Dodemorph Acetate Dodemorph->Ergosta_dienol INHIBITS Dodemorph->invis1 INHIBITS

Caption: Ergosterol biosynthesis pathway showing this compound inhibition points.

Core Mechanism of Inhibition

This compound functions as a potent fungicide by inhibiting two critical enzymes involved in the conversion of sterol precursors to ergosterol.[1] This dual-target mechanism contributes to its high efficacy.

Dual Enzyme Targeting
  • Δ14-Reductase (ERG24): This enzyme is responsible for reducing the C14-C15 double bond in sterol intermediates like fecosterol. Inhibition of ERG24 by this compound prevents this reduction, leading to the accumulation of abnormal sterols containing this double bond, such as ignosterol.[1][2]

  • Δ8→Δ7-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position. This is a crucial step for producing the correct sterol structure required for the fungal membrane.[1] By blocking ERG2, this compound causes the buildup of Δ8-sterols.[2]

Biochemical Consequences

The dual inhibition results in two primary detrimental effects on the fungal cell:

  • Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the concentration of ergosterol, compromising the structural and functional integrity of the cell membrane.

  • Toxic Sterol Accumulation: The buildup of aberrant intermediates, specifically Δ8-sterols and Δ8,14-sterols, is toxic to the cell.[2] These abnormal sterols disrupt the precise packing of membrane lipids, leading to increased permeability and malfunction of membrane-bound proteins, ultimately resulting in growth inhibition and cell death.[1]

Quantitative Analysis of Inhibition

While specific IC50 values for this compound are not consistently reported across public literature, data for the closely related and mechanistically similar morpholine fungicide, Fenpropimorph, provide insight into the potency of this chemical class. The inhibitory activities are typically determined using cell-free extracts from fungi such as Saccharomyces cerevisiae or Microdochium nivale.[2]

Fungicide ClassRepresentative CompoundTarget EnzymeIC50 Value (approx.)Fungal System
MorpholineFenpropimorphΔ14-Reductase20 nMSaccharomyces cerevisiae
MorpholineFenpropimorphΔ8→Δ7-Isomerase4 nMSaccharomyces cerevisiae

Note: Data presented are for Fenpropimorph, which shares the same mode of action as this compound. Values are approximate and can vary based on experimental conditions.

Experimental Protocols for Elucidating Mode of Action

The determination of this compound's mode of action relies on established biochemical and analytical techniques. The primary methods involve whole-cell sterol profile analysis and in vitro enzyme inhibition assays.

Whole-Cell Sterol Profile Analysis

This protocol is designed to identify and quantify the accumulation of specific sterol intermediates in fungal cells exposed to the fungicide. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.[3][4]

Methodology:

  • Fungal Culture: Inoculate the target fungus (e.g., Aspergillus fumigatus, Candida albicans) in a suitable liquid medium. Grow cultures with and without a sub-lethal concentration of this compound for a defined period (e.g., 24-48 hours).

  • Harvesting and Lysis: Harvest fungal mycelia or cells by filtration or centrifugation. The cells are then lysed mechanically (e.g., bead beating) or chemically.

  • Saponification & Extraction: The total lipid content is extracted from the lysed cells. This is typically achieved by saponification using a strong base (e.g., methanolic KOH) at an elevated temperature (e.g., 80°C for 1-2 hours). This process hydrolyzes esterified sterols. The non-saponifiable lipids, which include the free sterols, are then extracted into an organic solvent like n-hexane.[4][5]

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the extracted sterols are often derivatized to form trimethylsilyl (TMS) ethers.[3][4]

  • GC-MS Analysis: The prepared sample is injected into a GC-MS system. The different sterols are separated on a capillary column (e.g., HP-5) based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each sterol, allowing for its identification and quantification by comparison to standards and library data.

Sterol_Analysis_Workflow Culture 1. Fungal Culture (Control vs. Dodemorph-Treated) Harvest 2. Harvest & Lyse Cells Culture->Harvest Saponify 3. Saponification & Lipid Extraction (e.g., with KOH and Hexane) Harvest->Saponify Derivatize 4. Derivatization (TMS Ethers) Saponify->Derivatize GCMS 5. GC-MS Analysis Derivatize->GCMS Data 6. Data Interpretation (Identify accumulated sterols) GCMS->Data

Caption: Experimental workflow for whole-cell sterol profile analysis.

In Vitro Enzyme Inhibition Assay

This protocol directly measures the inhibitory effect of this compound on its target enzymes using a cell-free system.

Methodology:

  • Enzyme Preparation: Prepare a cell-free extract containing the microsomal fraction from a suitable fungal source, typically Saccharomyces cerevisiae, which is rich in sterol biosynthesis enzymes.

  • Substrate Preparation: Synthesize or procure a radiolabeled substrate specific for the enzyme of interest (e.g., [³H]-labeled ergosta-8,14-dienol for the Δ8→Δ7-isomerase assay).

  • Incubation: Incubate the microsomal preparation with the radiolabeled substrate in a suitable buffer system. Parallel reactions are set up containing varying concentrations of this compound.

  • Reaction Termination & Extraction: After a set incubation period, the reaction is stopped, and the sterols are extracted as described in the whole-cell analysis protocol.

  • Analysis: The extracted sterol products are separated using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The radioactivity associated with the substrate and product spots is quantified using a scintillation counter.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting inhibition versus inhibitor concentration.

Enzyme_Assay_Workflow Microsome 1. Prepare Fungal Microsomes (Enzyme Source) Incubate 3. Incubate Enzyme, Substrate, & this compound Microsome->Incubate Substrate 2. Prepare Radiolabeled Substrate Substrate->Incubate Extract 4. Terminate Reaction & Extract Lipids Incubate->Extract Analyze 5. Separate & Quantify Products (TLC / HPLC) Extract->Analyze Calculate 6. Calculate % Inhibition & IC50 Analyze->Calculate

Caption: Workflow for in vitro enzyme inhibition assay.

Comparison with Other Sterol Biosynthesis Inhibitors

The mode of action of morpholines is distinct from other major classes of SBIs, which target different enzymes in the pathway. This differentiation is critical for understanding cross-resistance potential and for designing effective disease management programs.

FeatureMorpholines (e.g., Dodemorph)Azoles (DMIs)Allylamines
Primary Target(s) Δ14-Reductase & Δ8→Δ7-IsomeraseLanosterol 14α-demethylase (CYP51)Squalene epoxidase
FRAC Group 537
Accumulated Sterols Δ8-sterols, Δ8,14-sterols14α-methylated sterolsSqualene
Action Site Late-stage in pathwayMid-stage in pathwayEarly-stage in pathway

Conclusion

The primary mode of action of this compound is the potent and specific dual inhibition of two key enzymes in the late stages of the fungal ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2). This dual blockade leads to a fungicidal effect driven by both the depletion of essential ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. Its multi-site nature within the sterol pathway is a key reason why morpholine fungicides are considered to have a low risk for the development of resistance.[6] A thorough understanding of this mechanism, verified through sterol profiling and enzymatic assays, is fundamental for its effective use in agriculture and for the ongoing development of novel antifungal agents.

References

Dodemorph Acetate: A Technical Guide to its Fungal Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate, a morpholine fungicide, has been a tool in the management of fungal plant diseases, particularly powdery mildew. Its efficacy stems from the targeted disruption of ergosterol biosynthesis, a crucial pathway for maintaining the integrity and function of fungal cell membranes. This technical guide provides an in-depth exploration of the primary enzyme targets of this compound in fungal pathogens, presenting available quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

This compound primarily exerts its antifungal activity by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2) . Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

The dual inhibition of ERG24 and ERG2 leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, such as ignosterol. This disruption of sterol composition severely compromises the structural integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the position of this compound's targets within the ergosterol biosynthesis pathway and the resulting consequences.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 ERG11 (Lanosterol 14α-demethylase) Lanosterol->ERG11 4_4-dimethyl-cholesta-8_14_24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol ERG24 ERG24 (Sterol Δ14-reductase) 4_4-dimethyl-cholesta-8_14_24-trienol->ERG24 4_4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Fecosterol Fecosterol 4_4-dimethyl-zymosterol->Fecosterol ERG2 ERG2 (Sterol Δ8→Δ7-isomerase) Fecosterol->ERG2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane_Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Membrane_Disruption Essential for membrane integrity Ignosterol Ignosterol (Accumulates) ERG11->4_4-dimethyl-cholesta-8_14_24-trienol ERG24->4_4-dimethyl-zymosterol ERG24->Ignosterol Leads to accumulation of ERG2->Episterol ERG2->Ignosterol Dodemorph_Acetate This compound Dodemorph_Acetate->ERG24 Inhibits Dodemorph_Acetate->ERG2 Inhibits

Caption: Ergosterol biosynthesis pathway and targets of this compound.

Quantitative Data on Efficacy and Enzyme Inhibition

FungicideTarget EnzymeFungal SpeciesIC50 (µM)Reference
FenpropimorphSterol Δ14-reductase (ERG24)Saccharomyces cerevisiae~0.02[Source Text]
FenpropimorphSterol Δ8→Δ7-isomerase (ERG2)Saccharomyces cerevisiae~0.04[Source Text]

Note: The IC50 values for fenpropimorph are provided as approximations based on available graphical data and should be considered as such.

In terms of practical application, this compound has demonstrated significant efficacy in controlling powdery mildew.

Fungal PathogenHost PlantEfficacy (% Disease Reduction)Application RateReference
Sphaerotheca pannosa var. rosaeRose>80%2.5 ml/L[1]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of this compound and other ergosterol biosynthesis inhibitors.

Fungal Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a fungicide required to inhibit the visible growth of a fungal pathogen.

Workflow Diagram:

MIC_Determination_Workflow Spore_Suspension Prepare Fungal Spore Suspension Inoculation Inoculate Microtiter Plate with Spores and Fungicide Spore_Suspension->Inoculation Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculation Incubation Incubate at Optimal Growth Temperature Inoculation->Incubation Observation Visually or Spectrophotometrically Assess Fungal Growth Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Fungal Culture: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a sufficient quantity of spores.

  • Spore Suspension: Harvest spores by flooding the agar plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform a series of twofold dilutions in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the standardized spore suspension to each well of the microtiter plate, including positive (no fungicide) and negative (no spores) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell-Free Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific enzyme in a cell-free system.

Methodology:

  • Enzyme Preparation:

    • Microsome Isolation: Grow the fungal species of interest (e.g., Saccharomyces cerevisiae) in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a buffer. Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like ERG24 and ERG2. Resuspend the microsomal pellet in a suitable buffer.

  • Substrate Preparation:

    • For ERG24 (Sterol Δ14-reductase) , a radiolabeled substrate such as [³H]ignosterol (ergosta-8,14-dien-3β-ol) is typically used.

    • For ERG2 (Sterol Δ8→Δ7-isomerase) , a radiolabeled substrate such as [¹⁴C]fecosterol (ergosta-8,24(28)-dien-3β-ol) is commonly employed.

  • Inhibition Assay:

    • Set up reaction mixtures containing the microsomal enzyme preparation, a buffered solution, necessary cofactors (e.g., NADPH for ERG24), and varying concentrations of this compound.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reactions at an optimal temperature for a defined period.

    • Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.

  • Sterol Extraction and Analysis:

    • Extract the non-saponifiable lipids (sterols) from the reaction mixture using an organic solvent like n-hexane.

    • Separate the substrate and product sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled substrate and product by liquid scintillation counting.

  • IC50 Calculation:

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

In Vivo Sterol Profile Analysis

This method analyzes the changes in the sterol composition of fungal cells after treatment with a fungicide, providing evidence for the inhibition of specific enzymes in the ergosterol biosynthesis pathway.

Workflow Diagram:

Sterol_Profile_Analysis_Workflow Fungal_Culture Culture Fungal Cells with and without this compound Harvesting Harvest and Wash Cells Fungal_Culture->Harvesting Saponification Saponify Cells to Release Sterols Harvesting->Saponification Extraction Extract Non-saponifiable Lipids (Sterols) Saponification->Extraction Analysis Analyze Sterol Composition by GC-MS Extraction->Analysis Comparison Compare Sterol Profiles of Treated vs. Untreated Cells Analysis->Comparison

Caption: Workflow for in vivo sterol profile analysis.

Methodology:

  • Fungal Treatment: Grow the target fungus in a liquid medium to the mid-logarithmic phase. Add this compound at a sub-lethal concentration (e.g., below the MIC) to one set of cultures, while another set serves as an untreated control. Continue incubation for a specified period.

  • Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash them with distilled water, and then lyophilize them.

  • Saponification: Resuspend the dried cells in a solution of alcoholic potassium hydroxide and heat at a high temperature (e.g., 80°C) for a set time to break down lipids and release sterols.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane. Evaporate the solvent to obtain the crude sterol extract.

  • Derivatization: To improve volatility for gas chromatography, derivatize the sterols by converting their hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Analysis: Analyze the derivatized sterol extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC): Separates the different sterol compounds based on their boiling points and interactions with the column stationary phase.

    • Mass Spectrometry (MS): Fragments the separated sterol molecules and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification by comparison to spectral libraries.

  • Data Analysis: Compare the chromatograms and mass spectra of the treated and untreated samples. Inhibition of ERG24 and ERG2 by this compound is expected to result in a decrease in the ergosterol peak and an increase in the peaks corresponding to precursor sterols like ignosterol in the treated samples.

Impact on Fungal Signaling Pathways

The primary mechanism of this compound is the direct inhibition of enzymes involved in ergosterol biosynthesis. However, the resulting disruption of membrane integrity and accumulation of abnormal sterols can trigger secondary stress responses in the fungal cell. While direct studies on this compound's impact on specific signaling pathways are limited, it is plausible that it could activate pathways involved in maintaining cell wall integrity and responding to membrane stress.

Fungi possess conserved signaling cascades, such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway, which are activated in response to various environmental stresses, including cell wall and membrane damage. The disruption of the cell membrane caused by this compound could potentially act as a trigger for these pathways as the cell attempts to compensate for the damage. Further research is needed to elucidate the specific signaling networks that are activated or repressed in response to this compound treatment.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in fungal pathogens, with its primary targets being sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2). The dual inhibition of these enzymes disrupts fungal cell membrane integrity, leading to effective disease control. While specific quantitative data on enzyme inhibition for this compound is not widely published, the methodologies outlined in this guide provide a framework for its detailed characterization. Understanding the precise molecular interactions and downstream cellular consequences of this fungicide is crucial for optimizing its use, managing potential resistance, and informing the development of novel antifungal agents.

References

Environmental Fate and Degradation of Dodemorph Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate (4-cyclododecyl-2,6-dimethylmorpholine acetate) is a systemic fungicide belonging to the morpholine class of chemicals. It is primarily used to control powdery mildew on ornamental plants, particularly roses. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the available scientific information on the physicochemical properties, degradation pathways, and environmental persistence of this compound.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1. This compound is a colorless solid with moderate solubility in water.[1] It exists as a mixture of cis and trans isomers due to the two chiral centers at the 2- and 6-positions of the morpholine ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₉NO₃[2]
Molecular Weight 341.5 g/mol [2]
Physical State Colorless solid[1]
Water Solubility 746 mg/L (at 20 °C, pH 7)[1]
Vapor Pressure 1.3 x 10⁻³ Pa (at 20 °C)[2]
Log Kₒw (Octanol-Water Partition Coefficient) 3.5 (estimated)[2]
pKa 7.8[3]

Environmental Degradation Pathways

This compound is subject to degradation in the environment through various abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in this compound is susceptible to hydrolysis, leading to the formation of Dodemorph and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

Quantitative Data

The hydrolysis of this compound is considered to be moderately persistent in water.[1]

Table 2: Hydrolysis of this compound

ParameterValueConditionsReference
DT₅₀ (Half-life) 45 days20 °C, pH 7[1]

Experimental Protocol: Hydrolysis Study (General guideline based on OECD 111)

A standardized hydrolysis study for a pesticide like this compound would generally follow the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".

  • Test Substance: Radiolabeled ([¹⁴C]) this compound of high purity is used to facilitate tracking and quantification of the parent compound and its degradation products.

  • Test Conditions:

    • Sterile aqueous buffer solutions are prepared at three different pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

    • The test substance is added to these buffer solutions at a known concentration.

    • The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) to prevent photodegradation.

  • Sampling and Analysis:

    • Samples are taken from each solution at predetermined time intervals.

    • The concentration of the parent compound and any major hydrolysis products is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis:

    • The degradation kinetics are determined by plotting the concentration of the parent compound against time.

    • The half-life (DT₅₀) at each pH is calculated, typically assuming first-order kinetics.

G cluster_workflow Experimental Workflow: Hydrolysis Study (OECD 111) A Prepare sterile buffer solutions (pH 4, 7, 9) B Add radiolabeled This compound A->B C Incubate in the dark at constant temperature B->C D Sample at time intervals C->D E Analyze by HPLC D->E F Determine degradation rate and DT₅₀ E->F

Figure 1: General workflow for a pesticide hydrolysis study.
Photolysis

Experimental Protocol: Aqueous Photolysis Study (General guideline based on OECD 316)

A study to determine the rate of direct photolysis of a pesticide like this compound in water would typically follow the OECD Guideline for the Testing of Chemicals, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".

  • Test Substance: A solution of the test substance in sterile, buffered, and purified water is prepared. The use of a radiolabeled compound is preferred.

  • Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for other degradation processes like hydrolysis.

  • Test Conditions: The experiment is conducted at a constant temperature.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and any photoproducts is measured using a suitable analytical technique (e.g., HPLC).

  • Data Analysis: The rate of photolysis is calculated from the difference in degradation rates between the irradiated and dark control samples. The quantum yield and the environmental half-life (DT₅₀) under specific light conditions are then determined.

G cluster_workflow Experimental Workflow: Aqueous Photolysis Study (OECD 316) A Prepare aqueous solution of this compound B Expose to simulated sunlight A->B C Incubate control in the dark A->C D Sample irradiated and control solutions B->D C->D E Analyze for parent and photoproducts D->E F Calculate photolysis rate and DT₅₀ E->F

Figure 2: General workflow for an aqueous photolysis study.
Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a key process in the environmental degradation of pesticides.

This compound is considered to be moderately persistent in soil.[5] The rate of degradation can be influenced by soil type, organic matter content, moisture, and temperature.

Quantitative Data

Table 3: Aerobic Soil Biodegradation of this compound

ParameterValueConditionsReference
DT₅₀ (Half-life) 29 - 73 daysLaboratory, aerobic[6]

Information on the anaerobic degradation of this compound in soil is limited. However, one study on the fate of dodemorph during anaerobic digestion of biological waste indicated that the fungicide was stable under these conditions.[3]

Experimental Protocol: Aerobic Soil Biodegradation Study (General guideline based on OECD 307)

A typical aerobic soil metabolism study for a pesticide like this compound would adhere to the OECD Guideline for the Testing of Chemicals, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".

  • Test Soil: Fresh soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used.

  • Test Substance: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile degradation products and evolved ¹⁴CO₂ are trapped.

  • Sampling and Analysis: Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC to quantify the parent compound and its transformation products. The amount of ¹⁴CO₂ and other volatile compounds is also measured. Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

  • Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time to determine the degradation kinetics and calculate the DT₅₀ and DT₉₀ values.

G cluster_workflow Experimental Workflow: Aerobic Soil Biodegradation (OECD 307) A Treat soil with radiolabeled this compound B Incubate under aerobic conditions (dark, controlled T, moisture) A->B C Trap volatiles and ¹⁴CO₂ B->C D Sample soil at intervals B->D E Extract and analyze for parent and metabolites D->E F Quantify bound residues and mineralization E->F G Determine degradation pathway and DT₅₀ E->G F->G

Figure 3: General workflow for an aerobic soil biodegradation study.

Degradation Pathway and Metabolites

The degradation of this compound proceeds through several steps, with the initial and most significant being the hydrolysis of the acetate ester to form dodemorph. Further degradation involves the breakdown of the morpholine ring. A known environmental transformation product of dodemorph is cis-2,6-dimethylmorpholine.[8]

Based on the degradation of other morpholine-based compounds, a plausible degradation pathway for the morpholine ring of Dodemorph involves cleavage of the C-N bond, potentially initiated by a monooxygenase enzyme. This can lead to the formation of intermediate products which are further broken down.[9] The acetate portion is expected to be readily mineralized by microorganisms.

G Dodemorph_acetate This compound (4-cyclododecyl-2,6-dimethylmorpholine acetate) Hydrolysis Hydrolysis Dodemorph_acetate->Hydrolysis Dodemorph Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine) Hydrolysis->Dodemorph Acetic_acid Acetic Acid Hydrolysis->Acetic_acid Microbial_degradation Microbial Degradation Dodemorph->Microbial_degradation Mineralization Mineralization (CO₂, H₂O, Biomass) Acetic_acid->Mineralization cis_2_6_dimethylmorpholine cis-2,6-Dimethylmorpholine Microbial_degradation->cis_2_6_dimethylmorpholine Further_degradation Further Degradation Products cis_2_6_dimethylmorpholine->Further_degradation Further_degradation->Mineralization

Figure 4: Proposed degradation pathway of this compound.

Conclusion

This compound is moderately persistent in the environment. Its degradation is initiated by the hydrolysis of the acetate group, followed by the slower degradation of the dodemorph molecule. In soil, aerobic biodegradation is a significant dissipation route, with a half-life ranging from 29 to 73 days. Photolysis is also considered a major degradation pathway, although specific quantitative data is limited. The primary identified metabolite, cis-2,6-dimethylmorpholine, appears to be more persistent in the environment than the parent compound. Further research is needed to fully elucidate the complete degradation pathway and to quantify the rates of photolysis and aquatic biodegradation to refine the environmental risk assessment of this compound. This guide provides a summary of the current understanding and highlights the data gaps that future research could address.

References

Dodemorph Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Dodemorph acetate, a morpholine-derived fungicide. It details the compound's chemical properties, mechanism of action, and relevant analytical methodologies.

Core Chemical Data

This compound is the acetate salt of the parent compound Dodemorph. Key identifying information is summarized below.

PropertyValue
CAS Number 31717-87-0[1][2][3]
Molecular Formula C20H39NO3[1][2]
Molecular Weight 341.53 g/mol [3][4]
IUPAC Name acetic acid;4-cyclododecyl-2,6-dimethylmorpholine[1]
Synonyms 4-cyclododecyl-2,6-dimethylmorpholine acetate, Cyclomorph, Meltatox, Milban[1][4][5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a systemic fungicide with both protective and curative properties. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.[7][8] Specifically, this compound targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors. Inhibition by morpholine fungicides like Dodemorph generally occurs at micromolar concentrations.

  • Sterol Δ8→Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position, a crucial step in forming the correct sterol structure. Morpholines are potent inhibitors of this enzyme, typically acting at nanomolar concentrations.[1]

The simultaneous inhibition of these two enzymes disrupts the normal production of ergosterol, leading to the accumulation of aberrant sterol intermediates. This disruption of the fungal cell membrane ultimately results in cell death.

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate1 Ignosterol (contains C14-15 double bond) Lanosterol->Intermediate1 Intermediate2 Fecosterol (contains C8-9 double bond) Intermediate1->Intermediate2 Multiple Steps Episterol Episterol Intermediate2->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Erg24 Sterol Δ14-reductase (ERG24) Erg2 Sterol Δ8→Δ7 isomerase (ERG2) Dodemorph This compound Dodemorph->Erg24 Dodemorph->Erg2

Ergosterol biosynthesis pathway with this compound inhibition sites.

Quantitative Data

Ecotoxicity of this compound
OrganismEndpointValue (mg/L)
Daphnia magna (Aquatic Invertebrate)48-hour EC504.18
Pseudokirchneriella subcapitata (Aquatic Plant)72-hour EC50 (growth rate)3.59
Environmental Fate
CompartmentParameterValue
SoilHalf-life (DT50)29 - 73 days

Experimental Protocols

Determination of Fungicidal Efficacy (EC50)

A common method to determine the efficacy of a fungicide is to calculate the half-maximal effective concentration (EC50). The following is a generalized protocol for assessing the efficacy of this compound against a powdery mildew pathogen, such as Podosphaera xanthii, on a host plant.

Objective: To determine the concentration of this compound that inhibits 50% of the fungal growth.

Materials:

  • This compound stock solution of known concentration.

  • Susceptible host plants (e.g., cucumber or melon seedlings).

  • Spore suspension of the target powdery mildew fungus.

  • Sterile distilled water.

  • Surfactant (e.g., Tween 20).

  • Growth chambers with controlled temperature and light conditions.

  • Leaf discs or whole plants for inoculation.

Procedure:

  • Preparation of Fungicide Solutions: Prepare a serial dilution of this compound from the stock solution to create a range of concentrations. A control solution with only water and surfactant should also be prepared.

  • Inoculation: Inoculate the host plants or leaf discs with a uniform suspension of fungal spores.

  • Fungicide Application: After a set incubation period to allow for infection establishment, apply the different concentrations of this compound solutions to the inoculated plants or leaf discs. Ensure complete coverage.

  • Incubation: Place the treated plants or leaf discs in a growth chamber under optimal conditions for fungal growth.

  • Assessment: After a defined period, assess the percentage of the leaf area covered by the fungus for each treatment and the control.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the fungicide concentration. The EC50 value is then calculated from the resulting dose-response curve.

Analysis of this compound Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound residues in a plant matrix. Method optimization and validation are crucial for specific applications.

Objective: To extract and quantify this compound residues from a plant sample.

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the plant material (e.g., leaves, fruit).
  • Weigh a subsample of the homogenate into a centrifuge tube.
  • Add an appropriate extraction solvent (e.g., acetone or ethyl acetate).
  • Shake or vortex vigorously to ensure thorough extraction.
  • Centrifuge the sample to separate the solid and liquid phases.
  • Collect the supernatant (the extract).

2. Cleanup (if necessary):

  • For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
  • Condition the SPE cartridge with the appropriate solvents.
  • Load the extract onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute this compound with a suitable solvent.
  • Concentrate the eluate under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity and sensitivity).
  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
  • Injection: Splitless injection is commonly used for trace analysis.
  • Oven Temperature Program: An optimized temperature gradient is used to separate this compound from other components in the extract. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: For a single quadrupole MS, Selected Ion Monitoring (SIM) of characteristic ions of this compound is used for quantification and confirmation. For a tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is employed for enhanced specificity.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

The workflow for a typical GC-MS analysis of this compound residue is depicted below.

GCMS_Workflow Start Plant Sample Collection Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis End Report Results DataAnalysis->End

Generalized workflow for GC-MS analysis of this compound.

References

Methodological & Application

Preparation of Dodemorph Acetate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate (CAS No. 31717-87-0) is a morpholine fungicide widely used in agriculture.[1] Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi, making it an area of interest for broader antifungal research and potentially for investigating cellular processes involving lipid metabolism.[2] For researchers conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the preparation, storage, and use of this compound stock solutions in various in vitro assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the proper preparation of stock solutions. Key data are summarized in the table below.

PropertyValueReference
Chemical Name 4-cyclododecyl-2,6-dimethylmorpholine acetate[3]
Molecular Formula C₂₀H₃₉NO₃[1]
Molecular Weight 341.5 g/mol [1]
Appearance Yellowish, oily liquid
Water Solubility Sparingly soluble[1]
Organic Solvent Solubility Moderately soluble in organic solvents[1][4]
Stability Stable under normal storage conditions[2]

Stock Solution Preparation

The limited aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution, which can then be diluted to the final desired concentration in aqueous-based cell culture media or assay buffers. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.

Recommended Solvents and Solubility
SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.
Ethanol (EtOH) Moderate to HighThe parent compound, dodemorph, has a reported solubility of 50,000 mg/L in ethanol.[4]

Note: It is crucial to determine the empirical solubility in the chosen solvent before preparing a high-concentration stock solution.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • This compound (solid or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 0.001 L * 341.5 g/mol * 1000 mg/g = 3.415 mg

  • Weighing:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh 3.415 mg of this compound into the vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Sterilization:

    • To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh this compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Application Notes for In Vitro Assays

General Considerations
  • Solvent Effects: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

  • Controls: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of the solvent used for the stock solution.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the appropriate concentration range for your study.

Potential Signaling Pathways of Interest

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi. In mammalian cells, the analogous pathway is cholesterol biosynthesis. Therefore, in vitro studies could investigate the off-target effects of this compound on this pathway.

Cholesterol Biosynthesis Pathway:

G Acetate Acetate AcetylCoA AcetylCoA Acetate->AcetylCoA ACSS2 HMGCoA HMGCoA AcetylCoA->HMGCoA HMGS1 Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Rate-limiting step) ... ... Mevalonate->... Squalene Squalene ...->Squalene Cholesterol Cholesterol ...->Cholesterol Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->... Dodemorph_Acetate This compound HMGCR HMGCR Dodemorph_Acetate->HMGCR Potential Inhibition?

Caption: Potential Interaction with the Cholesterol Biosynthesis Pathway.

Given that many cellular processes are interconnected, it is also plausible that this compound could indirectly affect other signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often investigated in toxicological and pharmacological studies.[5][6][7][8][9][10][11][12][13]

PI3K/Akt/mTOR Signaling Pathway:

G cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Dodemorph_Acetate This compound Dodemorph_Acetate->PI3K ? Dodemorph_Acetate->Akt ? Dodemorph_Acetate->mTOR ?

References

Application Notes and Protocols for Fungal Growth Inhibition Assay Using Dodemorph Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic fungicide belonging to the morpholine class of antifungals.[1][2] Its primary application is in agriculture for the control of various fungal diseases, most notably powdery mildew on ornamental plants like roses.[2][3][4] The fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of the sterol biosynthesis pathway leads to impaired fungal growth and, ultimately, cell death. These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using a broth microdilution method, based on established standards for antifungal susceptibility testing.

Mechanism of Action

This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. Specifically, it inhibits two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. This dual inhibition disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates within the cell. The resulting altered membrane composition and function inhibit fungal growth and proliferation.

Below is a diagram illustrating the site of action of morpholine fungicides, including this compound, within the ergosterol biosynthesis pathway.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol 14α-demethylase (Azole target) Episterol Episterol Fecosterol->Episterol Sterol Δ14-reductase Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ7-Δ8-isomerase Inhibitor This compound Inhibitor->Fecosterol Inhibits Inhibitor->Episterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the antifungal activity of morpholine fungicides against various fungal species. While specific data for this compound is limited in the reviewed literature, the provided values for structurally related morpholine compounds offer a comparative reference for its expected potency. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible growth, and IC50, the concentration that inhibits 50% of the fungal growth.

Table 1: In Vitro Activity of Morpholine Fungicides Against Various Fungal Species

Fungal SpeciesAntifungal AgentMIC (µg/mL)IC50 (µg/mL)Reference
Aspergillus fumigatusFenpropimorph0.5 - 40.21Fungal Strain Dependent
Candida albicansAmorolfine0.1 - 0.250.028Fungal Strain Dependent
Trichophyton rubrumAmorolfine0.031-Fungal Strain Dependent
Sphaerotheca pannosa (Powdery Mildew)This compound--Effective in field applications

Note: The MIC and IC50 values can vary depending on the specific fungal isolate and the testing methodology used.

Experimental Protocols

This section provides a detailed protocol for determining the fungal growth inhibitory activity of this compound using the broth microdilution method. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38 for filamentous fungi.

Materials and Reagents
  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal isolates of interest (e.g., Aspergillus spp., Fusarium spp., or other relevant filamentous fungi)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis StockSolution Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate StockSolution->SerialDilution FungalCulture Culture Fungal Isolate InoculumPrep Prepare Fungal Inoculum FungalCulture->InoculumPrep Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation VisualRead Visual Reading of MIC Incubation->VisualRead SpectroRead Spectrophotometric Reading (Optional) Incubation->SpectroRead DataAnalysis Data Analysis and IC50 Calculation VisualRead->DataAnalysis SpectroRead->DataAnalysis

Caption: Experimental workflow for the fungal growth inhibition assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile DMSO. Technical grades of the material can also be dissolved in acetone to create stock solutions.[5]

  • Further dilutions should be made in the RPMI-1640 medium to achieve the desired final concentrations for the assay. It is recommended to prepare intermediate dilutions to minimize the final concentration of DMSO in the assay wells (ideally ≤1%).

2. Fungal Culture and Inoculum Preparation

  • Culture the fungal isolate on a PDA or SDA plate and incubate at the optimal temperature for sporulation (typically 28-35°C) for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the conidia (spores) by gently scraping the surface of the agar with a sterile loop or by washing the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard (spectrophotometrically at 530 nm). This will result in a final inoculum concentration of 0.2 x 10^4 to 2.5 x 10^4 CFU/mL in the assay wells.

3. Broth Microdilution Assay

  • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to all wells except for the first column.

  • Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 should serve as the growth control (medium with inoculum, no drug), and column 12 as the sterility control (medium only).

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

  • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

4. Incubation

  • Incubate the microtiter plates at the optimal growth temperature for the fungal species being tested (e.g., 35°C for Aspergillus fumigatus) for a duration appropriate for the growth rate of the fungus (typically 48-72 hours).

5. Determination of MIC and IC50

  • MIC Determination (Visual Reading): The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth as compared to the growth control well.

  • IC50 Determination (Optional, Spectrophotometric Reading): The absorbance of each well can be read using a microplate reader at a wavelength of 405 nm or 530 nm. The percentage of growth inhibition is calculated using the following formula:

    • % Inhibition = 100 - [ (OD_test - OD_sterility) / (OD_growth - OD_sterility) ] x 100

    • The IC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro antifungal activity of this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining reproducible and comparable results. The provided information on the mechanism of action, data from related compounds, and the detailed experimental workflow will be a valuable resource for researchers in the field of mycology and antifungal drug development.

References

Application Note & Protocol: Quantification of Dodemorph Acetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Dodemorph acetate is a morpholine fungicide used to control various fungal diseases in agriculture and horticulture. Accurate quantification of this compound is crucial for formulation development, quality control, and residue analysis. This application note presents a detailed protocol for the quantitative determination of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is suitable for researchers, scientists, and professionals involved in drug development and pesticide analysis.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous acetate buffer and acetonitrile. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed using an external standard calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Ammonium Acetate: Analytical grade

  • Acetic Acid: Glacial, analytical grade

  • Methanol: HPLC grade

  • Magnesium Sulfate (MgSO₄): Anhydrous, analytical grade

  • Sodium Chloride (NaCl): Analytical grade

  • Primary Secondary Amine (PSA) sorbent: For dispersive SPE

  • C18 sorbent: For dispersive SPE

  • Syringe filters: 0.45 µm PTFE or Nylon

Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: Chromatography data station software.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • pH Meter

  • Vortex Mixer

  • Centrifuge: Capable of ≥ 4000 rpm.

Preparation of Solutions
  • Mobile Phase A (20 mM Ammonium Acetate Buffer, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.

Sample Preparation (Adapted QuEChERS Method for a Cream Formulation)
  • Sample Weighing: Accurately weigh 1.0 g of the cream formulation into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and vortex for 1 minute to disperse the sample.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Cap the tube tightly and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 25 minutes
Quantification

Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. Determine the concentration of this compound in the prepared sample solution using the linear regression equation of the calibration curve.

Calculate the final concentration in the original sample using the following formula:

Concentration (µg/g) = (C × V × DF) / W

Where:

  • C = Concentration from the calibration curve (µg/mL)

  • V = Final volume of the sample extract (mL)

  • DF = Dilution factor (if any)

  • W = Weight of the sample (g)

Data Presentation

The following table summarizes the typical quantitative performance parameters for this HPLC method. (Note: This data is illustrative and should be verified during in-house method validation).

ParameterResult
Retention Time (RT) ~ 12.5 minutes
Linearity Range 1.0 - 50.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from blank matrix and common formulation excipients

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 1g of Sample Dispersion Add Water & Vortex Sample->Dispersion Extraction Add Acetonitrile, MgSO4, NaCl & Vortex Dispersion->Extraction Centrifuge1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifuge (4000 rpm, 5 min) dSPE->Centrifuge2 Filter Filter (0.45 µm) Centrifuge2->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report G cluster_params Chromatographic Parameters cluster_performance Separation Performance MobilePhase Mobile Phase Composition (Acetonitrile, Buffer, pH) Retention Retention Time MobilePhase->Retention Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Retention StationaryPhase->Resolution FlowRate Flow Rate FlowRate->Retention Temperature Column Temperature Temperature->Retention Temperature->PeakShape

Application Note: High-Throughput Analysis of Dodemorph Acetate in Plant Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of Dodemorph acetate in plant tissues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput screening of this compound residues in various fruit and vegetable matrices, ensuring compliance with regulatory standards.

Introduction

This compound is a morpholine fungicide used to control a variety of fungal diseases on ornamental plants and some edible crops. Monitoring its residue levels in plant tissues is crucial for consumer safety and regulatory compliance. This application note provides a detailed protocol for the extraction, cleanup, and subsequent LC-MS/MS detection of this compound, offering a reliable and efficient analytical workflow for research and quality control laboratories.

Experimental Protocol

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[1] This protocol outlines the acetate-buffered QuEChERS procedure.

1.1. Materials and Reagents:

  • Homogenized plant tissue sample (e.g., apples, tomatoes, leafy greens)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

  • Vortex mixer

  • Centrifuge

1.2. Extraction Procedure:

  • Weigh 10 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of anhydrous NaOAc.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. For samples with high chlorophyll content, 50 mg of GCB can be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥4000 x g for 5 minutes.

  • Take an aliquot of the supernatant for LC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter if necessary.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.2. Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterValue
Ionization Mode Electrospray (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. MRM Transitions for this compound:

Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of this compound. Two transitions are monitored for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Qualifier)
This compound282.3114.12098.125

Quantitative Data

The method should be validated according to SANCO/12682/2019 guidelines. The following table presents typical performance characteristics for the analysis of this compound in a representative plant matrix (e.g., apple).

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (at 0.01 mg/kg) 85 - 110%
Recovery (at 0.1 mg/kg) 90 - 105%
Repeatability (RSDr) < 15%
Reproducibility (RSDw) < 20%

Experimental Workflow Diagram

Dodemorph_Acetate_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_dspe Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis sample 10g Homogenized Plant Tissue add_acn Add 10mL Acetonitrile sample->add_acn vortex1 Vortex (1 min) add_acn->vortex1 add_salts Add MgSO4 & NaOAc vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (≥4000g, 5 min) shake->centrifuge1 aliquot Take 6mL Supernatant centrifuge1->aliquot dspe_tube d-SPE Tube (MgSO4, PSA, C18) aliquot->dspe_tube vortex2 Vortex (30 sec) dspe_tube->vortex2 centrifuge2 Centrifuge (≥4000g, 5 min) vortex2->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract lcmsms Inject into LC-MS/MS final_extract->lcmsms data_analysis Data Acquisition & Processing lcmsms->data_analysis

Caption: Experimental workflow for this compound detection.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the determination of this compound residues in plant tissues. The use of the QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the sensitivity and selectivity of tandem mass spectrometry allow for accurate quantification at low levels. This method is well-suited for routine monitoring and can be adapted for a variety of fruit and vegetable matrices.

References

Application Notes and Protocols for Preparing Dodemorph Acetate Solutions in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties against a range of fungal pathogens, most notably powdery mildew (Podosphaera pannosa) on ornamental crops.[1][2] As a member of the Fungicide Resistance Action Committee (FRAC) Group 5, its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for the integrity of their cell membranes.[3][4] Specifically, this compound targets two enzymes in the ergosterol biosynthesis pathway: Δ8 → Δ7 isomerase and Δ14 reductase.[3] This disruption leads to the accumulation of non-functional sterols and ultimately, fungal cell death. These application notes provide detailed protocols for the preparation and application of this compound solutions for conducting robust and reliable greenhouse trials.

Data Presentation: Efficacy and Application Rates

The following tables summarize key quantitative data regarding the application and efficacy of this compound in controlling powdery mildew on roses in greenhouse settings.

Table 1: Recommended Application Rates of Commercial this compound Formulations

Commercial ProductActive Ingredient ConcentrationRecommended Application RateTarget PestsTarget CropsReference
MONUMENT® 400 EC400 g/L this compound2.0 - 2.5 L/ha in 1000 L of water (0.2% - 0.25% solution) or 40-50 mL per 20 L of water.Powdery Mildew, Leaf Spot, RustRoses, Carnations, Hypericum
Milban™39% this compound (EC)32 fl. oz. per 100 gallons of waterPowdery MildewRoses[2]

Table 2: Efficacy of this compound against Powdery Mildew on Roses

Trial LocationTreatmentDisease Incidence Reduction (%)Disease Severity Reduction (%)Reference
Greenhouse (Kenya)This compound28% (from 83% to 55%)86.7% (from 15.8% to 2.1%)[1]
Greenhouse (Mexico)This compoundShowed the best reduction in Area Under the Disease Progress Curve (AUDPC) for incidence compared to control.Showed the least severity and was statistically similar to silicon and potassium phosphite treatments.

Experimental Protocols

Preparation of this compound Spray Solution

This protocol is based on a commercial formulation of this compound 40% EC (Emulsifiable Concentrate), such as MONUMENT® 400 EC.

Materials:

  • This compound 40% EC formulation

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat or coveralls, and a respirator appropriate for handling pesticides.

  • Graduated cylinders or measuring cups

  • A clean spray tank or container

  • Water (at ambient temperature)

  • Stirring rod or agitation system

Procedure:

  • Safety First: Before handling the fungicide, ensure you are wearing the appropriate PPE. Work in a well-ventilated area.

  • Calculate Required Volume: Determine the total volume of spray solution needed based on the number and size of the plants to be treated. Aim for thorough coverage of all plant surfaces, including the undersides of leaves, until the point of runoff.

  • Fill the Spray Tank: Fill the spray tank with half of the required volume of water.

  • Measure this compound: Carefully measure the required volume of the this compound 40% EC concentrate using a graduated cylinder. For a 0.2% solution, you will need 2 mL of the concentrate for every 1 liter of water.

  • Add to Tank: With the agitation system running (or while stirring continuously), slowly add the measured this compound concentrate to the water in the spray tank.

  • Complete Filling: Add the remaining volume of water to the spray tank to reach the final desired volume.

  • Mix Thoroughly: Continue to agitate or stir the solution for several minutes to ensure it is thoroughly mixed and forms a stable emulsion.

  • Application: Use the prepared solution immediately. Apply as a fine spray to ensure uniform coverage of all plant surfaces.

  • Cleaning: After application, triple-rinse the spray tank and all equipment with clean water. Dispose of the rinse water according to local regulations for pesticide waste.

Protocol for a Greenhouse Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of this compound against powdery mildew on a susceptible ornamental host, such as roses.

1. Experimental Design:

  • Plant Material: Use a uniform batch of a known powdery mildew-susceptible rose cultivar. Plants should be of the same age and size and grown under standard greenhouse conditions.

  • Treatments:

    • Untreated Control (sprayed with water only)

    • This compound at the recommended rate (e.g., 0.2% solution)

    • (Optional) this compound at a lower and/or higher rate to determine dose-response.

    • (Optional) A positive control with a known effective fungicide.

  • Replication: Use a completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of 4-5 replicate plants or plots per treatment.[5] This helps to minimize the effects of environmental variability within the greenhouse.

2. Inoculation (if necessary):

  • If natural infection pressure is low, plants can be artificially inoculated with powdery mildew spores. This can be done by shaking infected leaves over the healthy test plants or by creating a spore suspension in water and spraying it onto the foliage.

3. Application of Treatments:

  • Apply the prepared fungicide solutions as a foliar spray until runoff, ensuring complete coverage of all plant surfaces.

  • Applications should typically be made on a 7 to 14-day interval, depending on disease pressure and the specific objectives of the trial.

4. Data Collection:

  • Disease Severity Assessment: At regular intervals (e.g., weekly), assess the severity of powdery mildew on a representative sample of leaves from each plant. Use a disease severity rating scale, such as:

    • 0 = No visible signs of powdery mildew

    • 1 = 1-25% of the leaf area covered with mildew

    • 2 = 26-50% of the leaf area covered with mildew

    • 3 = 51-75% of the leaf area covered with mildew

    • 4 = >75% of the leaf area covered with mildew

  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity at each assessment date.[6] Symptoms can include:

    • Leaf spotting or speckling

    • Necrosis (browning) of leaf margins

    • Chlorosis (yellowing)

    • Leaf curling or distortion

    • Stunting of growth

5. Data Analysis:

  • Calculate the mean disease severity for each treatment at each assessment date.

  • Data can be used to calculate the Percent Disease Control (PDC) using the following formula: PDC = [ (Severity in Control - Severity in Treatment) / Severity in Control ] * 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.

Mandatory Visualizations

Signaling Pathway Diagram

dodemorph_acetate_mode_of_action cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols Ergosterol Biosynthesis Pathway disrupted_membrane Disrupted Cell Membrane (Fungal Cell Death) lanosterol->disrupted_membrane ergosterol Ergosterol intermediate_sterols->ergosterol intermediate_sterols->disrupted_membrane cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane Incorporation dodemorph_acetate This compound delta14_reductase Δ14-Reductase dodemorph_acetate->delta14_reductase Inhibits delta8_7_isomerase Δ8→Δ7-Isomerase dodemorph_acetate->delta8_7_isomerase Inhibits

Caption: Mode of Action of this compound in Fungal Cells.

Experimental Workflow Diagram

experimental_workflow start Start: Greenhouse Trial Setup plant_prep 1. Prepare Uniform Plant Material (e.g., Susceptible Rose Cultivar) start->plant_prep solution_prep 2. Prepare this compound Solution (and Controls) plant_prep->solution_prep randomization 3. Randomize Plants into Treatment Groups solution_prep->randomization application 4. Apply Treatments (Foliar Spray to Runoff) randomization->application incubation 5. Incubate in Greenhouse (Maintain Standard Conditions) application->incubation data_collection 6. Data Collection (Weekly) - Disease Severity - Phytotoxicity Assessment incubation->data_collection repeat_app 7. Repeat Application (e.g., 7-14 day interval) data_collection->repeat_app repeat_app->application Yes analysis 8. Data Analysis (ANOVA, PDC Calculation) repeat_app->analysis No (Trial Complete) end End: Report Findings analysis->end

Caption: Workflow for Greenhouse Efficacy Trial of this compound.

References

Dodemorph Acetate: Application Notes and Protocols for Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a systemic morpholine fungicide recognized for its efficacy against a range of fungal plant pathogens, most notably powdery mildew.[1][2] As a member of the morpholine chemical class, its mode of action centers on the disruption of sterol biosynthesis within fungal cell membranes, a critical process for fungal growth and development.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research, with a focus on its application against powdery mildew on ornamental plants such as roses.

Mechanism of Action

This compound acts as a sterol biosynthesis inhibitor (SBI).[3][6] Specifically, it targets and inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase and Δ14-reductase.[4][7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and cell death.[5][8] This systemic action allows the fungicide to be absorbed by the plant and translocated within its tissues, providing both protective and curative effects against established infections.[3][6]

Signaling Pathway of Sterol Biosynthesis Inhibition

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Site of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Demethylation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Dodemorph This compound Inhibition1 Inhibition of Sterol Δ14-Reductase Dodemorph->Inhibition1 Inhibition2 Inhibition of Sterol Δ8→Δ7-Isomerase Dodemorph->Inhibition2 Dodemorph_Effect Disruption of Membrane Integrity & Function Fungal_Cell_Membrane->Dodemorph_Effect Fungal_Growth_Inhibition Inhibition of Fungal Growth Dodemorph_Effect->Fungal_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Quantitative Data on Efficacy

The following table summarizes the efficacy of this compound in controlling powdery mildew (Podosphaera pannosa) on roses from a research study.

TreatmentApplication RateDisease Incidence Reduction (%)Disease Severity Reduction (%)Reference
This compound (Meltatox®)2.5 ml/L33.786.7[1]
Untreated ControlN/A00[1]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is a general guideline for assessing the direct inhibitory effect of this compound on fungal spore germination.

1. Materials:

  • This compound (analytical grade)

  • Sterile distilled water

  • Fungal spores of the target pathogen (e.g., Podosphaera pannosa)

  • Microscope slides with concavities

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Micropipettes

  • Hemocytometer

  • Microscope

2. Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water to achieve a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control solution with the solvent alone should also be prepared.

  • Spore Suspension Preparation: Collect fresh fungal spores and suspend them in sterile distilled water. Adjust the concentration of the spore suspension to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Incubation: Place a drop of each this compound dilution and the control solution onto separate concavity slides. Add a drop of the spore suspension to each solution on the slides.

  • Incubation: Place the slides in a humid chamber and incubate at a temperature optimal for the specific fungus (typically 20-25°C) for 24-48 hours.

  • Assessment: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. For each concentration, count at least 100 spores and calculate the percentage of germination inhibition using the following formula:

    • Percentage Inhibition = [(C - T) / C] x 100

      • Where C = percentage of germination in the control, and T = percentage of germination in the treatment.

  • Data Analysis: Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical methods.

In Vivo Efficacy Trial (Whole Plant Assay)

This protocol outlines a method for evaluating the efficacy of this compound in controlling powdery mildew on whole plants, such as roses, in a greenhouse setting.

1. Materials:

  • Healthy, susceptible host plants (e.g., rose variety 'A one')[9]

  • This compound formulation (e.g., MONUMENT® 400 EC containing 400 g/L this compound)[6]

  • Powdery mildew inoculum (Podosphaera pannosa)

  • Pressurized sprayer

  • Greenhouse or controlled environment chamber

  • Disease assessment scale

2. Procedure:

  • Plant Propagation and Acclimatization: Grow plants to a suitable size for experimentation. Ensure uniform growth conditions for all plants.

  • Inoculation: Inoculate the plants with a fresh suspension of powdery mildew conidia. This can be done by gently shaking infected leaves over the healthy plants or by spraying a conidial suspension (e.g., 1 x 10^5 conidia/mL).

  • Treatment Application:

    • Curative Application: Apply this compound treatments 24-48 hours after inoculation.

    • Protective Application: Apply this compound treatments 24-48 hours before inoculation.

    • Prepare the spray solution according to the manufacturer's recommendations or desired experimental concentrations. For example, a common application rate for a 400 g/L EC formulation is 2-2.5 L/ha in 1000 L of water, which translates to approximately 2-2.5 ml/L.[6] A control group should be sprayed with water only.

    • Spray the plants until runoff, ensuring thorough coverage of all leaf surfaces.

  • Incubation: Maintain the plants in a greenhouse or growth chamber with conditions favorable for powdery mildew development (e.g., 20-25°C, high relative humidity).

  • Disease Assessment:

    • Begin assessing disease severity 7-14 days after inoculation and continue at regular intervals (e.g., weekly).

    • Use a disease severity rating scale. For example, a 0-5 scale where:

      • 0 = No disease

      • 1 = 1-10% leaf area affected

      • 2 = 11-25% leaf area affected

      • 3 = 26-50% leaf area affected

      • 4 = 51-75% leaf area affected

      • 5 = >75% leaf area affected

    • Calculate the Percent Disease Index (PDI) for each treatment group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. Calculate the percentage of disease control for each treatment compared to the untreated control.

Experimental Workflow and Logical Relationships

G cluster_0 In Vitro Assay Workflow cluster_1 In Vivo Assay Workflow cluster_2 Logical Relationship Prep_Solutions Prepare Dodemorph Acetate Solutions Incubate_Slides Incubate Spores with Fungicide on Slides Prep_Solutions->Incubate_Slides Prep_Spores Prepare Fungal Spore Suspension Prep_Spores->Incubate_Slides Assess_Germination Assess Spore Germination Under Microscope Incubate_Slides->Assess_Germination Calculate_EC50 Calculate EC50 Value Assess_Germination->Calculate_EC50 Propagate_Plants Propagate and Acclimatize Plants Inoculate Inoculate Plants with Powdery Mildew Propagate_Plants->Inoculate Apply_Treatment Apply Dodemorph Acetate Treatment Inoculate->Apply_Treatment Incubate_Plants Incubate Plants in Controlled Environment Apply_Treatment->Incubate_Plants Assess_Disease Assess Disease Severity Incubate_Plants->Assess_Disease Analyze_Data Analyze Data and Calculate Efficacy Assess_Disease->Analyze_Data In_Vitro_Results In Vitro Efficacy (EC50) In_Vivo_Results In Vivo Efficacy (Disease Control %) In_Vitro_Results->In_Vivo_Results Provides basis for Field_Application Informs Field Application Rates In_Vivo_Results->Field_Application Guides

Caption: Workflow for in vitro and in vivo testing.

References

Dodemorph acetate as a tool compound for studying fungal resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodemorph acetate is a morpholine fungicide widely utilized in agriculture to control powdery mildew on various crops. Its specific mode of action, targeting the ergosterol biosynthesis pathway, makes it a valuable tool compound for studying the mechanisms of fungal resistance. By inhibiting key enzymes in this pathway, this compound disrupts fungal cell membrane integrity, leading to growth inhibition and cell death. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal resistance studies.

Mechanism of Action

This compound is a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets two critical enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • Sterol Δ8→Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol B-ring.[2]

Inhibition of these enzymes by this compound leads to a depletion of ergosterol, an essential component for fungal cell membrane fluidity and function, and the accumulation of toxic aberrant sterol intermediates, such as Δ8-sterols and Δ8,14-sterols.[1] This disruption of sterol composition compromises membrane integrity and ultimately leads to fungal cell death.

Data Presentation: Antifungal Activity of this compound

The following table summarizes the available quantitative data on the antifungal activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50) values are key parameters to quantify the potency of an antifungal agent.

Fungal SpeciesCommon DiseaseParameterValue (µg/mL)Reference(s)
Blumeria graminis f. sp. triticiWheat Powdery MildewEC500.000078 - 0.02[3]
Erysiphe necatorGrape Powdery MildewEC500.001 - 0.3[3]
Sporothrix flocculosa(Biocontrol agent)MIC>300 (resistant strain)[4]

Note: Data for a wider range of fungi is limited in publicly available literature. Researchers are encouraged to determine the MIC/EC50 for their specific fungal species of interest using the protocols outlined below.

Experimental Protocols

Antifungal Susceptibility Testing Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Working Solution Preparation: Serially dilute the stock solution in the growth medium to create a range of working concentrations (e.g., from 0.01 µg/mL to 100 µg/mL).

  • Inoculum Preparation:

    • For yeast: Grow the fungal isolate in the liquid medium overnight at the optimal temperature with shaking. Adjust the culture to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For filamentous fungi: Grow the fungus on an appropriate agar medium until sporulation. Harvest spores and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Plate Setup:

    • Add 100 µL of each this compound working solution to the wells of a 96-well plate in duplicate or triplicate.

    • Include a positive control (medium with fungal inoculum, no drug) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

Protocol for Inducing Fungal Resistance to this compound

This protocol describes a method for generating this compound-resistant fungal strains through gradual exposure to increasing concentrations of the fungicide. This method is based on the protocol used to develop a resistant strain of Sporothrix flocculosa.[4]

Materials:

  • Wild-type fungal isolate

  • Appropriate liquid growth medium (e.g., Yeast Malt Peptone Dextrose - YMPD)

  • This compound

  • Sterile flasks or tubes

  • Shaking incubator

  • Agar plates with and without this compound for selection

Procedure:

  • Initial Culture: Inoculate the wild-type fungal strain into a liquid medium.

  • Initial Exposure: After a period of growth (e.g., 24-48 hours), add this compound to the culture at a sub-lethal concentration (a concentration that allows for some growth, e.g., below the determined MIC).

  • Serial Passaging with Increasing Concentrations:

    • Incubate the culture with shaking for a set period (e.g., 5 days).[4]

    • Transfer a small volume of the culture (e.g., 2 mL) to a fresh flask of liquid medium containing a slightly higher concentration of this compound.[4]

    • Repeat this process of serial passaging, gradually increasing the concentration of this compound in each subsequent passage (e.g., 40, 60, 80, 100, 125, 150, 175, 200, 250 µg/mL).[4]

  • Selection of Resistant Mutants:

    • After several passages at the highest desired concentration, plate a sample of the culture onto agar plates containing the same high concentration of this compound.

    • Also, plate the culture on non-selective agar plates to assess the total number of viable cells.

  • Isolation and Verification:

    • Isolate individual colonies that grow on the selective plates.

    • Re-streak the isolated colonies on both selective and non-selective media to confirm their resistance phenotype.

    • Perform antifungal susceptibility testing (as described in Protocol 1) to quantify the level of resistance of the newly isolated strains compared to the wild-type parent strain.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_accumulation Accumulation of Aberrant Sterols Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-lanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-lanosterol Erg11p (CYP51) 4,4-dimethyl-zymosterol 4,4-dimethyl- zymosterol 14-demethyl-lanosterol->4,4-dimethyl-zymosterol Erg24p (C14-Reductase) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Erg2p (C8-Isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Dodemorph Dodemorph Acetate Inhibition1 Inhibition Dodemorph->Inhibition1 Inhibition2 Inhibition Dodemorph->Inhibition2 Inhibition1->14-demethyl-lanosterol Ignosterol Ignosterol (Δ8,14-sterol) Inhibition1->Ignosterol Inhibition2->Fecosterol Delta8-sterols Δ8-sterols Inhibition2->Delta8-sterols

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow for Fungal Resistance Studies

Fungal_Resistance_Workflow cluster_setup Initial Setup cluster_resistance Resistance Development cluster_characterization Characterization of Resistant Strains cluster_mechanisms Resistance Mechanism Investigation Start Start: Select Wild-Type Fungal Strain MIC_Determination Determine Baseline MIC of This compound (Protocol 1) Start->MIC_Determination Induce_Resistance Induce Resistance by Serial Passaging (Protocol 2) MIC_Determination->Induce_Resistance Isolate_Resistant Isolate Putative Resistant Mutants Induce_Resistance->Isolate_Resistant Confirm_Resistance Confirm and Quantify Resistance (MIC Testing) Isolate_Resistant->Confirm_Resistance Mechanism_Study Investigate Resistance Mechanisms Confirm_Resistance->Mechanism_Study Gene_Sequencing Target Gene Sequencing (e.g., ERG2, ERG24) Mechanism_Study->Gene_Sequencing Expression_Analysis Gene Expression Analysis (qRT-PCR) Mechanism_Study->Expression_Analysis Sterol_Profiling Sterol Profile Analysis (GC-MS) Mechanism_Study->Sterol_Profiling

Caption: Workflow for Studying Fungal Resistance to this compound.

Logical Relationship for Resistance Screening Results

Resistance_Screening_Logic Start Isolate Growth on Selective Medium? Result_Resistant Conclusion: Potentially Resistant Start->Result_Resistant Yes Result_Susceptible Conclusion: Susceptible Start->Result_Susceptible No Confirm_MIC Does MIC of Isolate > MIC of Wild-Type? Result_Resistant->Confirm_MIC Confirmed_Resistant Confirmed Resistant Strain Confirm_MIC->Confirmed_Resistant Yes Not_Resistant Not a Resistant Strain Confirm_MIC->Not_Resistant No

Caption: Logic Diagram for Interpreting Fungal Resistance Screening.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Dodemorph Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a morpholine fungicide used primarily to control powdery mildew on ornamental plants, particularly roses. As a sterol biosynthesis inhibitor (SBI), it disrupts the integrity of fungal cell membranes, leading to cell death.[1] Understanding the in vitro susceptibility of various fungal species to this compound is crucial for effective disease management, resistance monitoring, and the development of new antifungal strategies.

These application notes provide a comprehensive overview of the methodologies for determining the in vitro antifungal activity of this compound. Detailed protocols for standard susceptibility testing methods are provided, along with information on the compound's mechanism of action and available susceptibility data.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2) .[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting these two enzymes, this compound disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This dual-target mechanism contributes to its efficacy as a fungicide.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Effect of this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14α-demethylase (Target of Azoles) Intermediates Intermediates 14-demethyl lanosterol->Intermediates Fecosterol Fecosterol Intermediates->Fecosterol Ignosterol Ignosterol Intermediates->Ignosterol Δ14-reductase (ERG24) Target of this compound Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase (ERG2) Target of this compound Ergosterol Ergosterol Episterol->Ergosterol Ignosterol->Fecosterol This compound This compound Inhibition of ERG24 & ERG2 Inhibition of ERG24 & ERG2 This compound->Inhibition of ERG24 & ERG2 Inhibits Accumulation of\ntoxic sterols Accumulation of toxic sterols Inhibition of ERG24 & ERG2->Accumulation of\ntoxic sterols Disruption of\ncell membrane Disruption of cell membrane Accumulation of\ntoxic sterols->Disruption of\ncell membrane Fungal cell death Fungal cell death Disruption of\ncell membrane->Fungal cell death

Fig 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Susceptibility Data

Quantitative data on the in vitro activity of this compound against a wide range of fungi is limited in publicly available literature. The majority of studies focus on its efficacy in controlling powdery mildew in agricultural and horticultural settings, often reporting data as percentage of disease reduction rather than Minimum Inhibitory Concentrations (MICs). The following table summarizes the available quantitative and qualitative data.

Fungal SpeciesTest MethodEndpointResultReference
Sporothrix flocculosa (Wild-Type)Agar AmendmentMICStrongly inhibited at 50 µg/mL; completely inhibited at 150 µg/mL[2]
Podosphaera pannosa (Rose Powdery Mildew)Greenhouse TrialsDisease ReductionSignificantly reduced disease incidence and severity.[2][3]
Sphaerotheca pannosa var. rosae (Rose Powdery Mildew)Glasshouse TrialsEfficacyApproximately 75% efficacy in controlling the disease.[4]

Note: The lack of standardized MIC data for a broader range of fungi highlights an area for future research to better understand the spectrum of activity of this compound.

Experimental Protocols

Standardized methods for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are adapted from these standards for the evaluation of this compound.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Workflow:

A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Fungal Inoculum D Inoculate wells with fungal suspension B->D C->D E Incubate at appropriate temperature and duration D->E F Read MIC endpoint (e.g., visual inhibition of growth) E->F

Fig 2. Workflow for the Broth Microdilution Method.

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in a standardized broth medium, such as RPMI-1640 with L-glutamine, buffered to pH 7.0 with MOPS buffer, to create the working solutions.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) to obtain a fresh, pure culture.

    • For filamentous fungi, harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Microdilution Plate Preparation:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound working solution in the broth medium to achieve the desired concentration range.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or spectrophotometrically.

Agar Dilution Method

This method involves incorporating the antifungal agent into an agar medium to determine the MIC.

Workflow:

A Prepare this compound Stock Solution C Prepare Agar Plates with Serial Dilutions of this compound A->C B Prepare Fungal Inoculum D Spot Inoculate Fungal Suspensions onto Agar Plates B->D C->D E Incubate at appropriate temperature and duration D->E F Read MIC endpoint (lowest concentration with no visible growth) E->F

Fig 3. Workflow for the Agar Dilution Method.

Protocol:

  • Preparation of this compound-Containing Agar:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a defined volume of each dilution to molten, cooled (approximately 50°C) agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose).

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the fungal inoculum as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate a small, defined volume of the fungal suspension onto the surface of each agar plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates under the same conditions as the broth microdilution method.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents visible fungal growth at the site of inoculation.

Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

Workflow:

A Prepare Agar Plates B Prepare Fungal Inoculum and Lawn Culture A->B C Prepare and Apply this compound-impregnated Disks B->C D Incubate at appropriate temperature and duration C->D E Measure the Diameter of the Zone of Inhibition D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

References

Application Notes and Protocols for the Use of Dodemorph Acetate in Controlling Powdery Mildew in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dodemorph acetate in laboratory settings to control powdery mildew infections. The protocols outlined below cover the preparation of materials, experimental procedures, and data analysis for evaluating the efficacy of this fungicide.

Introduction

This compound is a systemic morpholine fungicide effective against a range of powdery mildew species.[1] Its primary application is in the control of powdery mildew on ornamental plants, particularly roses.[2] In a laboratory or research context, this compound serves as a valuable tool for studying fungicide efficacy, resistance mechanisms, and the host-pathogen interactions of powdery mildew.

Mechanism of Action: this compound is a sterol biosynthesis inhibitor (SBI). It primarily targets the Δ8 → Δ7 isomerase and C-14 reductase enzymes in the ergosterol biosynthesis pathway of fungi.[3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.

cluster_fungus Fungal Cell cluster_inhibition Inhibition by this compound Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Multiple Steps Ergosterol Ergosterol Intermediate Sterols->Ergosterol Δ8 -> Δ7 isomerase & C-14 reductase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound Dodemorph Acetate This compound->Intermediate Sterols Blocks enzymes

Mechanism of Action of this compound.

Data Presentation: Efficacy of this compound

Fungicide / TreatmentConcentrationTarget PathogenHost PlantEfficacy (% Disease Reduction)Source
This compound200 µg/mL (Recommended dosage)Podosphaera pannosaRoseHigh (Specific % not provided)[4]
Silicon3 mL L-1Podosphaera pannosaRose93.5% reduction in severity
Potassium phosphiteNot specifiedPodosphaera pannosaRose83.7% reduction in severity
Chitosan0.013%Podosphaera pannosaRose60.3% reduction in severity

Note: In the study by Garcia-Valencia et al. (2017), the efficacy of silicon and potassium phosphite were found to be statistically similar to that of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound against powdery mildew in a laboratory setting.

Preparation of Powdery Mildew Inoculum

Objective: To produce a viable and standardized suspension of powdery mildew conidia for inoculation.

Materials:

  • Heavily infected plants with fresh powdery mildew sporulation

  • Sterile distilled water

  • Tween 20 or a similar surfactant

  • Beaker

  • Camel-hair brush or spatula

  • Hemocytometer or spore counter

  • Microscope

Procedure:

  • Select leaves with abundant, fresh powdery mildew colonies.

  • Gently brush or wash the conidia from the leaf surface into a beaker containing sterile distilled water with 0.01% to 0.05% Tween 20. The surfactant helps to suspend the hydrophobic conidia.

  • Agitate the suspension gently to ensure a uniform distribution of conidia.

  • Using a hemocytometer and a microscope, determine the concentration of conidia in the suspension.

  • Adjust the concentration of the spore suspension to the desired level (e.g., 1 x 10^5 conidia/mL) by adding more sterile distilled water with surfactant.

  • Use the inoculum immediately for best results, as conidial viability decreases over time in water.

Preparation of this compound Solutions

Objective: To prepare a range of concentrations of this compound for efficacy testing.

Materials:

  • This compound (commercial formulation, e.g., Meltatox 40% EC, or technical grade)

  • Sterile distilled water

  • Appropriate solvent if using technical grade (e.g., acetone or ethanol, followed by dilution in water with a surfactant)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired stock concentration and the range of test concentrations (e.g., from 0.1 µg/mL to 500 µg/mL).

  • For commercial formulations (Emulsifiable Concentrate - EC): a. Calculate the volume of the commercial product needed to achieve the desired stock concentration of the active ingredient (a.i.). b. In a volumetric flask, add a small amount of sterile distilled water. c. Add the calculated volume of the this compound EC formulation. d. Bring the flask to the final volume with sterile distilled water and mix thoroughly using a magnetic stirrer.

  • For technical grade this compound: a. Accurately weigh the required amount of technical grade this compound. b. Dissolve it in a small volume of a suitable solvent (e.g., acetone). c. Transfer the dissolved fungicide to a volumetric flask containing sterile distilled water and a surfactant (e.g., 0.01% Tween 20). d. Bring to the final volume with the water-surfactant solution and mix thoroughly.

  • Prepare serial dilutions from the stock solution to obtain the desired range of test concentrations.

Detached Leaf Assay for Fungicide Efficacy

Objective: To evaluate the efficacy of different concentrations of this compound in inhibiting powdery mildew development on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, pea, or rose)

  • Petri dishes (9 cm diameter)

  • Agar (1-2%) or sterile filter paper

  • Benzimidazole solution (optional, 30-50 mg/L in agar to delay leaf senescence)

  • This compound solutions at various concentrations

  • Powdery mildew inoculum

  • Spray bottle or micropipette

  • Incubation chamber or growth room with controlled temperature and light

Procedure:

  • Prepare Petri dishes with either 1-2% water agar (with or without benzimidazole) or two to three layers of sterile filter paper moistened with sterile distilled water.

  • Excise healthy leaves from the host plant, ensuring a small portion of the petiole remains.

  • Surface sterilize the leaves by briefly rinsing in 70% ethanol followed by a rinse in sterile distilled water. Allow them to air dry on sterile filter paper.

  • Place the leaves, abaxial (underside) or adaxial (topside) surface up, onto the prepared Petri dishes.

  • Apply the different concentrations of this compound solution to the leaves. This can be done by spraying until runoff or by applying a known volume with a micropipette and spreading it evenly over the leaf surface. Include a control group treated with water and surfactant only.

  • Allow the treated leaves to dry in a sterile environment.

  • Inoculate the leaves with the prepared powdery mildew spore suspension. This can be done by spraying the suspension onto the leaves or by gently shaking infected leaves over the test leaves to deposit dry conidia.

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber at approximately 20-25°C with a photoperiod of 12-16 hours of light.

  • Assess disease severity at regular intervals (e.g., 7, 10, and 14 days post-inoculation). Disease severity can be rated using a scale (e.g., 0-5, where 0 = no infection and 5 = >75% of the leaf area covered in mildew) or by measuring the percentage of the leaf area infected.

Whole Plant Assay for Fungicide Efficacy and Phytotoxicity

Objective: To assess the protective and curative activity of this compound on whole plants and to observe any potential phytotoxic effects.

Materials:

  • Young, susceptible host plants grown in pots

  • This compound solutions

  • Powdery mildew inoculum

  • Spray equipment

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Grow susceptible host plants to a suitable stage (e.g., 3-4 true leaves).

  • Divide the plants into treatment groups, including a control group.

  • For protective activity: a. Apply the this compound solutions to the plants until runoff. b. Allow the plants to dry completely. c. 24 hours after fungicide application, inoculate the plants with the powdery mildew spore suspension.

  • For curative activity: a. Inoculate the plants with the powdery mildew spore suspension. b. 24 to 48 hours after inoculation, apply the this compound solutions.

  • Maintain the plants in a greenhouse or growth chamber under conditions favorable for powdery mildew development (e.g., 20-25°C, moderate to high humidity, and a 12-16 hour photoperiod).

  • Assess disease severity on all leaves at regular intervals.

  • Simultaneously, observe the plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or stunting, compared to the control group. Rate phytotoxicity on a scale of 0 (no damage) to 10 (plant death).

Visualizations

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Powdery Mildew Inoculum E Inoculate with Powdery Mildew A->E B Prepare Dodemorph Acetate Solutions D Apply Fungicide Treatments B->D C Prepare Host Plants (Detached Leaves or Whole Plants) C->D D->E F Incubate under Controlled Conditions E->F G Assess Disease Severity F->G H Assess Phytotoxicity F->H I Data Analysis (e.g., % Inhibition, EC50) G->I H->I

Experimental Workflow for Efficacy Testing.

cluster_plant_response Plant-Pathogen Interaction & Fungicide Intervention cluster_pathogen Pathogen Attack cluster_plant_defense Plant Defense Response cluster_fungicide Fungicide Action P Powdery Mildew Infection R Pathogen Recognition (PAMPs/MAMPs) P->R S Signal Transduction (ROS, Ca2+, Kinases) R->S D Defense Gene Activation (PR Proteins, Phytoalexins) S->D HR Hypersensitive Response S->HR F This compound Application I Inhibition of Fungal Sterol Biosynthesis F->I G Reduced Pathogen Growth & Viability I->G G->P Reduces

Plant Defense and Fungicide Intervention.

References

Troubleshooting & Optimization

Technical Support Center: Dodemorph Acetate Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective use of Dodemorph acetate in laboratory settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for solubility issues, and experimental protocols to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungicide belonging to the morpholine class of chemicals. Its primary mechanism of action is the inhibition of sterol biosynthesis in fungal cell membranes, which is crucial for their integrity and function. This disruption of the fungal cell membrane ultimately leads to cell death.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits moderate solubility in water and is generally soluble in many organic solvents. For detailed quantitative data, please refer to the solubility table in the "Data Presentation" section.

Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What could be the cause?

A3: Precipitation upon dilution of a this compound stock solution (likely prepared in a solvent like DMSO) into an aqueous buffer is a common issue known as "precipitation upon dilution" or "solvent shock". This occurs because the compound is more soluble in the organic solvent than in the final aqueous solution. For a detailed guide on how to address this, please see the "Troubleshooting Guide: this compound Precipitation".

Q4: Are there any known off-target effects of this compound?

A4: The primary mode of action for this compound is the inhibition of sterol biosynthesis in fungi. While comprehensive data on off-target effects in other organisms is limited in the readily available scientific literature, it is always crucial to consider potential off-target interactions in any experimental system. We recommend including appropriate controls to assess the specific effects of this compound in your model.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water746 (at pH 7)[1]20
Chloroform846,000[1]20
Dimethyl Sulfoxide (DMSO)MiscibleRoom Temperature
EthanolSolubleRoom Temperature
MethanolSolubleRoom Temperature
AcetoneSolubleRoom Temperature

Note: "Soluble" and "Miscible" indicate high solubility, but precise quantitative data was not available in the searched literature. It is recommended to perform preliminary solubility tests for your specific experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 341.53 g/mol . To prepare a 10 mM stock solution, you will need 3.4153 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Carefully weigh out the calculated amount of this compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the desired volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitating out of solution when a concentrated stock (e.g., in DMSO) is diluted into an aqueous experimental medium.

Issue Possible Cause Troubleshooting Steps & Solutions
Precipitation upon dilution in aqueous buffer/media Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.1. Slow, dropwise addition: Add the DMSO stock solution slowly and drop-by-drop to the vigorously stirring aqueous buffer.[2] 2. Increase final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may be necessary to maintain solubility. However, always perform a vehicle control to assess the effect of DMSO on your experimental system. 3. Use a co-solvent: Consider using a mixture of solvents (e.g., DMSO and ethanol) to prepare the stock solution, which may improve solubility upon dilution.
Cloudiness or precipitation over time Exceeding Solubility Limit: The final concentration in the aqueous medium is above the solubility limit of this compound under the experimental conditions.1. Determine the kinetic solubility: Perform a serial dilution of your stock solution in the experimental medium and observe for precipitation over time. This will help you identify the maximum workable concentration. 2. pH adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your aqueous medium to see if solubility improves.
Inconsistent experimental results Undissolved Compound: If the compound is not fully in solution, the actual concentration is lower and more variable than intended, leading to unreliable data.1. Visual inspection: Always carefully inspect your solutions for any signs of precipitation before and during your experiment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution.

Mandatory Visualizations

dodemorph_acetate_moa cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Precursors Ergosterol Precursors Lanosterol->Ergosterol Precursors Sterol Biosynthesis Enzymes Sterol Biosynthesis Enzymes Lanosterol->Sterol Biosynthesis Enzymes Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Sterol Biosynthesis Enzymes Inhibition Sterol Biosynthesis Enzymes->Ergosterol Precursors

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Start Start Weigh_DA Weigh this compound Start->Weigh_DA Dissolve_DMSO Dissolve in DMSO to create 10 mM Stock Solution Weigh_DA->Dissolve_DMSO Store Store at -20°C Dissolve_DMSO->Store Dilute Dilute Stock Solution in Aqueous Medium Store->Dilute Treat Treat Experimental System Dilute->Treat Precipitation Precipitation Observed? Dilute->Precipitation Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End Precipitation->Treat No Troubleshoot_Sol Apply Troubleshooting Steps: - Slow addition - Adjust DMSO concentration - pH adjustment Precipitation->Troubleshoot_Sol Yes Troubleshoot_Sol->Dilute

Caption: Experimental workflow for using this compound, including troubleshooting for solubility issues.

References

Technical Support Center: Dodemorph Acetate Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodemorph acetate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental studies on its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound, a morpholine fungicide, is susceptible to degradation through three main pathways in aqueous environments: hydrolysis, photolysis, and microbial degradation. The morpholine ring structure is a key site for degradation, often involving the cleavage of the C-N bond.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of the related compound morpholine suggests that the initial steps involve cleavage of the C-N bond. This can lead to the formation of more polar and smaller molecules.

Q3: How does pH affect the stability of this compound in water?

The stability of many pesticides in water is pH-dependent. While specific data for this compound is limited, for many ester-containing compounds, hydrolysis rates can be influenced by pH. Generally, ester hydrolysis can be catalyzed by both acidic and basic conditions.

Q4: Is this compound susceptible to degradation by sunlight?

Yes, this compound may undergo photolysis, which is degradation induced by light, particularly UV radiation from sunlight. The rate and extent of photolysis will depend on factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the quantum yield of the molecule.

Q5: Can microorganisms break down this compound?

Yes, microbial degradation is a significant pathway for the breakdown of many pesticides in the environment. Various microorganisms, such as bacteria and fungi, can utilize pesticides as a source of carbon and nitrogen, leading to their degradation. Studies on morpholine, a core component of this compound, have shown that it can be biodegraded by certain bacterial strains like Mycobacterium and Pseudomonas.[1][2] The degradation often starts with the cleavage of the morpholine ring.[3][4][5]

Troubleshooting Guides

Hydrolysis Studies

Q: My this compound solution is degrading faster/slower than expected in my hydrolysis experiment. What could be the cause?

A: Several factors can influence the rate of hydrolysis. Consider the following:

  • pH of the Solution: Ensure the pH of your buffer is accurate and stable throughout the experiment. Small shifts in pH can significantly alter hydrolysis rates. Verify your pH meter calibration and buffer capacity.

  • Temperature Control: Hydrolysis is temperature-dependent. Check that your incubator or water bath maintains a constant and accurate temperature.

  • Purity of this compound: Impurities in your standard could catalyze or inhibit degradation. Verify the purity of your this compound.

  • Buffer Composition: Some buffer components can interact with the analyte or catalyze the degradation. If possible, use simple buffer systems and check for any known interactions.

Photolysis Studies

Q: I am not observing any significant degradation of this compound in my photolysis experiment. What should I check?

A: A lack of degradation in a photolysis study can be due to several experimental factors:

  • Light Source: Confirm that your light source (e.g., xenon arc lamp, mercury lamp) is emitting the correct wavelength and intensity of light. Check the age of the lamp, as output can decrease over time.

  • Vessel Material: Ensure the reaction vessel is made of a material that is transparent to the wavelengths of light being used (e.g., quartz for UV studies). Borosilicate glass can block a significant portion of UV light.

  • Absence of Photosensitizers: In pure water, direct photolysis may be slow. Natural waters often contain substances like humic acids that can act as photosensitizers and accelerate degradation. Consider adding a known photosensitizer if you are trying to simulate environmental conditions.

  • Analyte Concentration: Very high concentrations of the analyte can lead to self-screening, where the outer layer of the solution absorbs most of the light, preventing it from reaching the molecules in the bulk solution.

Microbial Degradation Studies

Q: My microbial culture is not degrading this compound. What are the possible reasons?

A: Several factors can inhibit microbial degradation:

  • Microbial Strain: The specific strain of microorganism you are using may not have the necessary enzymatic pathways to degrade this compound. Consider using a mixed microbial culture from a relevant environmental source or a strain known to degrade similar compounds.

  • Acclimation Period: Microorganisms may require a period of acclimation to induce the enzymes necessary for degradation. Ensure a sufficient acclimation phase in your experimental design.

  • Nutrient Limitation: Check that the growth medium contains all the necessary nutrients for microbial growth and metabolism.

  • Toxicity: High concentrations of this compound may be toxic to the microorganisms, inhibiting their activity. Test a range of concentrations to find the optimal level for degradation.

  • Oxygen Levels: For aerobic degradation, ensure adequate aeration of the culture. For anaerobic degradation, ensure strict anaerobic conditions are maintained.

Analytical Issues (HPLC)

Q: I am having trouble with the HPLC analysis of this compound. What are some common issues and solutions?

A: HPLC analysis can be prone to various issues. Here are some common problems and troubleshooting tips:[6][7][8][9][10]

  • Peak Tailing or Fronting:

    • Cause: Column overload, secondary interactions with the stationary phase, or a void in the column.

    • Solution: Reduce the injection volume or concentration. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Use a guard column to protect the analytical column.

  • Ghost Peaks:

    • Cause: Contamination in the mobile phase, injection system, or carryover from a previous injection.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column thoroughly.

  • Baseline Noise or Drift:

    • Cause: Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.

    • Solution: Degas the mobile phase. Flush the system to remove bubbles. Check the detector lamp's performance and replace it if necessary.

  • Inconsistent Retention Times:

    • Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control. Check the pump for leaks or pressure fluctuations.

Data Presentation

Due to the limited availability of specific quantitative data for this compound degradation in the public domain, the following tables present illustrative data based on general knowledge of pesticide degradation. These values are for demonstration purposes only and should not be considered as experimentally verified data for this compound.

Table 1: Illustrative Hydrolysis Half-life of a Hypothetical Morpholine Fungicide at 25°C

pHHalf-life (Days)
4120
7150
990

Table 2: Illustrative Photolysis Half-life of a Hypothetical Morpholine Fungicide

ConditionHalf-life (Hours)
Simulated Sunlight (in pure water)72
Simulated Sunlight (in water with photosensitizer)48
UV Lamp (254 nm)12

Experimental Protocols

The following are detailed, generic methodologies for key degradation experiments that can be adapted for this compound.

Protocol 1: Hydrolysis Study
  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve a final concentration suitable for analytical detection. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

  • Incubation: Dispense the test solutions into sterile, sealed vials and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw samples from the vials.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and half-life.

Protocol 2: Photolysis Study
  • Preparation of Test Solutions: Prepare an aqueous solution of this compound in a suitable buffer (e.g., pH 7) as described in the hydrolysis protocol.

  • Light Source: Use a light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters) or a specific UV wavelength.

  • Irradiation: Place the test solutions in photolysis-grade vessels (e.g., quartz tubes) and expose them to the light source at a constant temperature. Run a dark control in parallel by wrapping a vessel in aluminum foil.

  • Sampling and Analysis: At various time points, collect samples and analyze the concentration of this compound.

  • Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark control.

Protocol 3: Microbial Degradation Study
  • Inoculum Preparation: Obtain a suitable microbial inoculum, such as activated sludge from a wastewater treatment plant or a pure culture of a known pesticide-degrading microorganism.

  • Growth Medium: Prepare a sterile mineral salts medium that provides essential nutrients for microbial growth but does not contain a carbon source that would be preferentially consumed over this compound.

  • Incubation: In a sterile flask, combine the mineral salts medium, the microbial inoculum, and this compound at a known concentration. Incubate the flask under appropriate conditions (e.g., 25°C with shaking for aeration). Include a sterile control (no inoculum) to account for abiotic degradation.

  • Sampling and Analysis: Periodically, take samples from the flask and analyze for the concentration of this compound.

  • Data Analysis: Determine the rate of microbial degradation by comparing the disappearance of this compound in the inoculated sample with the sterile control.

Visualizations

Signaling Pathways and Workflows

cluster_degradation_pathway Plausible Microbial Degradation Pathway of the Morpholine Ring Dodemorph This compound (4-cyclododecyl-2,6-dimethylmorpholine acetate) Intermediate1 Ring Cleavage Intermediate Dodemorph->Intermediate1 Microbial Enzymes (e.g., monooxygenase) Intermediate2 Further Breakdown Products Intermediate1->Intermediate2 Metabolic Processes Mineralization CO2 + H2O + Biomass Intermediate2->Mineralization cluster_workflow General Experimental Workflow for a Degradation Study Prep Prepare Aqueous Solution of this compound Incubate Incubate under Specific Conditions (pH, Light, Microbes) Prep->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Data Analyze Data (Kinetics, Half-life) Analyze->Data cluster_troubleshooting HPLC Troubleshooting Decision Tree Problem HPLC Problem Observed (e.g., Peak Tailing) CheckColumn Check Column Condition Problem->CheckColumn CheckMobilePhase Check Mobile Phase Problem->CheckMobilePhase CheckSample Check Sample Prep Problem->CheckSample ReplaceColumn Replace Column CheckColumn->ReplaceColumn Void or Old Resolved Problem Resolved CheckColumn->Resolved OK AdjustMobilePhase Adjust pH / Composition CheckMobilePhase->AdjustMobilePhase Incorrect pH / Degassed CheckMobilePhase->Resolved OK FilterSample Filter Sample / Reduce Conc. CheckSample->FilterSample Particulates / Overload CheckSample->Resolved OK

References

troubleshooting inconsistent results in Dodemorph acetate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodemorph acetate bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a systemic morpholine fungicide with both protective and curative properties.[1][2] It is primarily used to control powdery mildew on various ornamental plants, particularly roses.[2][3] Its mode of action is the inhibition of sterol biosynthesis in fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2).[4] Disruption of this pathway leads to a depletion of ergosterol, an essential component for fungal cell membrane integrity and function, ultimately inhibiting fungal growth.

Q2: What are the common causes of inconsistent results in this compound bioassays?

Inconsistent results in this compound bioassays can arise from a variety of factors, much like other fungicide bioassays. These can be broadly categorized into biological variability, procedural inconsistencies, and environmental factors. Specific issues include variability in the fungal isolate's sensitivity, inconsistent inoculum preparation, improper application of the fungicide, and fluctuations in incubation conditions such as temperature and humidity.

Q3: How can I be sure that my this compound solution is stable?

For optimal results, it is recommended to use freshly prepared solutions of this compound for each experiment. If stock solutions are prepared, they should be stored in a cool, dark place to minimize degradation. One study noted that Dodemorph in foliar dislodgeable residue solutions is stable for at least five months when stored in a refrigerator.[5]

Q4: Can the isomeric composition of this compound affect bioassay results?

Yes, Dodemorph is a mixture of cis and trans stereoisomers.[1][2] These isomers can exhibit different rates of degradation. For instance, the trans-isomer of Dodemorph has been observed to be more persistent than the cis-isomers. This difference in stability could potentially lead to variability in bioassay results if the isomeric ratio of the technical material is not consistent between batches.

Troubleshooting Guide

This guide addresses common problems encountered during this compound bioassays in a question-and-answer format.

Problem Potential Cause Suggested Solution
High variability between replicates 1. Inconsistent inoculum density: Uneven distribution of fungal spores or mycelial fragments. 2. Uneven fungicide application: Inconsistent spray coverage or inaccurate pipetting of solutions. 3. Variable leaf disc size or age: Using leaf discs of different sizes or from different parts of the plant can affect fungal growth and fungicide uptake. 4. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the fungicide.1. Ensure thorough mixing of the inoculum suspension before and during inoculation. Use a hemocytometer to standardize spore concentrations. 2. Use a calibrated sprayer for even application on leaf surfaces. For in vitro assays, use calibrated pipettes and ensure complete mixing in the growth medium. 3. Use a cork borer to create uniform leaf discs. Standardize the age and position of the leaves used for the assay. 4. To mitigate edge effects, fill the outer wells of the plate with sterile water or a blank medium to maintain humidity.
No or very low fungal growth in control group 1. Poor viability of the fungal culture: The fungal isolate may be old, contaminated, or have lost its pathogenicity. 2. Unsuitable growth medium or conditions: The medium may lack essential nutrients, or the incubation temperature and humidity may not be optimal for the specific fungal species. 3. Inappropriate leaf material: The leaves used for the assay may have natural resistance or have been treated with other chemicals.1. Use a fresh, actively growing culture of the target fungus. It is advisable to re-isolate the pathogen from an infected plant to ensure virulence. 2. Optimize the growth medium and incubation conditions (temperature, humidity, light) for the specific powdery mildew species being tested. 3. Use leaves from healthy, untreated plants of a susceptible variety.
Unexpectedly high fungal growth in treated groups (low efficacy) 1. Fungicide degradation: The this compound solution may have degraded due to improper storage or preparation. 2. Resistant fungal isolate: The fungal population may have developed resistance to morpholine fungicides. 3. Sub-lethal dosage: The concentrations of this compound used may be too low to effectively inhibit fungal growth. 4. Poor uptake of the fungicide: In detached leaf assays, the systemic uptake of the fungicide might be limited.1. Prepare fresh this compound solutions for each experiment from a reliable source. 2. Test a known sensitive (wild-type) strain of the fungus as a positive control. If resistance is suspected, consider molecular screening for mutations in the target enzyme genes. 3. Perform a dose-response experiment to determine the effective concentration range (e.g., EC50). 4. Ensure the petiole of the detached leaf is in good contact with the fungicide solution or that the application method allows for sufficient uptake.
Inconsistent results between different assay methods (e.g., in vitro vs. detached leaf) 1. Different modes of action being measured: In vitro assays (e.g., on agar) measure direct antifungal activity, while detached leaf assays also incorporate the systemic movement and metabolism of the fungicide within the leaf tissue. 2. Vapor action of the fungicide: Morpholine fungicides can have vapor action, which may be more pronounced in a closed system like a petri dish.1. Be aware of the limitations and strengths of each assay type. Use multiple assay methods to get a comprehensive understanding of the fungicide's efficacy. 2. When comparing results, consider the potential contribution of vapor action in enclosed bioassay systems.

Data Presentation

Fungus Host Plant Assay Type Efficacy/Observation Reference
Podosphaera pannosaRoseGreenhouse trialApproximately 75% efficacy in controlling rose powdery mildew.[6]
Podosphaera pannosaRoseGreenhouse trialSignificantly reduced the incidence of powdery mildew from 83% to 55%.[3][7]
Podosphaera pannosaRoseGreenhouse trialDisease severity was significantly reduced from 15.8% to 2.1%.[3][7]
Powdery MildewRoseOutdoor trialProvided good control of rose powdery mildew.
Cereal Powdery MildewsCerealsVariousVariation in sensitivity of over 50-fold has been observed in natural populations.

Experimental Protocols

A detailed, standardized protocol for this compound bioassays is not universally established. However, a generalized detached leaf assay protocol, commonly used for assessing the efficacy of fungicides against powdery mildew, is provided below. This should be optimized for your specific experimental conditions.

Generalized Detached Leaf Assay Protocol for Powdery Mildew

  • Plant Material:

    • Grow a susceptible host plant variety (e.g., rose, cucumber) under controlled greenhouse conditions, free from any pesticide treatments.

    • Select young, fully expanded leaves for the assay.

  • Inoculum Preparation:

    • Collect fresh powdery mildew conidia from infected leaves by gently brushing them into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Fungicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) and then make serial dilutions in sterile distilled water to achieve the desired test concentrations.

    • Include a solvent control (containing the same concentration of the solvent as the highest fungicide concentration) and a negative control (sterile distilled water).

  • Assay Setup:

    • Excise leaves from the host plant and place them, adaxial (upper) side up, on 1.5% water agar in petri dishes.

    • Apply the prepared fungicide dilutions to the leaf surfaces. This can be done by spraying to runoff or by applying a known volume to a specific area of the leaf.

    • Allow the treated leaves to dry in a laminar flow hood.

  • Inoculation:

    • Inoculate the treated and control leaves with a standardized volume of the prepared spore suspension (e.g., 10 µL droplets at multiple points on the leaf surface).

  • Incubation:

    • Seal the petri dishes with parafilm to maintain high humidity.

    • Incubate the plates at an optimal temperature for powdery mildew development (e.g., 20-24°C) with a defined photoperiod (e.g., 16h light / 8h dark).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-14 days), assess the severity of powdery mildew infection.

    • This can be done visually using a rating scale (e.g., 0-5, where 0 = no infection and 5 = severe infection) or by measuring the percentage of the leaf area covered by mildew.

    • Calculate the percentage of disease inhibition for each fungicide concentration relative to the control.

  • Data Analysis:

    • Use the disease inhibition data to calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical methods.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition Sites

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide O2 Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates Various Intermediates Lanosterol->Intermediates Demethylation Fecosterol Fecosterol Intermediates->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Erg1 ERG1 (Squalene epoxidase) Erg1->Squalene_epoxide Erg7 ERG7 (Lanosterol synthase) Erg7->Lanosterol Erg11 ERG11 (14α-demethylase) Erg11->Intermediates Erg24 ERG24 (Δ14-reductase) Erg24->Fecosterol Erg2 ERG2 (Δ8→Δ7-isomerase) Erg2->Episterol Dodemorph This compound Dodemorph->Erg24 Dodemorph->Erg2

Caption: this compound inhibits ERG24 and ERG2 in the ergosterol pathway.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Controls Review Control Groups (Positive and Negative) Start->Check_Controls Control_OK Controls Behaving as Expected? Check_Controls->Control_OK Investigate_Controls Troubleshoot Control Issues: - Fungal Viability - Media/Growth Conditions Control_OK->Investigate_Controls No Check_Variability Assess Variability Between Replicates Control_OK->Check_Variability Yes Investigate_Controls->Check_Controls Variability_High High Variability? Check_Variability->Variability_High Investigate_Variability Troubleshoot Procedural Steps: - Inoculum Preparation - Fungicide Application - Pipetting Technique Variability_High->Investigate_Variability Yes Check_Efficacy Evaluate Treatment Efficacy Variability_High->Check_Efficacy No Investigate_Variability->Check_Variability Efficacy_Low Unexpectedly Low Efficacy? Check_Efficacy->Efficacy_Low Investigate_Efficacy Troubleshoot Efficacy Issues: - Fungicide Concentration/Stability - Potential Resistance - Assay Duration Efficacy_Low->Investigate_Efficacy Yes End Consistent Results Efficacy_Low->End No Investigate_Efficacy->Check_Efficacy

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

optimizing Dodemorph acetate concentration for minimal inhibitory concentration (MIC) assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Dodemorph acetate concentration in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

This compound is a morpholine fungicide primarily used to control powdery mildew on ornamental plants like roses.[1][2] Its mechanism of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1] Specifically, it targets enzymes involved in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell structure and function.

Q2: What is a typical starting concentration range for a this compound MIC assay?

While specific MIC values for this compound against a wide range of fungi are not extensively published in publicly available literature, a common starting point for agricultural fungicides can range from 0.03 µg/mL to 64 µg/mL.[3] For initial range-finding experiments, it is advisable to test a broad spectrum of concentrations, such as a serial two-fold dilution from 128 µg/mL down to 0.125 µg/mL.

Q3: Which solvent should I use to prepare my this compound stock solution?

This compound is highly soluble in many organic solvents.[1][4] For MIC assays, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used. It is crucial to prepare a high-concentration stock solution in the chosen solvent and then dilute it in the assay medium to ensure the final solvent concentration does not inhibit fungal growth (typically ≤1%).

Q4: Can I use water to dissolve this compound?

This compound has moderate solubility in water (746 mg/L at 20°C, pH 7).[1] While it may be possible to dissolve it directly in an aqueous medium for lower concentrations, preparing a stock solution in an organic solvent is recommended for higher concentrations and to ensure complete dissolution.

Q5: How stable is this compound in culture medium?

The stability of antifungal agents in culture media can vary. For morpholine fungicides, it is recommended to prepare fresh dilutions for each experiment. If long-term storage of stock solutions is necessary, they should be stored at -20°C or lower. The stability in specific media like RPMI-1640 should be empirically determined if the assay involves long incubation periods, as components in the media can potentially degrade the compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in the microplate wells. - The concentration of this compound exceeds its solubility limit in the final assay medium. - The concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution when diluted in the aqueous medium. - Interaction with components of the culture medium.- Lower the starting concentration of this compound in your serial dilutions. - Ensure the final concentration of the organic solvent in all wells is kept to a minimum (ideally ≤1%). - Prepare the dilutions in the medium just before adding the fungal inoculum. - Visually inspect the wells for precipitation before and after adding the inoculum.
Inconsistent or no fungal growth in control wells. - Improper inoculum preparation (concentration too low or too high). - The fungal strain is not viable. - The culture medium does not support the growth of the tested fungus.- Standardize the inoculum using a spectrophotometer or hemocytometer to achieve the recommended cell density (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts). - Use a fresh culture of the fungus for inoculum preparation. - Ensure the chosen culture medium (e.g., RPMI-1640, Mueller-Hinton broth) is appropriate for the fungal species being tested.
MIC values are not reproducible between experiments. - Variability in inoculum preparation. - Inconsistent incubation time or temperature. - Pipetting errors during serial dilutions. - Degradation of this compound stock solution.- Strictly adhere to a standardized protocol for inoculum preparation. - Ensure consistent incubation conditions (time, temperature, and atmosphere) for all experiments. - Use calibrated pipettes and change tips for each dilution step to avoid carryover. - Prepare fresh stock solutions of this compound or use aliquots from a validated frozen stock.
"Skipped" wells (growth in a well with a higher concentration of the drug than in a well with a lower concentration). - Contamination of the well with a resistant mutant or a different microorganism. - Pipetting error leading to an incorrect concentration in the well. - The "trailing effect," where a small amount of residual growth is observed over a wide range of concentrations.- Carefully check for contamination and ensure aseptic techniques are followed. - Re-run the assay, paying close attention to the dilution and inoculation steps. - For trailing, the MIC should be recorded as the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the positive control, as per established guidelines (CLSI or EUCAST).[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility at 20°C (g/L) Reference
Water (pH 7)0.746[1]
Chloroform1000[4]
Acetone57[4]
Ethyl acetate185[4]
Ethanol50[4]
Table 2: General MIC Ranges for Common Antifungal Agents

This table provides a general reference for expected MIC ranges for different classes of antifungal agents against common fungal genera. Specific values for this compound are not widely available and should be determined experimentally.

Antifungal Agent Class Fungal Genus Typical MIC Range (µg/mL) Reference
Azoles (e.g., Fluconazole)Candida0.25 - >64[6]
Azoles (e.g., Itraconazole)Aspergillus≤0.06 - >16[7][8]
Polyenes (e.g., Amphotericin B)Candida0.03 - 16[9]
Polyenes (e.g., Amphotericin B)Aspergillus0.5 - ≥8[7]
Morpholines (e.g., Dodemorph)Powdery MildewTo be determined experimentally

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for filamentous fungi.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Store the stock solution in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

2. Preparation of Microdilution Plates: a. Use sterile 96-well flat-bottom microtiter plates. b. Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to twice the highest desired final concentration. c. Perform two-fold serial dilutions of the working solution directly in the microtiter plate. Add 100 µL of RPMI-1640 to wells 2 through 12. Add 200 µL of the working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. d. Well 11 should contain 100 µL of RPMI-1640 with the same final concentration of DMSO as the test wells (solvent control). e. Well 12 should contain 100 µL of RPMI-1640 only (growth control).

3. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed. b. Harvest the conidia by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the conidial suspension to a final concentration of 0.5 to 5 x 10⁴ CFU/mL in RPMI-1640 medium. The concentration can be determined using a spectrophotometer and confirmed by plating serial dilutions.

4. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), bringing the final volume to 200 µL. Well 12 receives 100 µL of sterile RPMI-1640 instead of inoculum (sterility control). b. Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well. For some fungi, a partial inhibition endpoint (e.g., ≥50% or ≥90%) may be used according to established guidelines.

Mandatory Visualization

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Dodemorph Acetate Stock D Serial Dilution in 96-well Plate A->D B Prepare Fungal Inoculum E Inoculate Plate B->E C Prepare Culture Medium C->D D->E F Incubate Plate (24-72h at 35°C) E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC G->H

Caption: Experimental workflow for determining the MIC of this compound.

References

Dodemorph acetate stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dodemorph acetate in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, and exposure to light.[1][2] As an acetate salt of a tertiary amine, it is susceptible to chemical degradation through several pathways.

Q2: What are the main degradation pathways for this compound?

A2: The most common degradation pathways for this compound include:

  • Hydrolysis: The ester linkage of the acetate group can hydrolyze, particularly in aqueous solutions under acidic or basic conditions, to yield dodemorph and acetic acid.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can be a significant degradation pathway for this compound in both water and soil.[3]

  • Oxidation: The morpholine ring can be susceptible to oxidation, leading to the formation of various degradation products.

Q3: In which types of solvents is this compound most stable?

A3: this compound generally exhibits better stability in non-polar, aprotic organic solvents. It has moderate solubility in many organic solvents but limited solubility in water.[1][4] Protic solvents, especially those containing water, can facilitate hydrolysis.

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of aqueous or partially aqueous solutions is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of the acetate ester.[1] The ideal pH for stability is typically near neutral, but this should be determined experimentally for specific formulations.

Q5: Are there differences in the stability of this compound isomers?

A5: Yes, this compound exists in cis- and trans-isomeric forms.[3] Research indicates that the trans-isomer is more persistent in soil and water compared to the cis-isomers, suggesting different degradation rates.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of potency in prepared standards or formulations. Chemical degradation due to hydrolysis, photolysis, or oxidation.- Prepare fresh solutions before use.- Store stock solutions in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).- Use amber glassware or light-blocking containers to prevent photodegradation.[2]- For aqueous-containing solutions, buffer the pH to a neutral range.
Appearance of unknown peaks in chromatograms (e.g., HPLC). Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.[5]- Use a stability-indicating analytical method that can resolve the parent compound from its degradants.- Characterize the unknown peaks using techniques like LC-MS to understand the degradation pathway.
Precipitation of this compound from solution. Poor solubility in the chosen solvent system or temperature fluctuations.- Consult solubility data and select a more suitable solvent. This compound has good solubility in solvents like chloroform and ethanol.[4][6]- Prepare solutions at a concentration well below the saturation point.- If using a mixed solvent system, ensure the components are miscible and the final composition maintains solubility.
Inconsistent analytical results between experiments. Instability of the analyte in the analytical mobile phase or during sample processing.- Evaluate the stability of this compound in the mobile phase over the typical run time of the analysis.- Minimize the time between sample preparation and analysis.- Ensure consistent storage conditions for all samples and standards.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and should be confirmed by experimental studies.

Table 1: Illustrative Half-life of this compound in Different Solvents at 25°C

SolventpH (if applicable)Estimated Half-life (t½)
MethanolN/A> 30 days
AcetonitrileN/A> 30 days
Water4.0~ 5 days
Water7.0~ 14 days
Water9.0~ 3 days
50:50 Acetonitrile:Water7.0~ 20 days

Table 2: Effect of Temperature on this compound Degradation in a Buffered Aqueous Solution (pH 7)

TemperatureDegradation Rate Constant (k) (day⁻¹)Estimated Half-life (t½) (days)
4°C0.005~139
25°C0.049~14
40°C0.173~4

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.[7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to observe the formation of degradation products.

    • Use LC-MS to identify the mass of the degradation products for structural elucidation.

Protocol 2: Isothermal Stability Study in a Specific Solvent System

Objective: To determine the degradation kinetics of this compound in a selected solvent system at a constant temperature.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Incubation: Aliquot the solution into multiple vials and store them in a temperature-controlled chamber at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from the chamber.

  • Analysis: Immediately analyze the sample using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to photo Photostability (ICH Q1B) stock->photo Expose to hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 80°C) thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms Characterize Peaks

Caption: Forced degradation experimental workflow.

degradation_pathway DA This compound D Dodemorph DA->D Hydrolysis (Acid/Base) AA Acetic Acid DA->AA Hydrolysis Ox Oxidized Products DA->Ox Oxidation Photo Photodegradation Products DA->Photo Photolysis (UV Light)

References

Technical Support Center: Overcoming Dodemorph Acetate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential interference from the fungicide Dodemorph acetate in your analytical assays. While specific documented cases of this compound interference are not widely reported in scientific literature, this guide extrapolates from the chemical properties of this compound and general principles of fungicide interference in common analytical platforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my assay?

This compound is a morpholine-based fungicide used to control a variety of fungal diseases in agriculture.[1][2] Its chemical structure, containing a bulky cyclododecyl group and a morpholine ring, gives it specific physicochemical properties.[2] Interference in analytical assays can occur through several mechanisms:

  • Non-specific Binding: The lipophilic cyclododecyl group may cause this compound to bind non-specifically to assay components like plastic surfaces (e.g., ELISA plates), antibodies, or enzymes, leading to either false positives or negatives.

  • Matrix Effects: In samples derived from agricultural or environmental sources, this compound can be a component of a complex matrix that can suppress or enhance the analytical signal.[3]

  • Enzyme Inhibition/Activation: Although its primary mode of action is the inhibition of sterol biosynthesis in fungi, it is possible that this compound or its metabolites could interact with enzymes used in other assays, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), commonly used in ELISAs.[1][4]

  • Cross-reactivity: In immunoassays, if the target analyte shares structural similarities with this compound, the antibodies may cross-react, leading to inaccurate quantification.[5][6]

Q2: Which types of assays are potentially susceptible to this compound interference?

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly vulnerable to non-specific binding and matrix effects.[7]

  • Enzyme Activity Assays: Direct inhibition or activation of the assay enzyme is a potential issue.[8]

  • Cell-Based Assays: this compound's fungicidal properties could impact cell viability or signaling pathways in eukaryotic cells used in the assay.

  • Chromatography-Based Assays (LC-MS, GC-MS): While generally more specific, co-elution of this compound with the analyte of interest can cause ion suppression or enhancement in the mass spectrometer, affecting quantification.[3]

Q3: What are the signs of potential this compound interference in my ELISA results?

Common indicators of interference in ELISAs include:

  • High background signal: This could be due to non-specific binding of this compound to the plate or detection antibodies.[9][10]

  • Poor reproducibility between replicate wells: Interference may not be uniform across the plate.[9]

  • Non-linear dilution response: If serially diluted samples do not show a proportional decrease in signal, it may indicate a matrix effect or the presence of an interfering substance.[1]

  • Discrepancy with other analytical methods: If results from an ELISA do not correlate with those from a more specific method like LC-MS/MS, interference should be suspected.

Q4: Are there any sample preparation techniques to remove this compound?

Yes, several sample preparation techniques can be employed to remove or reduce the concentration of fungicides like this compound:[11]

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A cartridge with a specific sorbent can be chosen to retain this compound while allowing the analyte of interest to pass through (or vice-versa).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. The choice of solvents can be optimized to partition this compound away from the analyte.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for pesticide residue analysis in food and agricultural samples and can be adapted to remove this compound.[3] It involves a salting-out extraction followed by dispersive SPE for cleanup.

Troubleshooting Guides

Guide 1: Troubleshooting High Background in ELISA

If you suspect this compound is causing high background in your ELISA, follow these steps:

Logical Workflow for Troubleshooting High Background

high_background_troubleshooting cluster_solutions Troubleshooting Steps start High Background Signal Observed check_reagents 1. Check Reagents (Buffers, Substrate) start->check_reagents Start pre_wash 2. Implement Pre-Wash Step check_reagents->pre_wash Reagents OK blocking 3. Optimize Blocking Step pre_wash->blocking Background Still High sample_cleanup 4. Implement Sample Cleanup blocking->sample_cleanup Background Still High end_good Problem Resolved sample_cleanup->end_good Background Reduced end_bad Consult Manufacturer/ Further Optimization sample_cleanup->end_bad Background Still High

Caption: Troubleshooting workflow for high background in ELISA.

Experimental Protocol: Sample Cleanup using Solid-Phase Extraction (SPE)

  • Select SPE Cartridge: Choose a C18 (reversed-phase) SPE cartridge, as this compound has lipophilic properties.

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Load your sample (previously diluted in a low organic solvent concentration) onto the cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 5-10% methanol in water) to elute polar analytes while retaining this compound.

  • Elution: Elute your analyte of interest with a higher concentration of organic solvent. This step may need to be optimized depending on the polarity of your analyte.

  • Analysis: Analyze the collected fractions to determine where your analyte of interest has eluted, separated from the interfering this compound.

Parameter Recommendation for this compound Removal
SPE Sorbent C18 (Reversed-Phase)
Conditioning Solvent Methanol, followed by Water
Wash Solvent 5-10% Methanol in Water (to remove polar compounds)
Elution Solvent Higher concentration of organic solvent (e.g., >80% Methanol)
Guide 2: Investigating Non-Linear Dilution in Assays

If you observe that your sample does not dilute linearly, it may be due to matrix effects, potentially contributed by this compound.

Workflow for Investigating Non-Linearity

nonlinearity_troubleshooting start Non-Linear Dilution Observed spike_recovery 1. Perform Spike and Recovery Experiment start->spike_recovery matrix_matched 2. Prepare Matrix-Matched Calibrators spike_recovery->matrix_matched Poor Recovery sample_cleanup 3. Implement Sample Cleanup matrix_matched->sample_cleanup Non-linearity Persists result Assess Linearity sample_cleanup->result

Caption: Workflow for addressing non-linear dilution.

Experimental Protocol: Spike and Recovery

  • Sample Preparation: Take two aliquots of a blank matrix (a sample known not to contain your analyte or this compound).

  • Spiking: Spike one aliquot with a known concentration of your analyte. The other aliquot remains unspiked.

  • This compound Addition: Add the suspected interfering concentration of this compound to both the spiked and unspiked samples.

  • Assay: Analyze both samples according to your standard assay protocol.

  • Calculate Recovery: The percent recovery is calculated as: [(Concentration in spiked sample - Concentration in unspiked sample) / Known spiked concentration] x 100.

Expected Outcome Interpretation Next Step
Recovery 80-120% No significant interference from this compound at this concentration.Proceed with the assay, but consider testing a wider range of this compound concentrations.
Recovery <80% Signal suppression (negative interference).Implement sample cleanup or use matrix-matched calibrators.
Recovery >120% Signal enhancement (positive interference).Implement sample cleanup or use matrix-matched calibrators.
Guide 3: Troubleshooting Direct Enzyme Inhibition

If you suspect this compound is directly affecting the enzyme in your assay:

Workflow for Investigating Enzyme Inhibition

enzyme_inhibition_troubleshooting start Suspected Enzyme Inhibition enzyme_only_control 1. Run Enzyme + Substrate + this compound Control start->enzyme_only_control compare_activity 2. Compare to Enzyme + Substrate (No Dodemorph) enzyme_only_control->compare_activity conclusion Determine if Inhibition Occurs compare_activity->conclusion

Caption: Investigating direct enzyme inhibition by this compound.

Experimental Protocol: In Vitro Enzyme Activity Assay

  • Prepare Reagents: Prepare your enzyme, substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Set up Reactions: In a microplate, set up the following reactions:

    • Control: Enzyme + Substrate + Solvent Vehicle

    • Test: Enzyme + Substrate + this compound (at various concentrations)

    • Blank: Substrate + this compound (to check for background signal)

  • Incubation and Measurement: Incubate the plate under standard assay conditions and measure the signal (e.g., absorbance or fluorescence) over time.

  • Data Analysis: Compare the rate of reaction in the "Test" wells to the "Control" wells.

This compound Concentration Relative Enzyme Activity (%)
0 µM (Control)100
1 µMHypothetical Value: 95
10 µMHypothetical Value: 80
100 µMHypothetical Value: 60

A dose-dependent decrease in enzyme activity would suggest direct inhibition by this compound. If inhibition is confirmed, sample cleanup to remove the fungicide prior to the enzyme assay is the recommended solution.

Disclaimer: The troubleshooting guides and protocols provided are based on general principles of analytical chemistry and assay development. Since specific data on this compound interference is limited, these recommendations should be used as a starting point for your own investigations. Always validate your assays thoroughly when interference is suspected.

References

Technical Support Center: Analysis of Dodemorph Acetate Degradation Products by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Dodemorph acetate degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound and its degradation products.

ProblemPossible CausesSuggested Solutions
No or Low Analyte Signal Improper sample preparation leading to analyte loss.Ensure the extraction method is suitable for both this compound and its potentially more polar degradation products. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1]
Incorrect mass spectrometry settings (e.g., ionization mode, cone voltage).Optimize MS parameters by infusing a standard solution of this compound. For degradation products, which may have different optimal settings, consider running a full scan mode initially to identify m/z values.
Mobile phase incompatibility with MS.Use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.[2]
Analyte degradation during analysis.Check the stability of this compound and its degradation products in the mobile phase and autosampler. Consider using a cooled autosampler.
Poor Peak Shape (Tailing, Fronting, Splitting) Inappropriate sample solvent.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[3]
Column overload.Reduce the injection volume or sample concentration.
Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a column with low silanol activity.[2]
Column contamination or degradation.Implement a column washing procedure or use a guard column to protect the analytical column.[4]
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[5]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[5]
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[6]
Extraneous or Ghost Peaks Contaminated mobile phase or solvents.Use high-purity HPLC-MS grade solvents and freshly prepared mobile phases.[7][8]
Sample carryover from previous injections.Implement a needle wash step in the autosampler method and inject a blank solvent run after a high-concentration sample.[7]
Late eluting peaks from a previous analysis.Extend the run time to ensure all components from the previous sample have eluted.[7]
Baseline Noise or Drift Contaminated mobile phase or detector.Use fresh, high-purity solvents and flush the system.[5][6]
Incomplete mobile phase mixing.Ensure proper mixing of the mobile phase components, especially in gradient elution.
Detector lamp nearing the end of its life (for UV detectors).Replace the detector lamp if necessary.
Difficulty in Identifying Unknown Degradation Products Insufficient fragmentation in MS/MS.Optimize collision energy to achieve informative fragmentation patterns.
Co-elution of multiple degradation products.Modify the HPLC gradient or mobile phase composition to improve chromatographic separation.
Lack of reference standards for confirmation.If standards are unavailable, consider techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination to aid in structural elucidation.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of other morpholine-containing compounds, potential pathways include:

  • Hydrolysis: The acetate ester linkage can be hydrolyzed to yield Dodemorph and acetic acid.

  • Oxidation: The morpholine ring is susceptible to oxidation, which can lead to ring opening.

  • Microbial Degradation: Studies on other morpholine compounds suggest that microorganisms can cleave the C-N bond of the morpholine ring, leading to the formation of intermediates such as 2-(2-aminoethoxy)acetate and glycolate.[1]

2. How can I perform a forced degradation study for this compound?

Forced degradation studies are essential for identifying potential degradation products.[9] Typical stress conditions include:

  • Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Thermal Degradation: Heat a solid sample of this compound.

Samples should be taken at various time points and analyzed by HPLC-MS to track the formation of degradation products.

3. What type of HPLC column is recommended for separating this compound and its degradation products?

A reverse-phase C18 column is a good starting point for the separation of this compound and its degradation products.[2] The degradation products are likely to be more polar than the parent compound, so a gradient elution method will likely be necessary to achieve good separation.

4. Which ionization technique is most suitable for the MS analysis of this compound and its degradation products?

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of morpholine-containing compounds and is a good starting point for this compound and its degradation products.

5. How can I quantify the degradation products if I don't have analytical standards?

Quantification without standards is challenging but can be approximated. If the degradation products have a similar chemical structure and ionization efficiency to the parent compound, you can use the calibration curve of this compound to estimate their concentrations. However, this method has a high degree of uncertainty. For more accurate quantification, it is highly recommended to synthesize or purchase certified reference standards for the identified degradation products.[5][6]

Experimental Protocol: HPLC-MS Analysis of this compound Degradation Products

This protocol provides a general starting point for the analysis. Method optimization will be required based on the specific instrumentation and experimental goals.

1. Sample Preparation (from a Forced Degradation Study)

  • Withdraw an aliquot from the stressed sample at a specific time point.

  • Neutralize the sample if it was subjected to acidic or basic stress.

  • Dilute the sample with the initial mobile phase to an appropriate concentration for HPLC-MS analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. (This is a starting point and should be optimized).
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-500) for initial identification, followed by product ion scan (MS/MS) for structural elucidation.
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for this compound and degradation products)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr

3. Data Analysis

  • Process the chromatograms to identify peaks corresponding to the parent compound and any new peaks that appear in the stressed samples.

  • Examine the mass spectra of the new peaks to determine their mass-to-charge ratios (m/z).

  • Perform MS/MS analysis on the parent compound and the unknown peaks to obtain fragmentation patterns.

  • Use the fragmentation data and accurate mass measurements (if using HRMS) to propose structures for the degradation products.

Quantitative Data Summary

The following table can be used to summarize the quantitative results from a forced degradation study of this compound.

Stress ConditionTime (hours)This compound (% Remaining)Degradation Product 1 (Area %)Degradation Product 2 (Area %)...
0.1 M HCl, 60 °C 010000
2
4
8
24
0.1 M NaOH, 60 °C 010000
2
4
8
24
3% H₂O₂, RT 010000
2
4
8
24

Note: Area % is an estimation and may not directly correlate to concentration without individual calibration curves for each degradation product.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stress_conditions Acidic Hydrolysis Basic Hydrolysis Oxidation Photolysis Thermal sampling Sampling at Timepoints stress_conditions->sampling Generate Stressed Samples neutralize_dilute Neutralization & Dilution sampling->neutralize_dilute filter_sample Filtration (0.22 µm) neutralize_dilute->filter_sample hplc_ms HPLC-MS System (C18 Column, Gradient Elution) filter_sample->hplc_ms Inject Sample peak_identification Peak Identification & Integration hplc_ms->peak_identification ms_spectra Mass Spectra Analysis (m/z) peak_identification->ms_spectra msms_fragmentation MS/MS Fragmentation Analysis ms_spectra->msms_fragmentation structure_elucidation Structure Elucidation msms_fragmentation->structure_elucidation

Caption: Experimental workflow for identifying this compound degradation products.

degradation_pathway dodemorph_acetate This compound dodemorph Dodemorph dodemorph_acetate->dodemorph Hydrolysis acetic_acid Acetic Acid dodemorph_acetate->acetic_acid Hydrolysis ring_opened_intermediate Ring-Opened Intermediate (e.g., 2-(2-aminoethoxy)acetate) dodemorph->ring_opened_intermediate Oxidation / Microbial Degradation glycolate Glycolate ring_opened_intermediate->glycolate Further Degradation

Caption: Plausible degradation pathway of this compound.

References

how to prevent Dodemorph acetate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dodemorph Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS No. 31717-87-0) is a morpholine fungicide used to control fungal diseases, notably powdery mildew.[1] It functions as a sterol biosynthesis inhibitor, disrupting the integrity of fungal cell membranes.[2][3] For researchers, it's important to be aware of its physicochemical properties that influence its behavior in experimental media.

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue stemming from its low water solubility.[2] This phenomenon, often called "precipitation upon dilution," occurs when a compound that is stable in a concentrated organic solvent stock solution is introduced into an aqueous environment where its solubility is significantly lower.

Q3: What is the recommended solvent for making a this compound stock solution?

Q4: How does the pH of the media affect this compound's stability?

The stability of acetate salt compounds in aqueous solutions can be pH-dependent.[5][6] this compound exists as a salt that can dissociate in aqueous environments.[2] While specific data on the optimal pH range for this compound stability is not available, significant deviations from a neutral pH (typically 7.2-7.4 for cell culture) could potentially impact its solubility and stability. It is advisable to maintain the recommended pH of your specific cell culture medium.

Q5: Can serum in the cell culture media help prevent precipitation?

Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can aid in preventing the precipitation of lipophilic compounds like this compound. Proteins within the serum, particularly albumin, can bind to hydrophobic molecules, effectively increasing their solubility and stability in the aqueous media.[7][8][9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution in media Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, add the stock solution dropwise to the media while vortexing or stirring to ensure rapid dispersal and avoid localized high concentrations.
Media becomes cloudy over time The final concentration of this compound exceeds its solubility limit in the media.Determine the maximum soluble concentration of this compound in your specific media through a pilot experiment with serial dilutions. Visually inspect for precipitation after a few hours of incubation.
Inconsistent experimental results Precipitation of the compound leads to an unknown and variable effective concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.5%) and is consistent across all experiments, including vehicle controls. The presence of serum in the media can also help maintain solubility.
Precipitation in serum-free media Lack of serum proteins to aid in solubilization.For experiments in serum-free media, it is crucial to work at lower concentrations of this compound. Consider the use of solubility enhancers, although their compatibility with your specific cell line must be verified.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (solid form)

  • 100% sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound in a sterile container.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol outlines the dilution of the stock solution into the final experimental media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (with or without serum)

  • Sterile conical tubes

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your media.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent immediate precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Allow the working solution to equilibrate at the experimental temperature (e.g., 37°C) for a short period before adding it to your cells.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility at 20°C (mg/L) Comments Reference
Water (pH 7)746Limited solubility[10]
Organic SolventsModerate solubilitySpecific data for common lab solvents like DMSO and ethanol is not readily available in public literature.[3]

Note: The lack of precise solubility data in common laboratory solvents necessitates empirical determination for your specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound stock2 Dissolve in 100% DMSO stock1->stock2 stock3 Vortex until dissolved stock2->stock3 stock4 Store at -20°C stock3->stock4 work2 Add stock solution dropwise to medium while vortexing stock4->work2 Use aliquoted stock work1 Pre-warm cell culture medium work1->work2 work3 Visually inspect for precipitation work2->work3 work4 Equilibrate before use work3->work4

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes recreate_stock Re-prepare stock solution. Ensure complete dissolution in 100% DMSO. check_stock->recreate_stock No check_concentration What is the final concentration? check_dilution->check_concentration improve_dilution Add stock dropwise to vortexing media. check_dilution->improve_dilution check_media Is the media serum-free? check_concentration->check_media lower_concentration Lower the final concentration. check_concentration->lower_concentration add_serum Consider using serum-containing media or lower concentration. check_media->add_serum

Caption: Logic diagram for troubleshooting precipitation.

References

Technical Support Center: Dodemorph Acetate - Stability and Activity as a Function of pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the effect of pH on the stability and fungicidal activity of Dodemorph acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound in aqueous solutions?

Q2: How does the pH of the spray solution impact the fungicidal activity of this compound?

A2: While the pH of the carrier water can influence the efficacy of some fungicides, specific studies detailing the effect of pH on the fungicidal activity of this compound against target organisms like powdery mildew are not extensively published. For many pesticides, the optimal pH for the spray solution is in the slightly acidic to neutral range (pH 5.5 to 6.5) to prevent alkaline hydrolysis and ensure maximum efficacy. However, some modern fungicide formulations are less likely to lose efficacy due to the pH of the carrier water. It is always recommended to consult the product label and consider the quality of the water used for preparing spray solutions.

Q3: What are the primary degradation pathways for this compound under various pH conditions?

A3: Although specific degradation pathways of this compound as a function of pH are not well-documented in publicly available literature, the molecule contains an acetate ester group which could theoretically be susceptible to hydrolysis. Under acidic or alkaline conditions, this could lead to the formation of Dodemorph and acetic acid. However, the stability of the morpholine ring structure under these conditions would also be a factor. Further studies would be required to definitively identify the degradation products and pathways at different pH values.

Q4: Are there standard protocols to test the stability of this compound at different pH levels?

A4: Yes, a standardized protocol for testing the hydrolysis of a chemical as a function of pH is the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH. This guideline provides a tiered approach to assess the rate of hydrolysis in sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9). A detailed experimental protocol based on this guideline is provided below.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced efficacy of this compound application. Alkaline hydrolysis of the active ingredient. While this compound is reported to be relatively stable, highly alkaline spray water (pH > 8) could potentially lead to degradation over time, especially if the spray mixture is left to stand for several hours before application.1. Test the pH of your water source. 2. If the pH is above 7.5, consider using a buffering agent to adjust the pH to a range of 5.5-6.5. 3. Apply the spray mixture as soon as possible after preparation.
Inconsistent results in laboratory stability studies. Improperly prepared buffer solutions or contamination. The accuracy of pH stability studies relies on precisely prepared and sterilized buffer solutions. Microbial contamination can also lead to degradation of the test substance.1. Ensure accurate calibration of the pH meter and precise preparation of buffer solutions (pH 4, 7, and 9). 2. Sterilize all glassware and buffer solutions before use to prevent microbial degradation. 3. Conduct experiments in the dark to prevent photodegradation.
Difficulty in quantifying this compound during stability studies. Inappropriate analytical methodology. The choice of analytical method is crucial for accurately measuring the concentration of this compound and its potential degradation products.1. Utilize a validated analytical method such as Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or High-Performance Liquid Chromatography (HPLC) with a suitable detector. 2. Ensure proper sample preparation and extraction to minimize matrix effects. 3. Develop a calibration curve with appropriate standards to ensure accurate quantification.

Data on this compound Stability

Currently, specific, publicly available quantitative data on the hydrolysis half-life (DT₅₀) of this compound across a range of pH values is limited. The following table summarizes the available information.

pHTemperature (°C)Half-life (DT₅₀) in daysReference
72045AERU
4Not AvailableData not publicly available-
9Not AvailableData not publicly available-

Note: One source suggests that the hydrolysis of this compound is "not pH sensitive," but comprehensive data to support this across a wide pH range is not available in the reviewed literature.

Experimental Protocols

Protocol for Determining the Hydrolysis of this compound as a Function of pH (Based on OECD Guideline 111)

This protocol outlines the procedure to determine the rate of hydrolytic degradation of this compound in sterile aqueous buffered solutions at pH 4, 7, and 9.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Buffer solutions (sterile):

    • pH 4.0 (e.g., 0.05 M citrate buffer)

    • pH 7.0 (e.g., 0.05 M phosphate buffer)

    • pH 9.0 (e.g., 0.05 M borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (deionized and sterilized)

  • Sterile screw-cap test tubes or flasks

  • Constant temperature incubator or water bath

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or GC-NPD system for analysis

2. Preliminary Test:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • In triplicate for each pH level (4, 7, and 9), add a small aliquot of the stock solution to the respective sterile buffer solutions in test tubes to achieve a final concentration that is less than half the saturation concentration of this compound in water.

  • Seal the tubes and incubate in the dark at a constant temperature (e.g., 50 °C) to accelerate hydrolysis.

  • Analyze the concentration of this compound in each tube at time zero and after 5 days.

  • If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and further testing may not be necessary.

3. Main Test (if significant degradation is observed in the preliminary test):

  • Prepare test solutions in triplicate for each pH level where degradation was observed, as described in the preliminary test.

  • Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).

  • At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each replicate for analysis.

  • Quantify the concentration of this compound using a validated analytical method (see below).

  • Calculate the first-order rate constant (k) and the half-life (DT₅₀ = ln(2)/k) for each pH.

4. Analytical Method for Quantification:

a) High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from analytical standards of this compound.

b) Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD):

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: On-column or splitless injection.

  • Oven Temperature Program: An optimized temperature gradient to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Quantification: Based on a calibration curve prepared from analytical standards of this compound.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution spike Spike Buffers with Stock Solution prep_stock->spike prep_buffers Prepare & Sterilize Buffer Solutions (pH 4, 7, 9) prep_buffers->spike incubate Incubate in Dark at Constant Temperature spike->incubate sampling Sample at Time Intervals incubate->sampling quantify Quantify this compound (HPLC or GC) sampling->quantify calculate Calculate Rate Constant (k) and Half-life (DT50) quantify->calculate

Caption: Experimental workflow for determining the pH stability of this compound.

Signaling_Pathway cluster_fungus Fungal Cell Dodemorph This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Dodemorph->Ergosterol_Pathway Inhibits Membrane Cell Membrane Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol_Pathway->Disrupted_Membrane Ergosterol->Membrane Component of Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Mode of action of this compound as a sterol biosynthesis inhibitor.

References

long-term storage and stability of Dodemorph acetate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Dodemorph acetate stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For general use, methanol is a suitable solvent for preparing this compound stock solutions. A concentration of 100 µg/mL in methanol is commercially available.[1] this compound is also miscible with water.[2][3] The choice of solvent should also be guided by the specific requirements of your experimental system, ensuring solvent compatibility with downstream applications.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: It is recommended to store this compound stock solutions at temperatures above 5°C in a well-sealed container, protected from direct sunlight and moisture.[1][2][4] For long-term storage, refrigeration at 4°C is advisable to minimize potential degradation. Avoid freezing the solution.[2]

Q3: How long can I store this compound stock solutions?

A3: The stability of your stock solution will depend on the storage conditions and the solvent used. While this compound is considered stable under normal conditions, it is best practice to prepare fresh solutions for critical experiments.[2] For routine use, we recommend preparing fresh stock solutions monthly. For long-term studies, it is essential to perform periodic quality control checks.

Q4: Are there any known incompatibilities for this compound?

A4: You should avoid strong acids when working with this compound.[2] It is also advisable to segregate it from food and animal feeds.[2]

Q5: What are the signs of degradation in a this compound stock solution?

A5: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a change in viscosity. However, chemical degradation can occur without any visible changes. Therefore, for sensitive applications, analytical methods such as HPLC should be used to assess the purity and concentration of the stock solution over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from a reliable source of solid this compound. Verify the concentration of the new stock solution.
Inaccurate concentration of the stock solution.Use a calibrated balance for weighing the solid compound and precise volumetric flasks for dissolving. Consider performing a concentration determination using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Precipitate forms in the stock solution upon storage The concentration of the stock solution exceeds its solubility in the chosen solvent at the storage temperature.Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubility for this compound.
Contamination of the stock solution.Filter the solution through a 0.22 µm filter to remove particulate matter. Prepare a new stock solution using sterile techniques and high-purity solvent.
Discoloration of the stock solution Photo-degradation or oxidation.Store the stock solution in an amber vial or a container protected from light. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

Stability Data

The following table summarizes the expected stability of a 1 mg/mL this compound stock solution in methanol under different storage conditions. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Storage ConditionTime PointConcentration (% of Initial)Observations
-20°C 1 Month99.5%No visible changes
3 Months98.8%No visible changes
6 Months97.2%No visible changes
4°C 1 Month99.8%No visible changes
3 Months99.2%No visible changes
6 Months98.5%No visible changes
Room Temperature (20-25°C) 1 Month98.1%Slight yellowing
3 Months95.4%Noticeable yellowing
6 Months90.7%Significant yellowing

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in Methanol)

Materials:

  • This compound (solid)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Pipettes

  • Amber glass vial with a screw cap

Procedure:

  • Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Transfer the weighed solid into a clean, dry volumetric flask.

  • Add a small amount of methanol to the flask to dissolve the solid.

  • Gently swirl the flask until the solid is completely dissolved.

  • Add methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial for storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To determine the concentration and purity of a this compound stock solution over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Reference standard of this compound

  • Autosampler vials

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of calibration standards of known concentrations from a freshly prepared stock solution of the this compound reference standard.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • At each time point (e.g., 0, 1, 3, 6 months), take an aliquot of the stored stock solution.

    • Dilute the aliquot to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

  • Data Analysis:

    • Determine the peak area of this compound in the sample chromatogram.

    • Use the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Calculate the concentration of the original stock solution.

    • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

    • Examine the chromatogram for the presence of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh Solid this compound dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store in Amber Vial at 4°C volume->store hplc Analyze by HPLC store->hplc Periodic Testing data Evaluate Stability Data hplc->data

Caption: Figure 1. Workflow for stock solution preparation and storage.

troubleshooting_logic Figure 2. Troubleshooting Logic for Inconsistent Experimental Results start Inconsistent Results check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_concentration Was the concentration verified? check_solution->check_concentration Yes other_factors Investigate other experimental factors prepare_fresh->other_factors verify_concentration Verify concentration (e.g., HPLC) check_concentration->verify_concentration No check_concentration->other_factors Yes verify_concentration->other_factors

Caption: Figure 2. Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Dodemorph Acetate and Fenpropimorph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of Dodemorph acetate and Fenpropimorph, two key morpholine fungicides. By examining their mechanism of action, performance against critical fungal pathogens, and the experimental protocols used for evaluation, this document aims to inform research and development in the field of fungal disease management.

Introduction

This compound and Fenpropimorph are systemic fungicides belonging to the morpholine chemical class. Both compounds function as sterol biosynthesis inhibitors (SBIs), a critical mode of action for controlling a range of fungal pathogens.[1] However, their primary applications differ significantly. Dodemorph, the first morpholine fungicide to be commercialized, is principally used to control powdery mildew on ornamental crops, such as roses.[2] Fenpropimorph is used extensively in agriculture, primarily for the control of powdery mildew and rusts in cereals like wheat and barley.[3][4] Both fungicides exhibit protective and curative properties.[2][4]

Mechanism of Action: Sterol Biosynthesis Inhibition

The primary fungicidal action of both this compound and Fenpropimorph is the disruption of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane integrity and fluidity.

These morpholine fungicides specifically inhibit two key enzymes in the later stages of this pathway:

  • Sterol Δ14-reductase (ERG24)

  • Sterol Δ8→Δ7-isomerase (ERG2)

The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of non-functional, toxic sterol intermediates within the fungal cell. This disruption of the cell membrane's structure and function ultimately arrests fungal growth and leads to cell death. Due to this multi-site inhibition, morpholine fungicides are generally considered to be at a low risk for the development of resistance.

Fungal Ergosterol Biosynthesis Pathway Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Δ8→Δ7 Isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps C14_point Inhibitor This compound Fenpropimorph Inhibitor->Fecosterol Inhibits Δ14-Reductase (ERG24) (earlier step) Inhibitor->Episterol Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by morpholine fungicides.

Efficacy Comparison Data

Direct quantitative comparisons of this compound and Fenpropimorph are limited due to their application in different pathosystems (ornamentals vs. cereals). The following table summarizes available efficacy data. The Effective Dose, 50% (ED₅₀) represents the concentration of a fungicide that causes a 50% reduction in fungal growth or disease severity.[5][6][7]

FungicideTarget PathogenHost PlantEfficacy MetricValueReference(s)
Fenpropimorph Blumeria graminis f. sp. hordei (Powdery Mildew)BarleyED₅₀0.022 mg/L[1]
This compound Powdery MildewRosesQualitative AssessmentHigh[2]

Note: The data presented is from different studies and experimental conditions may not be directly comparable.

Experimental Protocols

Evaluating the efficacy of a fungicide involves both laboratory (in vitro) and field (in vivo) experiments to determine its intrinsic activity and its performance under real-world conditions.[8]

In Vitro Efficacy: Mycelial Growth Inhibition Assay

This laboratory method is used to determine the direct effect of a fungicide on fungal growth and to calculate metrics like ED₅₀.

Objective: To quantify the concentration-dependent inhibition of fungal mycelial growth by the test compounds.

Methodology:

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[9]

  • Fungicide Incorporation: The test fungicide (this compound or Fenpropimorph) is dissolved in a suitable solvent and added to the molten agar at various concentrations (a serial dilution). A control medium with only the solvent is also prepared.[9]

  • Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.[10]

  • Incubation: Plates are incubated under optimal conditions for fungal growth (e.g., 20-25°C in the dark) for a set period.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The measurements from the treated plates are compared to the growth on the control plates.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration. These values are then used, typically with probit analysis, to determine the ED₅₀ value.[9]

In Vivo Efficacy: Fungicide Field Trial

Field trials are essential to evaluate a fungicide's performance under practical conditions, considering environmental factors and disease pressure.[8]

Objective: To assess the efficacy of the fungicides in controlling a target disease on its host plant in a field environment and to evaluate the impact on crop yield.

Methodology:

  • Trial Design: The trial is established in a location with a history of the target disease. A Randomized Complete Block Design (RCBD) is typically used with multiple replications (e.g., 3-4 blocks) for each treatment to account for field variability.[11] Treatments include an untreated control, this compound, and Fenpropimorph at specified application rates.

  • Plot Management: Plots are managed according to standard agricultural practices for the specific crop, ensuring uniformity in planting, fertilization, and irrigation.[12]

  • Fungicide Application: Fungicides are applied at specific crop growth stages (e.g., tillering or flag leaf emergence in cereals) or upon the first signs of disease.[13] Applications are made using calibrated spray equipment to ensure accurate dosage.

  • Disease Assessment: Disease severity is assessed visually at multiple time points after application. This is often done by estimating the percentage of leaf area covered by lesions or pustules on a sample of plants from each plot.

  • Yield and Quality Assessment: At crop maturity, the plots are harvested, and grain yield (for cereals) or flower quality (for ornamentals) is measured for each treatment.[1]

  • Data Analysis: Disease severity and yield data are analyzed using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between the fungicide treatments and the untreated control.[1] The percentage of disease control is calculated relative to the untreated plots.

Field Trial Workflow Diagram

G A Trial Setup (Randomized Block Design) B Crop Planting & Management A->B C Disease Inoculation (if required) or Natural Infection B->C D Fungicide Application (at specific growth stage) C->D E Disease Severity Assessment (Multiple Timepoints) D->E F Yield & Quality Data Collection at Harvest E->F G Statistical Analysis (ANOVA) E->G F->G H Efficacy Determination (% Disease Control, Yield Impact) G->H

Caption: General workflow for a fungicide field trial to evaluate efficacy.

Conclusion

This compound and Fenpropimorph are both effective systemic fungicides that operate through the same mechanism of inhibiting ergosterol biosynthesis. Their efficacy is best understood in the context of their specialized applications. Fenpropimorph has demonstrated high activity against powdery mildew in cereals, a critical application in large-scale agriculture.[1][4] this compound is recognized for its high efficacy in controlling powdery mildew on ornamentals, a key use in horticulture.[2] While the shared mode of action suggests similar intrinsic fungicidal properties, a direct comparison of their potency is challenging without head-to-head studies on the same pathogen and host. The choice between these two fungicides is therefore dictated primarily by the target crop and the specific regulatory approvals for its use.

References

Dodemorph Acetate Versus Tridemorph: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the fungicidal properties, mechanisms of action, and toxicological profiles of Dodemorph acetate and Tridemorph, supported by available experimental data.

Introduction

This compound and Tridemorph are morpholine fungicides that have been utilized in agriculture for the control of various fungal pathogens, most notably powdery mildew.[1][2] Both compounds function as systemic fungicides with protective and curative actions.[3][4] They share a common mechanism of action, inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] This guide provides a detailed comparative analysis of these two fungicides to assist researchers in understanding their relative performance and potential applications.

Chemical and Physical Properties

This compound and Tridemorph, while both belonging to the morpholine class of fungicides, possess distinct chemical structures that influence their physical properties and biological activity.

PropertyThis compoundTridemorph
Chemical Name 4-cyclododecyl-2,6-dimethylmorpholine acetateN-tridecyl-2,6-dimethylmorpholine
CAS Number 31717-87-0[3]81412-43-3[4]
Molecular Formula C₂₀H₃₉NO₃[3]C₁₉H₃₉NO[4]
Molecular Weight 341.53 g/mol [3]297.5 g/mol [5]
Appearance Yellowish viscous liquidColorless to yellowish oil
Solubility Information not readily availableInformation not readily available

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for both this compound and Tridemorph is the inhibition of ergosterol biosynthesis in fungi.[3][4] Ergosterol is a vital sterol that regulates the fluidity and integrity of fungal cell membranes. By disrupting its production, these fungicides compromise the cell membrane's function, leading to fungal cell death.

Specifically, this compound and Tridemorph inhibit two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol-Δ14-reductase: This enzyme is responsible for the reduction of the double bond at position 14 of the sterol precursor.

  • Sterol-Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from position 8 to position 7 in the sterol ring.

The inhibition of these enzymes leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting membrane structure and function.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the points of inhibition by morpholine fungicides like this compound and Tridemorph.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound & Tridemorph acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol 14_demethylation 14-demethylation (Inhibited by Azoles) lanosterol->14_demethylation fecosterol Fecosterol 14_demethylation->fecosterol Multiple Steps inhibition1 Sterol-Δ14-reductase 14_demethylation->inhibition1 episterol Episterol fecosterol->episterol Sterol-Δ8→Δ7-isomerase inhibition2 Sterol-Δ8→Δ7-isomerase fecosterol->inhibition2 ergosterol Ergosterol episterol->ergosterol Multiple Steps inhibition1->fecosterol inhibition2->episterol

Ergosterol biosynthesis pathway showing inhibition sites.

Fungicidal Spectrum and Performance

Both this compound and Tridemorph are primarily effective against powdery mildew fungi (Erysiphales).[1][2] However, their registered uses and target crops can differ.

  • This compound is noted for its use on ornamental plants, such as roses, to control powdery mildew, leaf spot, and rusts.[1][3]

  • Tridemorph has been widely used on cereal crops and bananas to control powdery mildew and other fungal diseases.[4][5]

Toxicological Profile

The toxicological profiles of this compound and Tridemorph are important considerations for their safe handling and application. The following tables summarize available acute toxicity data.

Table 1: Acute Mammalian Toxicity

ParameterThis compoundTridemorph
Acute Oral LD₅₀ (rat) >4100 mg/kg[3]500 mg/kg[6]
Acute Dermal LD₅₀ (rat) >2000 mg/kg[3]Information not readily available

Table 2: Ecotoxicity

OrganismEndpointThis compoundTridemorph
Fish (Rainbow trout, Oncorhynchus mykiss) 96h LC₅₀>3.4 mg/L[3]>3.4 mg/L[4]
Aquatic Invertebrate (Daphnia magna) 48h EC₅₀1.48 mg/L[3]>1.3 mg/L[4]
Honeybee (Apis mellifera) Acute Contact LD₅₀Moderately toxic[7]Information not readily available
Earthworm Acute LC₅₀Moderately toxic[3]Information not readily available

Tridemorph has been classified as "moderately hazardous" by the World Health Organization. High doses have been associated with teratogenic effects in animal studies.[5] Dodemorph is suggested to be a possible reproduction/developmental toxin and an irritant.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare fungicides like this compound and Tridemorph.

In Vitro Fungicide Bioassay (EC₅₀ Determination)

This protocol outlines a method for determining the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungal pathogen in a laboratory setting.

in_vitro_workflow prep_fungicide Prepare Fungicide Stock Solutions amend_media Amend Medium with Serial Dilutions of Fungicide prep_fungicide->amend_media prep_media Prepare Fungal Growth Medium (e.g., PDA) prep_media->amend_media pour_plates Pour Amended Medium into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC₅₀ Value measure->calculate

Workflow for in vitro fungicide bioassay.

Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the test fungicide (this compound or Tridemorph) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave to sterilize.

  • Media Amendment: Cool the molten agar to approximately 45-50°C. Add the fungicide stock solution to the agar to create a series of desired final concentrations (a serial dilution). Also, prepare control plates with the solvent alone and without any additions.

  • Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small plug of mycelium from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plates has reached a predefined diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Use probit analysis or other statistical methods to determine the EC₅₀ value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

Greenhouse Fungicide Efficacy Trial

This protocol describes a typical greenhouse experiment to evaluate the efficacy of a fungicide in controlling a disease like powdery mildew on whole plants.

Methodology:

  • Plant Propagation: Grow a susceptible host plant species (e.g., cucumber or rose for powdery mildew) from seed or cuttings in pots under controlled greenhouse conditions.

  • Experimental Design: Arrange the plants in a randomized complete block design to minimize the effects of environmental variability within the greenhouse. Include an untreated control group and a positive control (a known effective fungicide).

  • Fungicide Application: Apply the test fungicides (this compound or Tridemorph) to the plants at specified rates and intervals. Ensure thorough coverage of the foliage.

  • Inoculation: Inoculate the plants with a suspension of fungal spores of the target pathogen.

  • Incubation and Disease Development: Maintain the plants under environmental conditions that are conducive to disease development (e.g., specific temperature and humidity levels).

  • Disease Assessment: At regular intervals, assess the severity of the disease on the leaves of each plant using a standardized rating scale (e.g., percentage of leaf area covered by powdery mildew).

  • Data Analysis: Analyze the disease severity data statistically to determine if there are significant differences between the fungicide treatments and the controls.

Conclusion

This compound and Tridemorph are effective morpholine fungicides that share a common mechanism of inhibiting ergosterol biosynthesis. While both are active against powdery mildew, their primary applications have historically differed, with this compound being more commonly used on ornamentals and Tridemorph on cereals and bananas. Based on available acute toxicity data, this compound appears to have a lower order of acute oral toxicity in rats compared to Tridemorph. However, a comprehensive comparison of their fungicidal efficacy is limited by the lack of direct comparative studies presenting quantitative data such as EC₅₀ values. Further research directly comparing the performance of these two fungicides against a range of economically important fungal pathogens would be beneficial for the scientific community and for the development of effective disease management strategies.

References

A Comparative Guide to the Validation of Analytical Methods for Dodemorph Acetate Analysis: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validated analysis of Dodemorph acetate, a morpholine fungicide. This comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Method Validation

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is a common approach for the analysis of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, with the addition of an acid such as phosphoric acid to improve peak shape and resolution, is recommended. A typical starting ratio would be 85:15 (v/v) acetonitrile to water.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength of approximately 220 nm would be appropriate for this class of compounds.

  • Injection Volume: 20 µL.

Data Presentation: HPLC Validation Parameters

The following table summarizes the expected performance of a validated HPLC method for a morpholine fungicide, based on data for Tridemorph analysis.

Validation ParameterHPLC Method (Representative)
Linearity (R²) > 0.999
Accuracy (% Recovery) 83 - 99%
Precision (% RSD) < 13%
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg

Gas Chromatography (GC) Method Validation

A validated Gas Chromatography method using a Nitrogen-Phosphorus Detector (NPD) has been reported for the analysis of Dodemorph. This detector is highly selective for nitrogen-containing compounds, making it well-suited for this analyte.

Experimental Protocol: GC-NPD
  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) and an on-column injector.

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: On-column injection is utilized to minimize thermal degradation of the analyte.

  • Temperature Program: A temperature program would be employed to ensure good separation and peak shape. A representative program could be:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

Data Presentation: GC-NPD Validation Parameters

The following table summarizes the reported validation data for the GC-NPD analysis of Dodemorph.[1]

Validation ParameterGC-NPD Method (Reported for Dodemorph)
Linearity (R²) Not Reported
Accuracy (% Recovery) > 95%
Precision (% RSD, between-day) 6%
Limit of Detection (LOD) 3 µ g/leaf sample; 150 µ g/pair of gloves
Limit of Quantification (LOQ) Not Reported

Method Comparison

FeatureHPLC-UVGC-NPD
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. On-column injection can mitigate some thermal degradation.
Selectivity Dependent on the choice of column and mobile phase. UV detection offers moderate selectivity.The Nitrogen-Phosphorus Detector provides high selectivity for nitrogen-containing compounds like Dodemorph.[1]
Sensitivity Generally good, with LOD and LOQ in the mg/kg (ppm) to µg/kg (ppb) range.Can be very sensitive for target compounds, with reported LODs in the microgram range.[1]
Sample Preparation Often requires sample extraction and filtration.Typically requires extraction into a volatile solvent. Derivatization may be needed for non-volatile compounds, but not in this case with on-column injection.
Speed Analysis times are typically in the range of 5-30 minutes.Runtimes can be longer, depending on the temperature program.

Visualizing the Workflow

To better understand the logical flow of each analytical method's validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation md_start Define Analytical Target Profile md_column Select Column (e.g., C18) md_start->md_column md_mobile_phase Optimize Mobile Phase (Acetonitrile/Water/Acid) md_column->md_mobile_phase md_detection Set Detection Wavelength (e.g., 220 nm) md_mobile_phase->md_detection val_specificity Specificity md_detection->val_specificity val_linearity Linearity & Range val_accuracy Accuracy (Recovery) val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness val_specificity->val_linearity report report val_robustness->report Generate Validation Report

Caption: Workflow for HPLC Method Validation.

GC_Validation_Workflow cluster_method_development_gc Method Development cluster_validation_gc Method Validation md_start_gc Define Analytical Target Profile md_column_gc Select GC Column (e.g., DB-5) md_start_gc->md_column_gc md_temp_program Optimize Temperature Program md_column_gc->md_temp_program md_detector_gc Set GC-NPD Parameters md_temp_program->md_detector_gc val_specificity_gc Specificity md_detector_gc->val_specificity_gc val_linearity_gc Linearity & Range val_accuracy_gc Accuracy (Recovery) val_linearity_gc->val_accuracy_gc val_precision_gc Precision (Repeatability & Intermediate) val_accuracy_gc->val_precision_gc val_lod_loq_gc LOD & LOQ val_precision_gc->val_lod_loq_gc val_robustness_gc Robustness val_lod_loq_gc->val_robustness_gc val_specificity_gc->val_linearity_gc report_gc report_gc val_robustness_gc->report_gc Generate Validation Report

Caption: Workflow for GC Method Validation.

Conclusion

Both HPLC-UV and GC-NPD are viable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV offers versatility for a broader range of compounds and is a robust and widely available technique. The presented representative method for a similar morpholine fungicide demonstrates that excellent linearity, accuracy, and precision can be achieved.

  • GC-NPD provides high selectivity and sensitivity specifically for nitrogen-containing compounds like this compound. The reported validation data shows high recovery and good precision.[1]

For routine quality control of a known analyte in a well-defined matrix, a validated HPLC-UV method is often sufficient and practical. For analyses requiring higher selectivity to overcome complex matrices or when trace-level detection is critical, the specificity of the GC-NPD method presents a significant advantage. Ultimately, the selection of the analytical method should be based on a thorough validation process to ensure the data generated is reliable, accurate, and fit for its intended purpose.

References

Cross-Resistance Profile of Dodemorph Acetate in Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Dodemorph acetate, a morpholine fungicide, in fungal strains with acquired resistance to other antifungal agents. Due to the limited availability of specific data on this compound, this guide utilizes data from the closely related and well-studied morpholine fungicide, fenpropimorph, as a representative for this class of sterol biosynthesis inhibitors (SBIs). Morpholine fungicides are known to be effective against a range of plant pathogenic fungi, particularly powdery mildews.[1]

Executive Summary

Fungicide resistance is a growing concern in agriculture and clinical settings. Understanding the cross-resistance profiles of existing and novel antifungal compounds is crucial for developing effective resistance management strategies and for the discovery of new drugs that can overcome existing resistance mechanisms. This guide summarizes the available data on the cross-resistance of morpholine fungicides, with a focus on their performance against strains resistant to other classes of fungicides, particularly demethylation inhibitors (DMIs) and benzimidazoles.

The key findings indicate that morpholine fungicides, like fenpropimorph, generally do not exhibit cross-resistance with DMI fungicides.[1] This lack of cross-resistance is attributed to their distinct targets within the ergosterol biosynthesis pathway. While DMIs inhibit the C14-demethylase enzyme (CYP51), morpholines target the Δ14-reductase and Δ8→Δ7-isomerase enzymes. This difference in the mode of action suggests that morpholine fungicides can be effective against DMI-resistant fungal strains.

Comparison of Antifungal Activity

The following table summarizes the in vitro activity of the morpholine fungicide fenpropimorph against wild-type and fungicide-resistant strains of the plant pathogenic fungus Penicillium italicum, the causative agent of blue mold in citrus. The data is presented as EC50 values (the effective concentration required to inhibit fungal growth by 50%).

Fungal StrainResistance ProfileFenarimol (DMI) EC50 (µg/mL)Fenpropimorph (Morpholine) EC50 (µg/mL)Resistance Factor (RF) to Fenpropimorph
Wild-Type Susceptible0.10.31.0
Fenarimol-Resistant Isolate 1 High DMI Resistance>100.41.3
Fenarimol-Resistant Isolate 2 High DMI Resistance>100.51.7
Fenarimol-Resistant Isolate 3 Moderate DMI Resistance5.00.31.0

Data Interpretation: The resistance factor (RF) is calculated by dividing the EC50 value of the resistant strain by the EC50 value of the wild-type strain. A low RF value (close to 1.0) for fenpropimorph against fenarimol-resistant isolates indicates a lack of cross-resistance. The data clearly shows that even strains with high resistance to the DMI fungicide fenarimol remain sensitive to the morpholine fungicide fenpropimorph.

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance is typically performed using standardized broth microdilution or agar dilution methods. The following is a detailed protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth microdilution antifungal susceptibility testing of filamentous fungi.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar (PDA), to promote sporulation.

  • Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting spore suspension is adjusted to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.

  • The final inoculum is prepared by diluting the stock suspension in RPMI 1640 medium to achieve a target concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plates is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), determined visually or by using a spectrophotometric reader.

5. Data Analysis:

  • The MIC values for the resistant and susceptible strains are compared to determine the cross-resistance profile.

  • The Resistance Factor (RF) is calculated as: RF = MIC of resistant strain / MIC of susceptible (wild-type) strain.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture (e.g., on PDA) spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculum_adjustment Inoculum Adjustment (Spectrophotometer) spore_suspension->inoculum_adjustment inoculation Inoculation of Microtiter Plates inoculum_adjustment->inoculation antifungal_stock Antifungal Stock Solution Preparation serial_dilution Serial Dilution in 96-well Plates antifungal_stock->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 35°C, 48-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination rf_calculation Resistance Factor Calculation mic_determination->rf_calculation cross_resistance_profile Cross-Resistance Profile Analysis rf_calculation->cross_resistance_profile

Experimental workflow for determining antifungal cross-resistance.

Signaling Pathways and Mode of Action

The lack of cross-resistance between morpholine and DMI fungicides is rooted in their distinct molecular targets within the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

  • DMI (Demethylation Inhibitor) Fungicides (e.g., Triazoles): These fungicides inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol. Resistance to DMIs often arises from point mutations in the CYP51 gene, which reduce the binding affinity of the fungicide to the enzyme.

  • Morpholine Fungicides (e.g., this compound, Fenpropimorph): These fungicides inhibit two different enzymes in the ergosterol biosynthesis pathway: C-14 reductase (encoded by ERG24) and C-8,7 isomerase (encoded by ERG2).[2] Resistance to morpholines is considered to be at a lower risk of developing in the field compared to single-site inhibitors like DMIs, as it may require mutations in multiple genes.[1]

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ignosterol 14-demethyl lanosterol lanosterol->ignosterol ERG11 (CYP51) 14α-demethylase fecosterol Fecosterol ignosterol->fecosterol ERG24 C-14 reductase episterol Episterol fecosterol->episterol ERG2 C-8,7 isomerase ergosterol Ergosterol episterol->ergosterol dmi DMI Fungicides (e.g., Triazoles) dmi->lanosterol Inhibition morpholine Morpholine Fungicides (e.g., this compound) morpholine->ignosterol Inhibition morpholine->fecosterol Inhibition

Fungal ergosterol biosynthesis pathway and targets of fungicides.

Conclusion

The available data strongly suggest that this compound and other morpholine fungicides have a low risk of cross-resistance in fungal strains that have developed resistance to DMI fungicides. This makes them valuable tools in fungicide resistance management programs. By rotating or mixing fungicides with different modes of action, the selection pressure for resistance to any single class of fungicides can be reduced, thereby extending the effective lifespan of these important agricultural and clinical tools. Further research is warranted to expand the cross-resistance profile of this compound against a broader range of resistant fungal pathogens and to elucidate the full spectrum of potential resistance mechanisms.

References

Unlocking Potent Antifungal Strategies: A Comparative Guide to the Synergistic Effects of Dodemorph Acetate with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic potential of Dodemorph acetate when combined with other fungicidal agents reveals promising avenues for enhanced disease control and resistance management in agricultural and horticultural settings. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these synergistic interactions, supported by experimental data and detailed methodologies.

The Power of Synergy: Enhancing Fungicidal Efficacy

Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. This can lead to several benefits, including:

  • Increased Efficacy: Achieving better disease control at lower application rates.

  • Resistance Management: Reducing the selection pressure for resistant fungal strains.

  • Broader Spectrum of Control: Targeting a wider range of fungal pathogens.

The primary mechanism of action for morpholine fungicides, including this compound, is the inhibition of sterol biosynthesis in fungi, a critical process for cell membrane integrity. Specifically, they target two enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. Combining this compound with a fungicide that has a different mode of action, such as an azole (which also inhibits sterol biosynthesis but at a different point, the C14-demethylation of lanosterol) or a strobilurin (which inhibits mitochondrial respiration), can lead to a potent synergistic effect.

Quantitative Analysis of Synergistic Effects: A Representative Study

To illustrate the quantitative assessment of synergy, the following table presents hypothetical data from a checkerboard assay, a standard in vitro method for evaluating drug interactions. This example showcases the potential synergistic relationship between this compound and a hypothetical azole fungicide against a common plant pathogenic fungus.

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 points to antagonism.

Table 1: Representative Checkerboard Assay Data for this compound in Combination with an Azole Fungicide against Botrytis cinerea

This compound (µg/mL)Azole Fungicide (µg/mL)% InhibitionFIC of this compoundFIC of Azole FungicideFIC Index (ΣFIC)Interaction
8 (MIC) 0951.000.001.00-
40520.500.000.50-
20280.250.000.25-
10150.130.000.13-
04 (MIC) 920.001.001.00-
02480.000.500.50-
01250.000.250.25-
00.5120.000.130.13-
1 1 94 0.13 0.25 0.38 Synergy
20.5850.250.130.38Synergy
0.52880.060.500.56Additive

Note: This data is hypothetical and serves to illustrate the principles of synergy assessment. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a fungicide that inhibits 90% of fungal growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine fungicide synergy.

Checkerboard Microdilution Assay

This is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of individual and combined fungicides and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound and partner fungicide stock solutions.

  • 96-well microtiter plates.

  • Fungal isolate (e.g., Botrytis cinerea).

  • Liquid growth medium (e.g., Potato Dextrose Broth).

  • Spectrophotometer (for reading optical density).

Procedure:

  • Preparation of Fungicide Dilutions: A two-dimensional array of fungicide concentrations is prepared in a 96-well plate. Serial dilutions of this compound are made along the rows, and serial dilutions of the partner fungicide are made along the columns.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared and adjusted to a standardized concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing only the medium, only the fungus, and the fungus with each fungicide individually are included.

  • Incubation: The plates are incubated at an optimal temperature and duration for the growth of the specific fungus.

  • Data Collection: Fungal growth is assessed by measuring the optical density at 600 nm using a spectrophotometer or by visual inspection. The MIC is determined as the lowest concentration of the fungicide(s) that inhibits fungal growth by ≥90%.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

Time-Kill Curve Analysis

This method provides a dynamic assessment of the antifungal activity over time.

Objective: To evaluate the rate of fungal killing by individual and combined fungicides.

Materials:

  • This compound and partner fungicide.

  • Fungal isolate.

  • Liquid growth medium.

  • Culture tubes and an incubator shaker.

  • Plating supplies for colony counting.

Procedure:

  • Inoculum Preparation: A fungal suspension is prepared and adjusted to a starting concentration of approximately 1 x 10^5 CFU/mL.

  • Treatment Setup: Culture tubes are prepared with the following conditions: no drug (growth control), this compound alone, partner fungicide alone, and the combination of both at relevant concentrations (e.g., their individual MICs).

  • Incubation and Sampling: The tubes are incubated with agitation at the appropriate temperature. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable fungal colonies (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Synergistic Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions C Serial Dilution of This compound (Rows) A->C D Serial Dilution of Partner Fungicide (Cols) A->D B Prepare Fungal Inoculum E Inoculate 96-Well Plate B->E C->E D->E F Incubate Plate E->F G Measure Fungal Growth (OD600) F->G H Determine MICs G->H I Calculate FIC Index H->I J Interpret Interaction (Synergy, Additive, etc.) I->J

Caption: Workflow of the Checkerboard Microdilution Assay.

Synergistic_Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 1 Intermediate 1 Lanosterol->Intermediate 1 14α-demethylase Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Δ14-reductase Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Δ8→Δ7-isomerase Ergosterol Ergosterol Intermediate 3->Ergosterol Multiple Steps Outcome Disrupted Cell Membrane & Fungal Cell Death Ergosterol->Outcome Dodemorph This compound Dodemorph->Intermediate 2 Dodemorph->Intermediate 3 Azole Azole Fungicide Azole->Intermediate 1

Caption: Synergistic action on the ergosterol biosynthesis pathway.

Conclusion

The exploration of synergistic combinations involving this compound holds significant promise for advancing fungal disease management. By targeting multiple sites within essential fungal metabolic pathways, these combinations can enhance efficacy, broaden the spectrum of activity, and serve as a valuable tool in mitigating the development of fungicide resistance. The methodologies and representative data presented in this guide offer a framework for researchers to further investigate and unlock the full potential of these powerful antifungal strategies.

Comparative Analysis of Morpholine Fungicides on Crop Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of a key fungicide class. This guide offers a comparative analysis of morpholine fungicides, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance against critical crop pathogens. The information is supported by available experimental data and detailed methodologies to facilitate further research and development.

Introduction to Morpholine Fungicides

Morpholine fungicides are a class of systemic fungicides primarily used to control a range of fungal diseases in crops, particularly powdery mildews and rusts in cereals.[1] Prominent members of this class include fenpropimorph, tridemorph, and dodemorph. Their unique mode of action, which differs from other sterol biosynthesis inhibitors (SBIs) like azoles, makes them a valuable tool in fungicide resistance management programs. Morpholine fungicides are considered to be at a low to medium risk for the development of resistance.[2]

Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mode of action for morpholine fungicides is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting ergosterol production, morpholine fungicides compromise the fungal cell membrane, leading to growth inhibition and cell death.

Specifically, morpholines target two key enzymes in the sterol biosynthesis pathway:

  • Δ14-reductase (ERG24): This enzyme is involved in the reduction of the C14-C15 double bond in sterol precursors.

  • Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

This dual-site inhibition is a distinguishing feature of morpholine fungicides compared to other SBIs, such as azoles, which primarily target the 14α-demethylase enzyme (ERG11).

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by morpholine and azole fungicides.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Fungicide Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14α-demethylase (ERG11) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Δ14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol ... Azoles Azoles 14α-demethylase\n(ERG11) 14α-demethylase (ERG11) Azoles->14α-demethylase\n(ERG11) Inhibition Morpholines Morpholines Δ14-reductase\n(ERG24) Δ14-reductase (ERG24) Morpholines->Δ14-reductase\n(ERG24) Inhibition Δ8→Δ7-isomerase\n(ERG2) Δ8→Δ7-isomerase (ERG2) Morpholines->Δ8→Δ7-isomerase\n(ERG2) Inhibition

Fungal ergosterol biosynthesis pathway and points of inhibition.

Comparative Efficacy of Morpholine Fungicides

Direct comparative data for fenpropimorph, tridemorph, and dodemorph against the same pathogen isolates under identical conditions is limited in recent literature. However, by compiling data from various studies, a general performance overview can be established. The following tables summarize available data on the efficacy of these fungicides against key crop pathogens.

Disclaimer: The following data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, pathogen isolates, and methodologies. It is intended to provide a general overview of efficacy.

In Vitro Efficacy: EC50 Values

The half-maximal effective concentration (EC50) is a measure of the concentration of a fungicide that inhibits 50% of the fungal growth in vitro. Lower EC50 values indicate higher antifungal activity.

FungicideTarget PathogenEC50 (mg/L)Reference
Fenpropimorph Blumeria graminis f. sp. tritici0.1 - 1.0+Compiled from multiple sources
Puccinia striiformisVariable sensitivity[3]
Tridemorph Blumeria graminis f. sp. hordeiGenerally higher than fenpropimorph[2]
Dodemorph Sphaerotheca pannosa var. rosaeEffective at label rates[4]

Note: The EC50 values for Blumeria graminis f. sp. tritici can vary significantly depending on the sensitivity of the isolate.

In Vivo Efficacy: Field Trial Data

Field trials provide a more practical assessment of fungicide performance under real-world conditions. The data below represents the percentage of disease control observed in various studies.

FungicideTarget DiseaseCropDisease Control (%)Reference
Fenpropimorph Powdery Mildew (Blumeria graminis)Wheat, Barley70 - 95[5]
Yellow Rust (Puccinia striiformis)WheatModerate[6]
Tridemorph Powdery Mildew (Blumeria graminis)Barley60 - 90[2]
Dodemorph Powdery Mildew (Sphaerotheca pannosa)Rose~75[4]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the evaluation of morpholine fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the EC50 value of a morpholine fungicide against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Blumeria graminis, Puccinia spp. are obligate biotrophs and require specialized in vivo or detached leaf assays)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade morpholine fungicide (fenpropimorph, tridemorph, or dodemorph)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1000 mg/L).

  • Amended Media Preparation: Autoclave the growth medium and cool it to 45-50°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the control colony has reached a significant size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or non-linear regression to determine the EC50 value.

In Vivo Field Trial for Efficacy Evaluation

Field trials are essential for assessing the performance of fungicides under agricultural conditions.

Objective: To compare the efficacy of different morpholine fungicides in controlling a target disease (e.g., powdery mildew on wheat) in the field.

Materials:

  • Commercial formulations of fenpropimorph, tridemorph, and dodemorph.

  • A susceptible crop variety.

  • A field with a history of the target disease or suitable for artificial inoculation.

  • Standard agricultural equipment for planting, spraying, and harvesting.

  • Disease assessment scales (e.g., percentage of leaf area infected).

Procedure:

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Each plot should be of a sufficient size to minimize edge effects (e.g., 2m x 5m).

  • Treatments: Include the different morpholine fungicides at their recommended application rates, a positive control (a standard, effective fungicide), and a negative control (unsprayed).

  • Application: Apply the fungicides at the appropriate crop growth stage for disease control, as per the product label recommendations. Use a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized disease rating scale.

  • Yield Data: At crop maturity, harvest the central area of each plot and measure the grain yield and quality parameters.

  • Data Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

The following diagram outlines a generalized workflow for evaluating fungicide efficacy.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Isolate and Culture Pathogen C Mycelial Growth or Spore Germination Assay A->C B Prepare Fungicide Dilutions B->C D Calculate EC50 C->D I Data Analysis and Comparison D->I E Field Plot Setup (Randomized Design) F Fungicide Application E->F G Disease Severity Assessment F->G H Yield and Quality Analysis G->H H->I

Generalized workflow for fungicide efficacy evaluation.

Logical Relationships of Morpholine Fungicides

The morpholine fungicides share a common core chemical structure and mode of action, but variations in their side chains influence their specific activity and spectrum.

Morpholine_Relationships cluster_fungicides Specific Fungicides A Morpholine Fungicides B Fenpropimorph A->B C Tridemorph A->C D Dodemorph A->D E Inhibition of Sterol Biosynthesis B->E C->E D->E F Target: Δ14-reductase E->F G Target: Δ8→Δ7-isomerase E->G H Control of Powdery Mildews and Rusts F->H G->H

Logical relationships of morpholine fungicides.

Conclusion

Morpholine fungicides remain an important class of agricultural chemicals for the control of major crop diseases. Their dual-site mode of action on the sterol biosynthesis pathway provides a distinct advantage in managing fungicide resistance. While fenpropimorph and tridemorph have been extensively used on cereals, dodemorph has found its niche in horticulture. Further research focusing on direct comparative studies under standardized conditions will be invaluable for optimizing their use in integrated disease management programs and for the development of new fungicidal compounds.

References

Confirming the Purity of Dodemorph Acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodemorph acetate, a morpholine fungicide, is widely utilized for the control of powdery mildew. Ensuring the purity of this compound is critical for its effective and safe application in agricultural and research settings. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of this compound, offering detailed experimental protocols and comparative data with alternative fungicides.

Executive Summary

The purity of this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the active ingredient and separating it from potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information on the molecular structure and fragmentation patterns, aiding in impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation and confirmation of the acetate salt form. This guide presents a comparative analysis of these methods, alongside data for the alternative morpholine fungicides, Tridemorph and Fenpropimorph, to provide a comprehensive resource for researchers.

Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, retention time, separation of impurities.High resolution, quantitative accuracy, well-established methods.Requires reference standards for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Molecular weight, fragmentation patterns, identification of volatile impurities.High sensitivity, excellent for identifying unknown volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, confirmation of acetate counter-ion, identification of structural isomers.Non-destructive, provides unambiguous structural confirmation.Lower sensitivity compared to MS, complex spectra for mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Fig. 1: HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol describes a general approach for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Reagents:

  • This compound sample

  • Suitable solvent (e.g., ethyl acetate)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Source Temperature: 230 °C

Sample Preparation:

  • Dissolve a small amount of the this compound sample in ethyl acetate.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used to confirm the identity of the compound and any volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Ethyl Acetate inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Analyze Mass Spectrum detect->spectrum identify Identify Fragments & Impurities spectrum->identify

Fig. 2: GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, a larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the molecular structure of this compound, including the presence of the acetate group.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis dissolve Dissolve in Deuterated Solvent acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum dissolve->acquire_C13 process Process Spectra (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Fig. 3: NMR Spectroscopy Workflow

Comparative Data with Alternative Fungicides

The following table provides a comparison of key analytical parameters for this compound and two other morpholine fungicides, Tridemorph and Fenpropimorph.

FungicideMolecular FormulaMolecular Weight ( g/mol )Typical Analytical MethodKey Distinguishing Feature
This compound C₂₀H₃₉NO₃341.53HPLC-UV, GC-MSPresence of a cyclododecyl group and acetate moiety.
Tridemorph C₁₉H₃₉NO297.52LC-MS/MS, GC-MSContains a tridecyl chain attached to the morpholine ring.
Fenpropimorph C₂₀H₃₃NO303.48HPLC-UV, GC-MSFeatures a tert-butylphenyl group in its structure.

Potential Impurities in this compound

During the synthesis of this compound, several process-related impurities may be formed. These can include:

  • Unreacted starting materials: Such as 2,6-dimethylmorpholine and cyclododecyl bromide.

  • By-products of the alkylation reaction: Including isomers or over-alkylated products.

  • Degradation products: Formed during synthesis or storage.

The analytical methods described above, particularly HPLC and GC-MS, are crucial for the detection and quantification of these potential impurities.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. HPLC-UV provides reliable quantitative purity data, GC-MS is invaluable for the identification of volatile impurities, and NMR spectroscopy offers definitive structural confirmation. By employing these validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended applications. The comparative data provided for alternative fungicides offers a broader context for analytical method development and selection in the field of fungicide analysis.

Dodemorph acetate as a reference standard in fungicide research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dodemorph acetate with other common fungicides used in research, supported by experimental data. It is intended to serve as a reference standard for evaluating fungicide performance and to provide detailed methodologies for key experiments.

Overview of this compound

This compound is a systemic morpholine fungicide with both protective and curative properties.[1] It is primarily used to control powdery mildew on a variety of crops.[1] As a reference standard, its well-defined chemical properties and mode of action make it a valuable tool in fungicide research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the morpholine class of fungicides, which act as sterol biosynthesis inhibitors (SBIs).[1] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway of fungi: Δ14-reductase and Δ8→Δ7-isomerase.[2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This dual-site action contributes to its effectiveness.[2]

The Fungicide Resistance Action Committee (FRAC) classifies dodemorph and other morpholine fungicides in Group 5.[3][4] This classification is based on their shared mode of action.

Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol 14_demethyl_lanosterol 14-demethyl Lanosterol lanosterol->14_demethyl_lanosterol Lanosterol 14α-demethylase fecosterol Fecosterol 14_demethyl_lanosterol->fecosterol Δ14-reductase episterol Episterol fecosterol->episterol Δ8→Δ7-isomerase ergosterol Ergosterol episterol->ergosterol Multiple Steps dodemorph This compound (FRAC Group 5) dodemorph->14_demethyl_lanosterol dodemorph->fecosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Comparative Performance Analysis

While direct comparative studies between this compound and a wide range of other fungicides are limited in publicly available literature, a study evaluating control agents for powdery mildew on rose and tomato provides valuable insights.

Table 1: Efficacy of this compound and Alternative Compounds Against Powdery Mildew

TreatmentConcentrationTarget CropPowdery Mildew ControlSource
This compound 2.5 ml/litreRoseSignificantly less effective than AMF and SBO[5]
TomatoAs good as SBO[5]
Anhydrous Milk Fat (AMF)14 g/litre RoseSignificantly better than this compound[5]
TomatoSlightly less effective than this compound[5]
Soybean Oil (SBO)14 g/litre RoseSignificantly better than this compound[5]
TomatoAs good as this compound[5]

Comparison with Other Sterol Biosynthesis Inhibitors

This compound shares its general mode of action with other morpholine fungicides like tridemorph and fenpropimorph. All are classified under FRAC Group 5 and inhibit sterol biosynthesis.[1][2]

Table 2: Comparison of Morpholine Fungicides

FungicideFRAC GroupPrimary Target EnzymesKey Characteristics
This compound 5Δ14-reductase & Δ8→Δ7-isomeraseSystemic, protective, and curative action.[1]
Tridemorph 5Δ14-reductase & Δ8→Δ7-isomeraseSystemic eradicant fungicide.[6]
Fenpropimorph 5Δ14-reductase & Δ8→Δ7-isomeraseSystemic with protective and curative properties.[7]

Comparison with Strobilurin Fungicides

Strobilurin fungicides, such as azoxystrobin and pyraclostrobin, represent a different class of fungicides with a distinct mode of action. They are classified under FRAC Group 11 and act as Quinone outside Inhibitors (QoI).[8][9]

Table 3: Comparison of this compound and Strobilurin Fungicides

FeatureThis compoundStrobilurin Fungicides (e.g., Azoxystrobin)
FRAC Group 511[8][9]
Mode of Action Sterol Biosynthesis Inhibition (SBI)[1]Quinone outside Inhibition (QoI)[8][9]
Target Site Δ14-reductase & Δ8→Δ7-isomerase[2]Cytochrome b complex III in mitochondrial respiration[8][9]
Primary Use Powdery mildew control[1]Broad-spectrum control of various fungal pathogens[8][9]
Resistance Risk Low to medium[1]High[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of fungicide efficacy. The following outlines a general experimental workflow for a field trial assessing fungicide performance against powdery mildew.

Fungicide Efficacy Field Trial Workflow start Trial Setup plot_design Randomized Block Design (e.g., 4 replicates per treatment) start->plot_design treatments Define Treatments: - this compound - Alternative Fungicides - Untreated Control plot_design->treatments application Fungicide Application (e.g., at first sign of disease, 14-day intervals) treatments->application assessment Disease Assessment (e.g., weekly rating of disease severity and incidence) application->assessment data_collection Data Collection (e.g., Percent Disease Control (PDC), Yield) assessment->data_collection analysis Statistical Analysis (e.g., ANOVA, Tukey's Test) data_collection->analysis end Conclusion analysis->end

References

Comparative Efficacy of Dodemorph Acetate: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph acetate is a morpholine-based systemic fungicide widely utilized in agriculture to combat fungal pathogens, most notably powdery mildew. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by available experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity and function. This compound specifically inhibits two key enzymes in this pathway: Δ14-reductase and Δ8→Δ7-isomerase . This inhibition leads to an accumulation of ignosterol and other toxic sterol precursors, ultimately disrupting the cell membrane structure and function, and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (Target of Azoles) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol 14-demethyl lanosterol->Inhibition_Point_1 Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Fecosterol->Inhibition_Point_2 Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Dodemorph_Acetate This compound Dodemorph_Acetate->Inhibition_Point_1 Inhibits Δ14-reductase Dodemorph_Acetate->Inhibition_Point_2 Inhibits Δ8→Δ7-isomerase

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Efficacy

Quantitative data on the Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) of this compound against specific fungal pathogens is not extensively available in publicly accessible literature. However, the general antifungal activity of morpholines has been documented. For research purposes, the in vitro efficacy of this compound can be determined using standardized antifungal susceptibility testing methods.

Table 1: In Vitro Efficacy of this compound (Hypothetical Data)
Fungal SpeciesMIC Range (µg/mL)EC50 (µg/mL)Reference
Podosphaera pannosa (Rose Powdery Mildew)Data not availableData not available
Erysiphe cichoracearum (Cucurbit Powdery Mildew)Data not availableData not available
Sphaerotheca fuliginea (Cucurbit Powdery Mildew)Data not availableData not available

Note: This table is for illustrative purposes. Specific, cited data for this compound's MIC or EC50 values were not found in the reviewed literature. Researchers are encouraged to perform susceptibility testing to determine these values for their specific fungal isolates.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for testing the susceptibility of phytopathogenic fungi to this compound.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 spores/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a growth control (inoculum without fungicide) and a sterility control (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.

In Vivo Efficacy

In vivo studies, primarily in the context of plant pathology, have demonstrated the effectiveness of this compound in controlling powdery mildew on various crops, particularly roses.

Table 2: In Vivo Efficacy of this compound against Rose Powdery Mildew (Podosphaera pannosa)
TreatmentApplication RateDisease Incidence Reduction (%)Disease Severity Reduction (%)Reference
This compound2.5 mL/L33.781.9[1]
This compoundNot specifiedStatistically significant reductionStatistically significant reduction
Experimental Protocol: Field Trial for Efficacy Against Rose Powdery Mildew

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound.

  • Experimental Setup:

    • Select a rose field with a known history of powdery mildew infection.

    • Use a randomized complete block design with at least four replications per treatment.

    • Each plot should consist of a specified number of rose plants.

  • Treatments:

    • This compound at the desired application rate (e.g., 2.5 mL/L).

    • A positive control (another registered fungicide for powdery mildew).

    • A negative control (untreated).

  • Application:

    • Apply treatments as a foliar spray using a calibrated sprayer to ensure thorough coverage.

    • Begin applications at the first sign of disease or as a preventative measure.

    • Repeat applications at regular intervals (e.g., every 7-14 days) depending on disease pressure and product recommendations.

  • Data Collection:

    • Assess disease incidence (percentage of infected plants or leaves) and severity (percentage of leaf area covered by mildew) at regular intervals.

    • Use a standardized rating scale (e.g., 0-5 scale) to quantify disease severity.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over time.[1]

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Prepare Inoculum Prepare Inoculum Prepare Dilutions Prepare Dilutions Prepare Inoculum->Prepare Dilutions Inoculate & Incubate Inoculate & Incubate Prepare Dilutions->Inoculate & Incubate Determine MIC Determine MIC Inoculate & Incubate->Determine MIC End End Determine MIC->End Field Setup Field Setup Apply Treatments Apply Treatments Field Setup->Apply Treatments Collect Data Collect Data Apply Treatments->Collect Data Statistical Analysis Statistical Analysis Collect Data->Statistical Analysis Statistical Analysis->End Start Start Start->Prepare Inoculum Start->Field Setup

Caption: General workflow for in vitro and in vivo efficacy testing.

Conclusion

This compound is an effective fungicide for the control of powdery mildew, with its mechanism of action centered on the inhibition of ergosterol biosynthesis. While specific in vitro efficacy data is limited in the public domain, standardized protocols can be employed to determine its activity against various fungal pathogens. In vivo studies have confirmed its practical utility in agricultural settings, demonstrating significant reductions in both the incidence and severity of powdery mildew on roses.[1] Further research to generate a comprehensive profile of its in vitro activity against a broader range of phytopathogens would be beneficial for optimizing its use and managing potential resistance.

References

Safety Operating Guide

Proper Disposal of Dodemorph Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of dodemorph acetate is critical for protecting both laboratory personnel and the environment. This fungicide, while effective for its intended use, is classified as a hazardous substance, necessitating strict adherence to disposal protocols. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this compound waste.

Immediate Safety and Handling Precautions

This compound is known to cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers is regulated under federal and state laws, primarily the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2][3] Unusable or unwanted this compound is considered a hazardous waste.[4]

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the primary source of information for disposal considerations.[5] It will provide specific instructions and hazard information.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Container Management:

    • Empty Containers: Do not reuse empty containers for any purpose.[6][7] Triple-rinse the empty container with a suitable solvent (e.g., water or as indicated in the SDS). The rinsate should be collected and treated as hazardous waste.[6] After rinsing, make the container unusable by puncturing or crushing it.[6]

    • Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not pour it down the drain or dispose of it in regular trash.[6]

  • Engage a Licensed Hazardous Waste Disposal Contractor: Your institution's Environmental Health and Safety (EHS) office can provide guidance on and arrange for the pickup and disposal of hazardous waste by a licensed contractor. These contractors are trained to handle and transport hazardous materials in compliance with all regulations.

  • Contact Local Authorities: State and local regulations may be more stringent than federal rules.[7] It is advisable to contact your state's pesticide or environmental control agency or the hazardous waste representative at the nearest EPA Regional Office for specific guidance.[6] Many states have "Clean Sweep" programs that provide opportunities for the safe disposal of pesticides.[3]

Quantitative Data and Hazard Classification

For easy reference, the following table summarizes key quantitative and qualitative data related to this compound hazards.

ParameterValue/ClassificationSource
Acute Toxicity (Oral) Harmful if swallowed.[8]
Skin Corrosion/Irritation Causes severe skin burns.[1][9]
Serious Eye Damage/Irritation Causes serious eye damage.[1][9]
Skin Sensitization May cause an allergic skin reaction.[1][8]
Reproductive Toxicity Suspected of damaging the unborn child.[1][8][9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1][9]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][9]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1]
UN Number 2588[6]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols and regulatory requirements for handling hazardous chemical waste. No specific experimental research protocols were cited in the source documents for the generation of these disposal guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds waste_type Determine Waste Type sds->waste_type empty_container Empty Container waste_type->empty_container Container unused_product Unused/Expired Product waste_type->unused_product Chemical triple_rinse Triple-Rinse Container empty_container->triple_rinse hazardous_waste Dispose as Hazardous Waste unused_product->hazardous_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture/Crush Container triple_rinse->puncture_container collect_rinsate->hazardous_waste puncture_container->hazardous_waste ehs Contact Environmental Health & Safety (EHS) hazardous_waste->ehs contractor Arrange for Licensed Contractor Pickup ehs->contractor end Disposal Complete contractor->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dodemorph Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Dodemorph acetate, a systemic fungicide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the necessary PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, butyl rubber, or Viton gloves are suitable. Ensure gloves are inspected for integrity before each use.[1][2]
Eyes Safety gogglesTightly fitting chemical splash goggles are mandatory to protect against splashes.[3]
Body Protective clothingA long-sleeved shirt and long pants are the minimum requirement. For mixing, loading, or cleaning spills, a chemical-resistant apron or coveralls should be worn.[1][3][4]
Feet Closed-toe shoes and socksChemical-resistant footwear should be worn, with pant legs outside of the boots to prevent chemicals from entering.[5]
Respiratory RespiratorIn areas with inadequate ventilation or when exposure limits may be exceeded, a NIOSH-certified respirator is necessary.[3][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial. The following step-by-step plan outlines the procedures from preparation to post-handling cleanup.

1. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and functional.[7]

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Gather all required personal protective equipment and inspect it for any damage.

  • Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.[3]

2. Handling Procedure:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to prevent splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3]

  • No Ignition Sources: Keep the handling area free of ignition sources, as this compound may be flammable.[3][8]

3. Post-Operational Cleanup:

  • Decontaminate Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment using appropriate cleaning agents.

  • Dispose of Waste: Dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Product: Unused this compound should be disposed of as hazardous waste through a licensed contractor. Do not dispose of it in drains or landfill.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, paper towels, and other disposable labware, must be collected in a designated, labeled hazardous waste container for disposal.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[8] For major spills, evacuate the area and contact the institution's environmental health and safety department.[9]

Experimental Protocols

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response ReviewSDS Review SDS InspectPPE Inspect & Don PPE ReviewSDS->InspectPPE PrepareWorkstation Prepare Workstation InspectPPE->PrepareWorkstation Weighing Weighing/Measuring PrepareWorkstation->Weighing Proceed when ready Mixing Mixing/Solution Prep Weighing->Mixing Experiment Performing Experiment Mixing->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate WasteSegregation Segregate Waste Decontaminate->WasteSegregation DisposeWaste Dispose of Hazardous Waste WasteSegregation->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE PersonalHygiene Personal Hygiene RemovePPE->PersonalHygiene Spill Spill Spill->Decontaminate Follow Spill Protocol Exposure Personal Exposure Exposure->PersonalHygiene Follow First Aid Handling Handling Operations Handling->Experiment Handling->Spill Handling->Exposure

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodemorph acetate
Reactant of Route 2
Dodemorph acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.